PROTAC SMARCA2 degrader-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H62N10O5S |
|---|---|
Molecular Weight |
915.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]methyl]bicyclo[2.2.2]octane-1-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H62N10O5S/c1-31-42(66-30-53-31)33-11-9-32(10-12-33)25-52-45(63)40-23-36(61)28-59(40)46(64)43(48(2,3)4)55-47(65)50-18-15-49(16-19-50,17-20-50)29-58-21-13-35(14-22-58)60-27-34(26-54-60)38-24-39(56-57-44(38)51)37-7-5-6-8-41(37)62/h5-12,24,26-27,30,35-36,40,43,61-62H,13-23,25,28-29H2,1-4H3,(H2,51,57)(H,52,63)(H,55,65)/t36-,40+,43-,49?,50?/m1/s1 |
InChI Key |
FCYTWDUIJCGKLZ-CDTXNYNPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Proteolysis Targeting Chimera (PROTAC) degraders targeting SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The selective degradation of SMARCA2 presents a promising therapeutic strategy for cancers with mutations in the homologous protein SMARCA4, based on the principle of synthetic lethality.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC SMARCA2 degraders are heterobifunctional molecules designed to induce the degradation of the SMARCA2 protein. They function by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity-induced event triggers the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for recognition and subsequent degradation by the proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple SMARCA2 proteins.
The most commonly recruited E3 ligases for SMARCA2 degraders are the von Hippel-Lindau (VHL) E3 ligase and Cereblon (CRBN). The choice of E3 ligase can influence the degradation efficiency, selectivity, and pharmacokinetic properties of the PROTAC.
what is PROTAC SMARCA2 degrader-7
An In-depth Technical Guide to PROTAC SMARCA2 Degrader-7 (Compound I-428)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as Compound I-428, is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). As a component of the SWI/SNF chromatin remodeling complex, SMARCA2 plays a crucial role in gene regulation, and its targeted degradation presents a promising therapeutic strategy in oncology, particularly in cancers with specific genetic vulnerabilities. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, biological activity, and the methodologies used for its characterization.
Core Components and Mechanism of Action
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate SMARCA2. Its structure consists of three key components:
-
A ligand for the target protein: This moiety (HY-159542) is designed to bind to the SMARCA2 protein.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule ((S,R,S)-AHPC, HY-125845) recruits an E3 ligase, a key enzyme in the ubiquitination process.
-
A linker: A chemical linker (HY-159538) connects the two ligands, optimizing the formation of a stable ternary complex between SMARCA2 and the E3 ligase.
The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the SMARCA2 protein. Poly-ubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels.
Diagram of the PROTAC Mechanism of Action
Caption: A typical workflow for assessing PROTAC-mediated protein degradation.
Affected Signaling Pathways
The degradation of SMARCA2, a core ATPase subunit of the SWI/SNF complex, is expected to have significant downstream effects on gene expression. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating the accessibility of DNA to transcription factors. By degrading SMARCA2, this compound can modulate the expression of genes involved in various cellular processes, including:
-
Cell Cycle Progression: The SWI/SNF complex is known to regulate the expression of key cell cycle regulators.
-
DNA Repair: SMARCA2-containing complexes are involved in the DNA damage response.
-
Cellular Differentiation and Proliferation: The SWI/SNF complex plays a fundamental role in controlling cell fate and growth.
The specific signaling pathways impacted by this compound will depend on the cellular context and the specific gene targets of the SMARCA2-containing SWI/SNF complexes in that context.
Logical Relationship of SMARCA2 Degradation and Downstream Effects
Caption: The causal chain from SMARCA2 degradation to cellular outcomes.
Conclusion
This compound is a valuable research tool for studying the biological functions of SMARCA2 and for exploring the therapeutic potential of targeted SMARCA2 degradation. The data presented in this guide, although limited to in vitro degradation, demonstrates its activity and selectivity. Further studies are required to fully elucidate its pharmacokinetic properties, in vivo efficacy, and the full spectrum of its effects on cellular signaling pathways. This document serves as a foundational guide for researchers and drug development professionals interested in leveraging this potent and specific SMARCA2 degrader.
The Advent of Targeted Protein Degradation: A Technical Guide to a PROTAC SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the most promising approaches in this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide delves into the discovery and development of a potent and selective PROTAC degrader targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex and a critical vulnerability in certain cancers.
While the specific nomenclature "PROTAC SMARCA2 degrader-7" does not correspond to a singular, extensively characterized molecule in the public domain, this guide will focus on a well-documented and representative SMARCA2 degrader, A947 , to illustrate the core principles and methodologies of PROTAC discovery and development. The data and protocols presented are synthesized from publicly available research on potent VHL-recruiting SMARCA2 PROTACs.
The Rationale for Targeting SMARCA2
SMARCA2 is one of two mutually exclusive ATPases, along with SMARCA4, that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin.[3] In a significant subset of cancers, particularly non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated.[2][4] These cancer cells exhibit a synthetic lethal dependence on the remaining functional paralog, SMARCA2, for their survival.[2][4] This dependency makes the selective degradation of SMARCA2 a highly attractive therapeutic strategy for SMARCA4-deficient tumors.[4]
The PROTAC Approach to SMARCA2 Degradation
PROTACs are designed to induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (in this case, SMARCA2), a ligand that recruits an E3 ligase (such as von Hippel-Lindau, VHL, or Cereblon, CRBN), and a linker that connects the two ligands.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5]
Signaling Pathway and Mechanism of Action
The development of a SMARCA2 PROTAC leverages the cellular ubiquitin-proteasome pathway. The mechanism of action for a VHL-recruiting SMARCA2 degrader like A947 is a multi-step process.
References
- 1. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
The Biological Nexus: A Technical Guide to SMARCA2 Degradation by PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological functions and therapeutic implications of SMARCA2 degradation mediated by Proteolysis Targeting Chimeras (PROTACs). We will delve into the molecular mechanisms, downstream cellular consequences, and the strategic application of this approach in oncology, particularly in the context of synthetic lethality. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to offer a comprehensive resource for professionals in the field.
Introduction: SMARCA2 and the Dawn of Targeted Degradation
SMARCA2 (also known as BRM) is a critical protein that functions as one of two mutually exclusive catalytic ATPase subunits, alongside its paralog SMARCA4 (also known as BRG1), within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression, DNA repair, and replication.[2][3] The SWI/SNF complex is a key epigenetic regulator, and its subunits are frequently mutated in a wide range of human cancers, with approximately 20% of all cancers bearing such mutations.[1][4]
A pivotal concept in targeting SMARCA2 is synthetic lethality . Many cancers harbor loss-of-function mutations in the SMARCA4 gene.[5] These SMARCA4-deficient tumors become uniquely dependent on the remaining functional paralog, SMARCA2, for their survival and proliferation.[1][5][6] This dependency creates a therapeutic window: selectively targeting SMARCA2 in these cancer cells induces cell death, while largely sparing healthy cells that retain functional SMARCA4.[6][7]
While traditional small-molecule inhibitors targeting the SMARCA2/4 bromodomains have not yielded the desired anti-proliferative effects, the advent of PROTAC technology has provided a powerful new strategy.[5][8] PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest, offering a catalytic mode of action that can overcome the limitations of conventional inhibitors.[8][9]
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs function by acting as a molecular bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9][10] For SMARCA2-targeting PROTACs, this involves a warhead that binds to the SMARCA2 protein (often the bromodomain), a linker, and a ligand that recruits an E3 ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][11]
Caption: General mechanism of PROTAC-mediated protein degradation.
The selectivity of SMARCA2 degradation over its highly homologous paralog SMARCA4 is a critical challenge. Interestingly, potent and selective SMARCA2 degradation can be achieved even with non-selective SMARCA2/4 binding ligands.[12][13] This selectivity is not solely determined by the binary binding affinity of the warhead but is significantly influenced by the formation of a productive ternary complex between the PROTAC, SMARCA2, and the E3 ligase.[8] Favorable protein-protein interactions within this complex can stabilize the SMARCA2-PROTAC-E3 ligase assembly, leading to efficient ubiquitination, while the corresponding SMARCA4 complex may be less stable or sterically hindered, thus sparing SMARCA4 from degradation.[6][14]
Biological Consequences of SMARCA2 Degradation
The primary therapeutic rationale for SMARCA2 degradation is its synthetic lethal interaction with SMARCA4 deficiency. The biological ramifications extend from broad changes in the transcriptome to the induction of cell death pathways.
Transcriptional Reprogramming and Cell Cycle Arrest
As a core component of the SWI/SNF complex, SMARCA2 plays a fundamental role in maintaining chromatin accessibility at thousands of genomic loci. Its degradation leads to profound changes in gene expression.
-
Gene Downregulation: Global RNA expression analysis in SMARCA4-deleted non-small cell lung cancer (NSCLC) cells treated with SMARCA2 degraders reveals significant downregulation of gene signatures associated with the cell cycle, cell proliferation, apoptosis, and cell adhesion .[6] Specific genes that are significantly downregulated include AXL, SMAD3, MMP2, and KRT80 , which are key factors in tumor cell signaling and invasion.[6]
-
Enhancer Reprogramming: Recent findings indicate that SMARCA2 degradation induces widespread enhancer reprogramming . This process renders the enhancers of critical cell-cycle genes inaccessible to transcription factors, leading to the suppression of their expression and subsequent cell cycle arrest.[15]
-
Pathway Modulation: Downstream, this transcriptional reprogramming impacts key oncogenic pathways. For instance, degradation of SMARCA2 in SMARCA4-mutant cells leads to a drastic increase in the phosphorylation of YAP1, a key effector in the Hippo signaling pathway.[16] Furthermore, protein set enrichment analysis shows a downregulation of protein signatures related to the cell cycle and DNA replication, alongside an upregulation of the antigen processing and presentation pathway, suggesting potential immunomodulatory effects.[6]
Caption: Downstream effects of SMARCA2 degradation in cancer cells.
Selective Anti-proliferative Effects
The culmination of these molecular events is a potent and selective anti-proliferative effect in SMARCA4-mutant cancer cells. Treatment with SMARCA2-selective PROTACs effectively inhibits the viability and proliferation of SMARCA4-deficient cancer cell lines with nanomolar potencies, while having a significantly reduced effect on SMARCA4 wild-type cells.[6][17] This selective cytotoxicity validates the synthetic lethal relationship and underscores the therapeutic potential of this approach.
Quantitative Data on SMARCA2 PROTACs
The development of SMARCA2-targeting PROTACs has yielded several potent and selective degraders. The following tables summarize key in vitro and in vivo performance metrics for prominent examples.
Table 1: In Vitro Degradation Potency and Selectivity
| PROTAC | E3 Ligase Recruited | Cell Line | SMARCA2 DC₅₀ | SMARCA4 DC₅₀ | SMARCA2 Dₘₐₓ | Selectivity (SMARCA4/SMARCA2 DC₅₀) | Reference |
| A947 | VHL | SW1573 | N/A | N/A | N/A | Selective for SMARCA2 | [13][18] |
| ACBI2 | VHL | N/A | Potent (nM) | N/A | N/A | ~30-fold | [8] |
| YDR1 | Cereblon | H1792 | 69 nM (24h) | 135 nM (24h) | 87% (24h) | ~2-fold | [11] |
| YDR1 | Cereblon | H322 | 6.4 nM | N/A | 99.2% | N/A | [11] |
| YD54 | Cereblon | H1792 | 8.1 nM (24h) | N/A | 98.9% (24h) | N/A | [11] |
| YD54 | Cereblon | H322 | 1.0 nM | N/A | 99.3% | N/A | [11] |
| Compound 11 | VHL | N/A | N/A | N/A | N/A | Selective for SMARCA2 | [19] |
| PRT3789 | N/A | N/A | Potent | N/A | Robust | Selective | [20] |
| GLR-203101 | Cereblon | HeLa, SW1573 | Dose-dependent | N/A | N/A | Selective for SMARCA2 | [17] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximal degradation. N/A: Data not explicitly provided in the cited sources.
Table 2: In Vitro Anti-proliferative Activity
| PROTAC | Cell Line (SMARCA4 status) | Assay | IC₅₀ / Effect | Reference |
| A947 | SMARCA4-mutant models | Growth inhibition | Potent inhibition | [13] |
| A947 | SMARCA4-wild-type models | Growth inhibition | Less potent | [13] |
| Prelude Degraders | SMARCA4-deleted cells | Cell viability | Nanomolar potencies | [6] |
| Prelude Degraders | SMARCA4-wild-type cells | Cell viability | No effect | [6] |
| GLR-203101 | H1568, A549 (SMARCA4-deficient) | Cell proliferation | Selective inhibition | [17] |
| GLR-203101 | SMARCA4-wild-type cells | Cell proliferation | Reduced effect | [17] |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy and Pharmacodynamics
| PROTAC | Model | Dosing | Key Outcome | Reference |
| ACBI2 | Mouse Xenograft (SMARCA2-sensitive) | Oral | Tumor stasis | [8] |
| YDR1 | H1568 Xenograft | 80 mg/kg PO, daily for 4 days | 87% SMARCA2 degradation in tumor | [11] |
| Compound 6 | NCI-H1568 Xenograft | Single SC dose | 90% SMARCA2 degradation at 6h | [19] |
| Compound 11 | NCI-H1568 Xenograft | 100 mg/kg PO, 48h post-treatment | 89% SMARCA2 degradation in tumor | [19] |
| GLR-203101 | A549 Xenograft (SMARCA4-deficient) | 25 mg/kg PO | Robust, dose-dependent antitumor activity | [17] |
| PRT3789 | Phase 1 Clinical Trial (SMARCA4-mutated solid tumors) | IV weekly | Promising anti-tumor activity (partial responses, stable disease) | [21] |
PO: Oral administration; SC: Subcutaneous; IV: Intravenous.
Key Experimental Protocols
Validating the mechanism of action and efficacy of a novel SMARCA2 PROTAC requires a suite of well-defined experiments.
Caption: A standard experimental workflow for SMARCA2 PROTAC evaluation.
Western Blotting for Protein Degradation
This is the foundational assay to quantify the extent and potency of target degradation.
-
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC for SMARCA2 and SMARCA4.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, NCI-H520) and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours). Include a vehicle control (DMSO).[10][18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, heat samples, and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, HDAC1). Wash and incubate with a corresponding HRP- or fluorescently-conjugated secondary antibody.
-
Detection and Quantification: Visualize bands using an ECL substrate or fluorescence imaging system. Quantify band intensity using densitometry software. Normalize the SMARCA2/SMARCA4 signal to the loading control and then to the vehicle control.[10]
-
Data Analysis: Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of SMARCA2 degradation on cell proliferation and viability.
-
Objective: To determine the IC₅₀ of a PROTAC in SMARCA4-mutant versus SMARCA4-wild-type cell lines.
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 5-7 days) to observe anti-proliferative effects.
-
Assay Procedure: After the incubation period, add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control wells. Plot cell viability against the log of the PROTAC concentration to determine the IC₅₀.
-
Global Proteomics for Selectivity Profiling
This unbiased approach assesses the specificity of the PROTAC across the entire proteome.
-
Objective: To identify any off-target proteins that are degraded by the PROTAC.
-
Methodology:
-
Sample Preparation: Treat cells (e.g., SMARCA4-mutant line) with the PROTAC at a concentration near its DC₅₀ or vehicle control for a short duration (e.g., <6 hours) to enrich for direct targets.[22]
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[10]
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Calculate the fold-change in protein abundance for PROTAC-treated versus vehicle-treated cells to identify significantly downregulated proteins. A highly selective PROTAC will primarily show downregulation of SMARCA2 (and potentially other bromodomain-containing proteins like PBRM1).[6]
-
In Vivo Xenograft Efficacy Study
This assay evaluates the anti-tumor activity of the PROTAC in a living organism.
-
Objective: To assess the ability of a PROTAC to inhibit tumor growth in a SMARCA4-deficient cancer model.
-
Methodology:
-
Model Establishment: Implant SMARCA4-deficient human cancer cells (e.g., A549, NCI-H1568) subcutaneously into immunocompromised mice.[17][19]
-
Treatment: Once tumors reach a specified volume, randomize mice into vehicle and treatment groups. Administer the PROTAC via the determined route (e.g., oral gavage) and schedule (e.g., daily).[17]
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study (or in a satellite group), harvest tumors at a specific time point post-final dose. Analyze tumor lysates by Western blot to confirm in vivo degradation of SMARCA2.[17]
-
Data Analysis: Compare the tumor growth curves between the vehicle and treatment groups to determine the level of tumor growth inhibition (TGI).
-
Conclusion and Future Directions
The targeted degradation of SMARCA2 using PROTACs represents a highly promising and validated therapeutic strategy based on the principle of synthetic lethality for treating SMARCA4-deficient cancers.[5][6] This approach successfully transforms non-functional bromodomain binders into potent agents that eliminate the entire scaffold protein, leading to profound transcriptional reprogramming, cell cycle arrest, and selective cancer cell death.[8] The ability to achieve selectivity for SMARCA2 over SMARCA4, driven by the intricacies of ternary complex formation, has been a key breakthrough, potentially offering a wider therapeutic index compared to dual inhibitors.[8][12]
The clinical translation of this strategy is already underway, with compounds like PRT3789 showing encouraging anti-tumor activity in a Phase 1 trial for patients with SMARCA4-mutated solid tumors.[21] Future research will likely focus on expanding the toolbox of SMARCA2 degraders that recruit different E3 ligases to preempt potential resistance mechanisms, exploring combination therapies, and identifying robust biomarkers beyond SMARCA4 mutation status to refine patient selection. The continued development of SMARCA2-degrading PROTACs holds significant potential to address a clear unmet need in oncology.
References
- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 18. researchgate.net [researchgate.net]
- 19. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. youtube.com [youtube.com]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PROTAC SMARCA2 Degrader-7: Structure, Synthesis, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis-Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides a detailed technical overview of PROTAC SMARCA2 degrader-7, a heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex and a validated therapeutic target in oncology, particularly in cancers with mutations in its paralog, SMARCA4. This document outlines the chemical structure, a comprehensive synthesis protocol, and key quantitative data for this compound, alongside detailed experimental methodologies.
Chemical Structure and Components
This compound is a chimeric molecule comprising three key components: a ligand that binds to the target protein (SMARCA2), a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it incorporates a ligand for SMARCA2 (HY-159542), a linker (HY-159538), and a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (HY-125845).[1]
Chemical Formula: C₅₁H₆₁N₁₁O₅S
Molecular Weight: 940.17 g/mol
CAS Number: 2568277-71-2
The precise spatial arrangement and chemical nature of these components are critical for the formation of a stable ternary complex between SMARCA2, the PROTAC, and the VHL E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of SMARCA2.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process, beginning with the individual synthesis of the SMARCA2 ligand, the VHL ligand, and the linker, followed by their sequential coupling. The detailed experimental procedures for the synthesis of the final compound are outlined in the international patent application WO2020251971A1. While the full, unabridged synthesis protocol from the patent is not publicly available in all databases, the general principles of PROTAC synthesis involve standard organic chemistry reactions such as amide bond formation, nucleophilic substitution, and protection/deprotection strategies.
A generalized synthetic workflow can be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound.
Quantitative Data Summary
The efficacy of this compound is determined by several key quantitative parameters that describe its ability to induce the degradation of its target protein.
| Parameter | Value | Cell Line | Conditions | Reference |
| DC₅₀ (SMARCA2) | < 100 nM | MV411 | - | [1] |
| DC₅₀ (SMARCA4) | 100-500 nM | MV411 | - | [1] |
| Dₘₐₓ (SMARCA2) | > 90% | A549 | 24 h treatment | [2] |
| Dₘₐₓ (SMARCA4) | > 90% | A549 | 24 h treatment | [2] |
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the reported findings. Below are representative protocols for key experiments used to characterize this compound.
In-Cell Western Assay for Protein Degradation
This high-throughput immunofluorescence-based assay is used to quantify the levels of SMARCA2 and SMARCA4 in cells following treatment with the PROTAC.
-
Cell Seeding: Seed adherent cells (e.g., A549, MV411) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells with PBS containing 0.1% Triton X-100.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
-
Imaging and Quantification:
-
Wash cells thoroughly.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein and the loading control. Normalize the target protein signal to the loading control signal.
-
Caption: Experimental workflow for the In-Cell Western assay.
Quantitative Proteomics (Mass Spectrometry)
To gain a comprehensive and unbiased understanding of the proteome-wide effects of this compound, quantitative mass spectrometry-based proteomics can be employed.
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells and quantify protein concentration.
-
Digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions with unique isobaric tags.
-
Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify peptides and proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Determine the relative abundance of proteins across different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Caption: Workflow for quantitative proteomics analysis.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a potent and effective tool for the targeted degradation of the SMARCA2 protein. This guide has provided a comprehensive overview of its chemical structure, a roadmap for its synthesis, key quantitative data, and detailed experimental protocols for its characterization. The provided diagrams illustrate the logical workflows and the underlying mechanism of action. This information is intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further investigation into the therapeutic potential of SMARCA2-targeting PROTACs.
References
The Role of SMARCA2 in Chromatin Remodeling: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary:
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma), is a core catalytic subunit of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This multi-protein machine utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby controlling gene expression. Dysregulation of SMARCA2 and the SWI/SNF complex is implicated in a range of human diseases, most notably cancer. A key therapeutic paradigm has emerged from the discovery of a synthetic lethal relationship between SMARCA2 and its paralog, SMARCA4 (also known as BRG1). Cancers harboring loss-of-function mutations in SMARCA4 become critically dependent on the residual ATPase activity of SMARCA2 for survival. This dependency has established SMARCA2 as a high-value therapeutic target, spurring the development of novel inhibitors and targeted protein degraders. This guide provides an in-depth overview of SMARCA2's function, its role in disease, and the methodologies used to study and target it.
The SWI/SNF Chromatin Remodeling Complex
Chromatin remodeling is a fundamental process that governs the accessibility of genomic DNA to the cellular machinery responsible for transcription, replication, and DNA repair.[1] The SWI/SNF family of complexes alters the interaction between DNA and histone proteins, primarily by sliding, evicting, or changing the composition of nucleosomes, the basic repeating unit of chromatin.[2][3][4]
Mammalian SWI/SNF complexes are large, multi-megadalton assemblies composed of 11-15 subunits.[5] These complexes exist in at least three distinct final forms—canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF)—each with a unique subunit composition that dictates its specific functions.[6][7][8] A central feature of these complexes is the presence of a single, mutually exclusive catalytic ATPase subunit: either SMARCA2 or its highly homologous paralog, SMARCA4.[6][9]
The SMARCA2 Subunit: Structure and Mechanism
Key Functional Domains
SMARCA2 is a large protein characterized by several conserved domains critical to its function.[10]
-
ATPase Domain: This helicase-like domain is the engine of the complex. It binds and hydrolyzes ATP to generate the mechanical force required to disrupt histone-DNA contacts and reposition nucleosomes.[2][11] The ATPase activity is essential for nearly all functions of the SWI/SNF complex.[12][13]
-
Bromodomain (BRD): This domain functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[14] This interaction helps to anchor the SWI/SNF complex to specific regions of chromatin. While critical for localization, direct inhibition of the bromodomain alone is often insufficient to produce a strong anti-proliferative effect, a finding that has guided drug development efforts.[12][15]
Mechanism of ATP-Dependent Nucleosome Remodeling
The primary function of SMARCA2 is to power the remodeling activity of the SWI/SNF complex.[3] This process is thought to occur via a DNA translocation mechanism, where the ATPase domain binds to the DNA and uses the energy from ATP hydrolysis to pump or pull DNA around the surface of the histone octamer. This results in the repositioning or "sliding" of the nucleosome, which can expose or conceal regulatory elements like promoters and enhancers, thereby activating or repressing gene transcription.[4][11]
The Role of SMARCA2 in Cancer
The role of SMARCA2 in cancer is highly context-dependent. While it is often downregulated in many tumor types, suggesting a tumor-suppressive function, it also serves as a critical survival factor in other specific cancer subtypes.[5]
The Principle of Synthetic Lethality with SMARCA4
The most significant therapeutic opportunity involving SMARCA2 arises from its synthetic lethal relationship with SMARCA4.[16] SMARCA4 is one of the most frequently mutated genes in the SWI/SNF complex, with inactivating mutations found in a significant percentage of non-small cell lung cancers (NSCLC), ovarian cancers, and other malignancies.[17][18] In healthy cells, SMARCA2 and SMARCA4 have partially redundant functions, and the loss of one can be compensated for by the other. However, when cancer cells lose SMARCA4 function through mutation, they become completely dependent on the remaining SMARCA2 for the chromatin remodeling activity essential for their proliferation and survival.[19] Therefore, inhibiting or degrading SMARCA2 in a SMARCA4-mutant background is selectively lethal to cancer cells while sparing healthy cells that retain functional SMARCA4.[17][18]
Differential Expression and Prognostic Significance
Large-scale transcriptomic analyses have revealed that SMARCA4 is often overexpressed in tumors compared to normal tissue, and its high expression is frequently associated with a poor prognosis.[5][20] In stark contrast, SMARCA2 is almost invariably downregulated in the majority of tumor types.[5] High expression of SMARCA2 has been correlated with a good prognosis in several cancers, suggesting it may play a role in maintaining a more differentiated, less aggressive tumor state.[5][20]
Therapeutic Strategies Targeting SMARCA2
The synthetic lethal relationship has made SMARCA2 a prime target for drug development. Two main strategies have emerged: direct inhibition of the ATPase domain and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs).
ATPase Domain Inhibitors
Small molecules designed to bind to the ATP-binding pocket of SMARCA2 prevent the hydrolysis of ATP, thereby shutting down its remodeling activity.[1] This approach has proven effective, but a significant challenge has been achieving selectivity for SMARCA2 over the highly homologous ATPase domain of SMARCA4.[17] Early inhibitors were often dual SMARCA2/4 inhibitors. While effective in SMARCA4-mutant cancers, dual inhibition raises concerns about on-target toxicity in healthy tissues. More recent efforts have focused on developing highly selective SMARCA2 ATPase inhibitors.[17][18]
Bromodomain Ligands and PROTAC Degraders
While inhibitors of the SMARCA2 bromodomain do not show significant anti-proliferative effects on their own, the bromodomain serves as an effective handle for PROTACs.[12][15] PROTACs are bifunctional molecules that link a target-binding ligand (a SMARCA2 bromodomain binder) to a ligand for an E3 ubiquitin ligase.[21][22] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the entire SMARCA2 protein.[23] This approach has two key advantages: it can achieve high selectivity for SMARCA2 degradation over SMARCA4, and it removes the entire protein scaffold, preventing any non-catalytic functions.[22][24]
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds targeting SMARCA2.
Table 1: Potency of SMARCA2/4 ATPase Inhibitors
| Compound Name | Target(s) | IC₅₀ (SMARCA2) | IC₅₀ (SMARCA4) | Reference |
|---|---|---|---|---|
| SMARCA2/4-IN-1 | SMARCA2/4 | 3.8 µM | 1.7 µM | [25][26] |
| FHT-2344 | SMARCA2/4 | 13 nM | 26 nM | [25] |
| BRM/BRG1 ATP-IN-7 | SMARCA2/4 | 12 nM | 8 nM | [25] |
| SMARCA2-IN-6 | SMARCA2/4 | < 5 nM | < 5 nM | [25] |
| SMARCA2-IN-10 | SMARCA2 | 17.68 µM | > 100 µM |[25] |
Table 2: Potency and Selectivity of SMARCA2 PROTAC Degraders
| Compound Name | Target(s) | Cellular IC₅₀ (SMARCA4-mutant) | Degradation Selectivity | Reference |
|---|---|---|---|---|
| PRT3789 | SMARCA2 | 7-20 nM (in AML lines) | 19 to 23-fold (SMARCA4/SMARCA2) | [27] |
| YDR1 | SMARCA2 | 78 nM | Selective for SMARCA2 | [21] |
| YD54 | SMARCA2 | 11 nM | Selective for SMARCA2 | [21] |
| A947 | SMARCA2 | Potent in vitro | Selective for SMARCA2 | [23][24] |
| GLR-203101 | SMARCA2 | Potent in vitro | Selective for SMARCA2 |[28] |
Table 3: Bromodomain Ligand Affinities
| Compound Name | Target(s) | Kd (SMARCA2 BRD) | IC₅₀ (SMARCA2 BRD) | Reference |
|---|---|---|---|---|
| PFI-3 | SMARCA2/4 BRD | 89 nM | - | [12][25] |
| DCSM06 | SMARCA2 BRD | 38.6 µM | 39.9 µM | [14] |
| DCSM06-05 | SMARCA2 BRD | 22.4 µM | 9.0 µM |[14][25] |
Key Experimental Methodologies
Studying SMARCA2 function and the effects of its inhibition requires a suite of specialized biochemical and cell-based assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is used to identify the genome-wide binding sites of SMARCA2.
Detailed Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to create covalent cross-links between proteins and DNA, preserving their in-vivo interactions.[29]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[30]
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to SMARCA2. These antibodies are typically coupled to magnetic beads (Protein A/G), which allows for the selective capture of the SMARCA2-chromatin complexes.[31]
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The captured complexes are then eluted from the antibody/beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating in the presence of a high-salt buffer. Proteins are degraded using proteinase K, and the DNA is purified.[31]
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing. The resulting sequence reads are mapped to a reference genome to identify regions enriched for SMARCA2 binding.[29]
In Vitro ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified SMARCA2 or the SWI/SNF complex, and is essential for characterizing enzyme kinetics and inhibitor potency.
Detailed Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified SMARCA2/SWI/SNF complex, a reaction buffer (e.g., HEPES, NaCl, MgCl₂), and a DNA or nucleosome substrate (as ATPase activity is DNA-dependent).[32][33]
-
Initiation: The reaction is initiated by adding ATP, often including a radioactive tracer like [α-³²P]ATP. For inhibitor studies, the compound of interest is pre-incubated with the enzyme before ATP addition.[32]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set time course.
-
Detection of ATP Hydrolysis: The conversion of ATP to ADP and inorganic phosphate (B84403) (Pi) is measured. Common methods include:
-
Thin-Layer Chromatography (TLC): Aliquots of the reaction are spotted onto a TLC plate, which separates the radioactive ATP from the product ADP. The spots are then visualized by autoradiography and quantified.[32]
-
Colorimetric Assays: Malachite green-based assays detect the amount of free phosphate released, which forms a colored complex with the dye that can be measured by absorbance.[34]
-
In Vitro Nucleosome Remodeling Assay
This assay directly visualizes the ability of SMARCA2 to alter the position of a nucleosome on a DNA fragment.
Detailed Methodology:
-
Substrate Preparation: A mononucleosome substrate is reconstituted in vitro. This typically involves incubating a short DNA fragment (containing a nucleosome positioning sequence like the '601' sequence) with purified histone octamers.[35][36] The DNA is often radioactively labeled at one end.
-
Remodeling Reaction: The purified SMARCA2/SWI/SNF complex is added to the nucleosome substrate in a reaction buffer containing ATP.[32]
-
Reaction Quenching: The reaction is allowed to proceed for a specific time and then stopped, often by adding competitor DNA and placing the samples on ice.[37]
-
Analysis by Electrophoretic Mobility Shift Assay (EMSA): The reaction products are resolved on a native polyacrylamide gel. Nucleosomes that have been moved from the end of the DNA fragment to a more central position will exhibit a different migration pattern. The gel is dried and analyzed by autoradiography to visualize the positions of the nucleosomes.[32][37]
Conclusion and Future Directions
SMARCA2 stands as a central player in chromatin biology and a validated, high-potential target in oncology. The synthetic lethal paradigm in SMARCA4-deficient cancers provides a clear clinical path for SMARCA2-targeted therapies. The development of highly selective ATPase inhibitors and potent PROTAC degraders represents the forefront of this effort. Future research will likely focus on refining the selectivity of these molecules to maximize the therapeutic window, understanding potential resistance mechanisms, and exploring combination therapies to enhance anti-tumor responses. The continued elucidation of the complex biology of the SWI/SNF complex will undoubtedly unveil further opportunities for therapeutic intervention in cancer and other diseases.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATP-dependent chromatin remodeling during mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Functions of ATP-Dependent Chromatin-Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Organization and Assembly of SWI/SNF Family Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 10. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms for ATP-dependent chromatin remodelling: The means to the end - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. preludetx.com [preludetx.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. preludetx.com [preludetx.com]
- 28. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 29. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 31. med.uio.no [med.uio.no]
- 32. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. In Vitro Assembly of Nucleosomes for Binding/Remodeling Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. In Vitro Assembly of Nucleosomes for Binding/Remodeling Assays | Springer Nature Experiments [experiments.springernature.com]
- 37. Chromatin remodeling by nucleosome disassembly in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PROTAC SMARCA2 Degrader Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the target engagement of Proteolysis-Targeting Chimera (PROTAC) SMARCA2 degraders. This document outlines quantitative data for key compounds, detailed experimental protocols for essential assays, and visual representations of critical pathways and workflows to facilitate a deeper understanding of this therapeutic modality.
Introduction to PROTAC SMARCA2 Degraders
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATP-dependent helicase and a catalytic subunit of the SWI/SNF chromatin remodeling complex.[2] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[3] Selective degradation of SMARCA2 via PROTACs offers a promising "synthetic lethal" therapeutic strategy for these SMARCA4-deficient cancers.[3]
Quantitative Data on PROTAC SMARCA2 Degraders
The following tables summarize the performance of notable PROTAC SMARCA2 degraders based on publicly available data. This data is essential for comparing the potency and efficacy of different compounds.
| Compound Name | Target(s) | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SMARCA2/4-degrader-7 (compound I-439) | SMARCA2/4 | Not Specified | <100 | >90 | A549 | [4] |
| SMARCA2/4-degrader-1 (compound I-430) | SMARCA2/4 | Not Specified | <100 | >90 | A549 | [1] |
| GLR-203101 | SMARCA2 | CRBN | Not Specified | Not Specified | HeLa, SW1573, HEK-293 | [2] |
| ACBI2 | SMARCA2 | VHL | 78 (for SMARCA2) | 46 (for SMARCA2) | RKO | [5] |
| A947 | SMARCA2 | VHL | 0.039 (for SMARCA2) | 96 (for SMARCA2) | SW1573 | [6] |
| YDR1 | SMARCA2 | CRBN | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | H1792 | [7] |
| YD54 | SMARCA2 | CRBN | Not Specified | Not Specified | H1792 | [7] |
| YD23 | SMARCA2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| PRT004 | SMARCA2 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| PRT005 | SMARCA2 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| PRT006 | SMARCA2 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of target engagement studies. The following sections provide step-by-step protocols for key assays.
Western Blotting for SMARCA2 Degradation
This is a fundamental technique to visualize and quantify the reduction in SMARCA2 protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC SMARCA2 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., β-actin, GAPDH, or HDAC1).[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the SMARCA2 signal to the loading control.
-
In-Cell Western™ (ICW) Assay
The In-Cell Western™ assay is a higher-throughput method for quantifying protein levels directly in fixed cells within a microplate format.[4]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[9]
-
Treat cells with a serial dilution of the PROTAC degrader for the desired time.
-
-
Fixation and Permeabilization:
-
Carefully remove the treatment media.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde (B43269) in PBS to each well and incubate for 20 minutes at room temperature.[10]
-
Wash the cells five times with 200 µL of 1x PBS with 0.1% Triton X-100 to permeabilize.[11]
-
-
Blocking:
-
Add 150 µL of blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) to each well and incubate for 1.5 hours at room temperature with gentle shaking.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies for SMARCA2 and a normalization control (e.g., a total protein stain or another housekeeping protein) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with wash buffer (1x PBS with 0.1% Tween-20).
-
Add 50 µL of the secondary antibody solution containing two different near-infrared fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate four times with wash buffer.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey®).
-
Quantify the fluorescence intensity for both channels. Normalize the SMARCA2 signal to the normalization control.
-
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify PROTAC binding to its target and the formation of the ternary complex (Target-PROTAC-E3 ligase).[12]
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with expression vectors for a NanoLuc® luciferase-fused SMARCA2 and a HaloTag®-fused E3 ligase component (e.g., CRBN or VHL).[13]
-
-
Target Engagement Assay:
-
Harvest and resuspend the transfected cells.
-
Add the NanoBRET™ tracer and the PROTAC degrader at various concentrations.
-
Dispense the cell suspension into a 96-well plate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader. A decrease in the BRET signal indicates target engagement by the PROTAC.
-
-
Ternary Complex Formation Assay:
-
Prepare the transfected cells as above.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase.
-
Wash the cells to remove the excess ligand.
-
Treat the cells with the PROTAC degrader.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.[14]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method to assess target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[15]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC SMARCA2 degrader or vehicle control for a defined period.
-
-
Heat Shock:
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble SMARCA2 in the supernatant by Western blotting, ELISA, or mass spectrometry.
-
A shift in the melting curve to a higher temperature indicates stabilization of SMARCA2 due to PROTAC binding.
-
Quantitative Proteomics for On- and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein level changes, enabling confirmation of on-target degradation and identification of potential off-targets.[17]
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with the PROTAC degrader and vehicle control as for Western blotting.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins.[18]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This will confirm SMARCA2 degradation and reveal any unintended protein degradation (off-targets).
-
Cell Viability Assay
This assay determines the effect of SMARCA2 degradation on the proliferation and viability of cancer cells, particularly those with SMARCA4 mutations.
Protocol:
-
Cell Seeding:
-
Seed SMARCA4-deficient (e.g., NCI-H1568) and SMARCA4-wildtype cancer cell lines in 96-well plates.[2]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the PROTAC SMARCA2 degrader.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 6-7 days) to allow for effects on cell proliferation.[3]
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values to determine the potency of the degrader in inhibiting cell viability.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Mechanism of Action for a PROTAC SMARCA2 Degrader.
Caption: Experimental Workflow for Western Blotting.
Caption: Simplified SMARCA2 Signaling Pathway and PROTAC Intervention.
This guide provides a foundational framework for researchers entering or working in the field of targeted protein degradation with a focus on SMARCA2. The provided data, protocols, and diagrams are intended to be a starting point, and optimization will be necessary for specific experimental contexts.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 3. preludetx.com [preludetx.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. products.advansta.com [products.advansta.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. biomol.com [biomol.com]
- 12. selvita.com [selvita.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pelagobio.com [pelagobio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of PROTAC SMARCA2 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive framework for the initial in vitro assessment of PROTAC SMARCA2 Degrader-7, a novel proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 protein. SMARCA2 (also known as BRM) is an ATP-dependent helicase and a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a critical role in regulating gene expression by altering chromatin structure.[1][4] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, such as SMARCA2, attractive therapeutic targets.[2][5] Specifically, cancers with mutations in the paralog SMARCA4 often exhibit a synthetic lethal dependency on SMARCA2, presenting a promising therapeutic strategy.[5][6][7]
PROTACs offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins rather than merely inhibiting them.[6][8] This guide details the essential experiments, presents data in a structured format, and provides visualizations to clarify complex processes involved in the evaluation of a SMARCA2-targeting PROTAC.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to simultaneously bind to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of SMARCA2 by the E3 ligase.[6][9] The ubiquitin tags mark SMARCA2 for recognition and subsequent degradation by the 26S proteasome, effectively reducing its cellular levels and disrupting its function within the SWI/SNF complex.[6]
Overall In Vitro Experimental Workflow
The preliminary evaluation follows a systematic workflow to characterize the potency, selectivity, and cellular effects of the degrader. The process begins with treating cancer cell lines with the PROTAC, followed by biochemical and cellular assays to measure protein degradation and assess the functional consequences.
Quantitative Data Summary
The efficacy of this compound is quantified through several key metrics. The data presented below is representative for a successful degrader candidate.
Table 1: Degradation Potency and Selectivity
This table summarizes the degradation potency (DC₅₀ and Dₘₐₓ) of the PROTAC in a SMARCA4-deficient non-small cell lung cancer cell line (e.g., NCI-H1568) after a 24-hour treatment. Selectivity is assessed by measuring the degradation of the closely related paralog, SMARCA4, in a wild-type cell line (e.g., A549).
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| SMARCA2 | NCI-H1568 | 4.5 | >95% |
| SMARCA4 | A549 | >1000 | <10% |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
Note: Data is illustrative. Real-world values for a specific compound "PROTAC SMARCA2/4-degrader-7" indicate a DC50 of <100 nM and Dmax >90% for both SMARCA2 and SMARCA4 in A549 cells.[10][11] Other specific degraders have shown high selectivity for SMARCA2.[6][7]
Table 2: Anti-proliferative Activity
This table shows the half-maximal inhibitory concentration (IC₅₀) of the PROTAC on the proliferation of cancer cell lines after 72 hours of treatment, demonstrating the functional consequence of SMARCA2 degradation.
| Cell Line | SMARCA4 Status | IC₅₀ (nM) |
| NCI-H1568 | Mutant/Deficient | 15.2 |
| A549 | Mutant/Deficient | 25.8 |
| Calu-6 | Wild-type | >2500 |
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the PROTAC required to inhibit cell proliferation by 50%.
SMARCA2's Role in the SWI/SNF Complex
SMARCA2 is one of two mutually exclusive catalytic ATPase subunits (the other being SMARCA4) of the SWI/SNF complex.[5] This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene accessibility and transcription.[1][2] In cancers where SMARCA4 is lost, the cell becomes dependent on the remaining SMARCA2-containing SWI/SNF complex for survival, a concept known as synthetic lethality.[7] Degrading SMARCA2 in these contexts is therefore a targeted therapeutic strategy.
Detailed Experimental Protocols
A. Cell Culture and PROTAC Treatment
-
Cell Lines: NCI-H1568 (SMARCA4-mutant), A549 (SMARCA4-mutant), and Calu-6 (SMARCA4 wild-type) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded in appropriate multi-well plates (e.g., 6-well for Western Blot, 96-well for viability assays) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.[12]
-
Treatment: A stock solution of this compound is prepared in DMSO. This stock is serially diluted in cell culture medium to achieve the desired final concentrations. Cells are treated for the specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is run in parallel.[12]
B. Western Blotting for Protein Degradation
-
Lysis: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).[12] An appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors is added to each well. Cells are scraped and the lysate is transferred to a microcentrifuge tube.[12]
-
Homogenization: The lysate is incubated on ice for 30 minutes, with vortexing every 10 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] The supernatant is collected.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel.[12] After electrophoresis, proteins are transferred to a PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[12] The membrane is then incubated overnight at 4°C with primary antibodies for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-Actin).[6]
-
Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.[12] Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Band intensities are quantified to determine the percentage of protein degradation relative to the vehicle control.
C. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Protocol: Cells are seeded in a 96-well plate and treated with a range of PROTAC concentrations for 72 hours.
-
Reagent Addition: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
Measurement: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.[8]
-
Analysis: Data is normalized to the vehicle control, and IC₅₀ curves are generated using non-linear regression analysis.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorbyt.com [biorbyt.com]
- 12. benchchem.com [benchchem.com]
PROTAC SMARCA2 degrader-7 chemical properties and formula
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to PROTAC-mediated degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to SMARCA2 Degradation
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin. The catalytic subunits of this complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are frequently mutated in various cancers. In tumors with inactivating mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[1][2][3][4]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the chemical and biological characteristics of specific PROTACs designed to degrade SMARCA2.
Chemical Properties and Formulae of SMARCA2 Degraders
Several PROTACs targeting SMARCA2 have been developed. This section details the chemical properties of three such molecules: PROTAC SMARCA2/4-degrader-7 (I-439), A947, and ACBI2.
Table 1: Chemical Properties of PROTAC SMARCA2 Degraders
| Property | PROTAC SMARCA2/4-degrader-7 (I-439) | A947 | ACBI2 |
| Chemical Formula | C51H61N11O5S | Not explicitly provided in snippets | Not explicitly provided in snippets |
| Molecular Weight | 940.17 g/mol | Not explicitly provided in snippets | Not explicitly provided in snippets |
| CAS Number | 2568277-89-2 | Not explicitly provided in snippets | Not explicitly provided in snippets |
| Target(s) | SMARCA2 and SMARCA4 | SMARCA2 (selective) | SMARCA2 (preferential) |
| E3 Ligase Recruited | Not explicitly provided in snippets | VHL | VHL |
Note: Detailed structural information for A947 and ACBI2 can be found in their respective publications.
Quantitative Biological Data
The efficacy of PROTAC SMARCA2 degraders is quantified by several parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce degradation of the target protein in cellular assays.
Table 2: In Vitro and Cellular Activity of SMARCA2 Degraders
| Parameter | A947 | ACBI2 | PROTAC SMARCA2/4-degrader-7 (I-439) |
| Binding Affinity (Kd) to SMARCA2 | 93 nM[6] | Not explicitly provided in snippets | Not available |
| Binding Affinity (Kd) to SMARCA4 | 65 nM[6] | Not explicitly provided in snippets | Not available |
| Degradation Potency (DC50) SMARCA2 | 39 pM (in SW1573 cells)[2][6] | 1 nM (in RKO cells), 1-13 nM (in RKO and NCI-H1568 cells)[7][8] | <100 nM (in A549 cells)[9] |
| Degradation Potency (DC50) SMARCA4 | ~30-fold less potent than for SMARCA2[10] | 32 nM (in RKO cells)[8] | <100 nM (in A549 cells)[9] |
| Maximal Degradation (Dmax) | 96% at 10 nM[6] | >90% | >90%[9] |
| Ternary Complex Affinity (EC50) | Not available | < 45 nM[7][11] | Not available |
Table 3: In Vivo Properties of ACBI2
| Parameter | Value |
| Oral Bioavailability | 22% in mice[8] |
| In Vivo Efficacy | Significant tumor growth inhibition in A549 xenograft model (80 mg/kg, p.o., once daily)[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of PROTAC degraders. The following sections outline the key methodologies employed in the characterization of A947 and ACBI2.
Binding Affinity Determination
Surface Plasmon Resonance (SPR) is a common technique to measure the binding affinity (Kd) of the PROTAC to its target protein and the E3 ligase.
-
Principle: The PROTAC is immobilized on a sensor chip, and the protein of interest (e.g., SMARCA2 bromodomain) is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured.
-
General Protocol:
-
Immobilize the PROTAC on a suitable sensor chip.
-
Prepare a series of dilutions of the purified SMARCA2 or SMARCA4 bromodomain protein.
-
Inject the protein solutions over the sensor surface and a reference surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro Protein Degradation Assays
The ability of a PROTAC to induce the degradation of the target protein is typically assessed in cell-based assays.
-
Method: In-Cell Western™ or standard Western Blotting.
-
General Protocol:
-
Plate cells (e.g., SW1573, RKO, A549) in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Lyse the cells and determine the total protein concentration.
-
For Western Blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, Vinculin).
-
For In-Cell Western™, fix and permeabilize the cells in the plate, followed by incubation with primary antibodies against the target and a normalization protein.
-
Detect the primary antibodies with fluorescently labeled secondary antibodies.
-
Quantify the signal intensity and normalize to the loading control and vehicle-treated cells.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).[1]
-
Ubiquitination Assays
To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, ubiquitination of the target protein can be assessed.
-
Method: Immunoprecipitation followed by Western Blotting or mass spectrometry-based di-glycine remnant profiling.
-
General Protocol (IP-Western):
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the target protein (e.g., SMARCA2).
-
Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates increased ubiquitination.
-
In Vivo Efficacy Studies
The anti-tumor activity of SMARCA2 degraders is evaluated in animal models, typically xenografts of human cancer cell lines.
-
General Protocol:
-
Implant human cancer cells with a SMARCA4 mutation (e.g., A549) subcutaneously into immunocompromised mice.
-
Allow the tumors to reach a specified size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC (e.g., ACBI2 at 80 mg/kg orally, once daily) and vehicle control for a defined period.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for SMARCA2 levels).[8]
-
Signaling Pathways and Mechanisms
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated degradation of SMARCA2.
The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. This is due to the essential role of the remaining SMARCA2-containing SWI/SNF complex in maintaining the expression of genes critical for cell survival and proliferation in this context. Recent studies suggest that SMARCA2 degradation leads to enhancer reprogramming, affecting the expression of key cell-cycle genes.[12]
Caption: Downstream effects of SMARCA2 degradation in SMARCA4-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opnme.com [opnme.com]
- 12. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC SMARCA2 Degrader-7 (CAS No. 2568277-71-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications and technical details related to the compound identified by CAS number 2568277-71-2, known as PROTAC SMARCA2 degrader-7 or Compound I-428. This molecule is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This guide will cover its mechanism of action, potential therapeutic applications, available quantitative data, and generalized experimental protocols relevant to its class of compounds.
Introduction to PROTAC Technology and SMARCA2 as a Therapeutic Target
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, has emerged as a significant target in oncology. In cancers harboring a loss-of-function mutation in its paralog, SMARCA4, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes the selective degradation of SMARCA2 a promising therapeutic strategy for such cancers.
This compound (CAS No. 2568277-71-2)
This compound (also known as Compound I-428) is a specific PROTAC designed to target SMARCA2 for degradation. While detailed peer-reviewed studies on this particular compound are limited, supplier information indicates its activity in degrading both SMARCA2 and its paralog SMARCA4.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Cell Line | Target Protein | DC50 (nM) | Reference |
| MV411 | SMARCA2 | <100 | [1] |
| MV411 | SMARCA4 | 100-500 | [1] |
DC50: The concentration of the compound required to induce 50% degradation of the target protein.
Mechanism of Action: The PROTAC-mediated Degradation Pathway
The fundamental mechanism of action for this compound follows the general principle of PROTAC-induced protein degradation. The process can be visualized as a catalytic cycle.
References
Initial Assessment of PROTAC SMARCA2 Degrader A947 in Cancer Cell Lines: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate machinery of chromatin remodeling, essential for the regulation of gene expression, is frequently disrupted in various cancers. A key player in this process is the SWI/SNF complex, whose core ATPase subunit, SMARCA4 (BRG1), is often subject to inactivating mutations. Cancer cells harboring such mutations exhibit a critical dependency on the paralogous ATPase, SMARCA2 (BRM), for their survival. This phenomenon, known as synthetic lethality, establishes SMARCA2 as a high-value therapeutic target in SMARCA4-deficient malignancies.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted therapy. These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of the initial preclinical assessment of A947, a potent and selective PROTAC designed to degrade SMARCA2. A947 has demonstrated significant efficacy in preclinical models of cancers with SMARCA4 mutations, offering a promising new therapeutic avenue.
This document outlines the quantitative performance of A947 and related molecules, provides detailed protocols for key in vitro experiments, and presents visual diagrams of the underlying biological principles and experimental workflows.
Quantitative Data Summary
The following tables provide a comparative summary of the in vitro performance of A947 and other significant SMARCA2 PROTAC degraders.
Table 1: In Vitro Degradation Efficacy and Binding Characteristics of SMARCA2 PROTACs
| Degrader | Target(s) | DC₅₀ | Dₘₐₓ | Binding Affinity (Kᵈ) | Cell Line | E3 Ligase Recruited |
| A947 | SMARCA2 | 39 pM | >95% | 93 nM (SMARCA2) | SW1573 | VHL |
| SMARCA4 | - | - | 65 nM (SMARCA4) | |||
| ACBI1 | SMARCA2/4 | 6 nM | - | - | MV-4-11 | VHL |
| ACBI2 | SMARCA2 | 2 nM | 77% | - | RKO | VHL |
| SMARCA4 | 5 nM | 86% | - | RKO | ||
| YDR1 | SMARCA2 | 69 nM (24h) | 87% (24h) | - | H1792 | Cereblon |
| 60 nM (48h) | 94% (48h) |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum degradation percentage.
-
Kᵈ: Dissociation constant.
-
VHL: von Hippel-Lindau.
-
- : Data not available.
Table 2: In Vitro Anti-proliferative Activity of SMARCA2 PROTACs
| Degrader | IC₅₀ / gIC₅₀ / EC₅₀ | Cell Line | SMARCA4 Status |
| A947 | Potent growth inhibition | SMARCA4-mutant NSCLC | Mutant |
| ACBI1 | Potent anti-proliferative effects | SMARCA4 mutant NSCLC | Mutant |
| ACBI2 | 2 nM (EC₅₀) | NCI-H1568 | Mutant |
| PROTAC SMARCA2/4 degrader-36 | 3.0 nM (gIC₅₀) | NCI-H838 | - |
| 280 nM (gIC₅₀) | Calu-6 | - |
-
IC₅₀: Half-maximal inhibitory concentration.
-
gIC₅₀: Concentration for 50% growth inhibition.
-
EC₅₀: Half-maximal effective concentration.
-
NSCLC: Non-small cell lung cancer.
-
- : Data not available.
Visualizations of Core Concepts
An In-depth Technical Guide to PROTAC SMARCA2 Degrader-7 and Its Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the entire protein, offering a more comprehensive and potentially durable therapeutic effect.[3] This guide focuses on PROTAC SMARCA2 degrader-7 (also known as Compound I-428), a specific bifunctional molecule designed to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.
SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the mutually exclusive ATPase catalytic subunits of the SWI/SNF complex.[4][5] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the accessibility of DNA to transcription factors.[6][7] In certain cancers, particularly those with mutations inactivating SMARCA4, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target.[5][8] By degrading SMARCA2, PROTACs can disrupt the epigenetic machinery essential for these cancer cells' proliferation and survival.
Core Mechanism of Action
This compound operates through the canonical PROTAC mechanism. It is a heterobifunctional molecule comprising three key parts: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][9][10] In the case of degrader-7, the E3 ligase ligand is (S,R,S)-AHPC, which recruits the von Hippel-Lindau (VHL) E3 ligase.[9][10]
The process unfolds as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to SMARCA2 and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[11]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SMARCA2 protein.[12]
-
Proteasomal Degradation : The polyubiquitinated SMARCA2 is now recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of another SMARCA2 protein.[3]
Quantitative Degradation Profile
This compound has been shown to effectively degrade both SMARCA2 and its highly homologous paralog SMARCA4. The potency of a degrader is typically quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation).
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |
| This compound | MV411 | SMARCA2 | < 100 | N/A | [13] |
| (Compound I-428) | MV411 | SMARCA4 | 100 - 500 | N/A | [13] |
| ACBI2 (for comparison) | RKO | SMARCA2 | 1 | N/A | [14] |
| ACBI2 (for comparison) | RKO | SMARCA4 | 32 | N/A | [14] |
| SMARCA2/4-degrader-7 | A549 | SMARCA2 | < 100 | > 90% | [15] |
| (Compound I-439) | A549 | SMARCA4 | < 100 | > 90% | [15] |
N/A: Data not available in cited sources.
Predicted Impact on Gene Expression
The degradation of SMARCA2, a core ATPase of the SWI/SNF complex, is expected to have profound and widespread effects on the cellular transcriptome. The SWI/SNF complex regulates the expression of thousands of genes by controlling chromatin accessibility at promoters and enhancers.[6][16]
-
Global Chromatin Remodeling : Loss of SMARCA2 disrupts the normal function of the SWI/SNF complex, leading to altered chromatin states across the genome. This can result in either decreased or increased expression of various genes depending on the specific genomic context and cellular state.[17]
-
Downregulation of Proliferation Genes : In SMARCA4-mutant cancer cells that are dependent on SMARCA2, its degradation is predicted to lead to the downregulation of gene programs essential for cell cycle progression and proliferation.[18] Studies on other selective SMARCA2 degraders have confirmed the downregulation of key genes involved in the cell cycle.[18]
-
Modulation of Key Signaling Pathways : The activity of critical oncogenic pathways can be affected. For example, treatment of SMARCA4-mutant cells with SMARCA2 degraders has been shown to modulate the YAP signaling pathway, a key regulator of cell growth and survival.[19]
Key Experimental Protocols
To assess the activity of this compound, several key experiments are essential.
Western Blotting for Protein Degradation Assessment
This is the standard method to visualize and quantify the reduction in target protein levels.[20]
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., MV411) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Detection : Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to HRP or a fluorescent dye for 1 hour at room temperature.
-
Analysis : Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or fluorescence imaging). Quantify band intensities using software like ImageJ, and normalize the SMARCA2 signal to the loading control. Calculate DC50 values from the dose-response curve.
Cell Viability Assay
This assay measures the effect of SMARCA2 degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., SMARCA4-mutant A549 cells) in 96-well plates at a low density (e.g., 1,000-5,000 cells/well).
-
Compound Addition : After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation : Incubate the plates for an extended period (e.g., 5-7 days) to allow for effects on proliferation to become apparent.
-
Viability Measurement : Use a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's protocol.
-
Data Acquisition : Measure luminescence on a plate reader.
-
Analysis : Normalize the results to vehicle-treated control wells and plot the percentage of viability against the log of the degrader concentration to determine the GI50 (concentration for 50% growth inhibition).
Gene Expression Analysis via qRT-PCR
This technique is used to validate changes in the mRNA levels of specific genes identified as downstream targets of SMARCA2.
Methodology:
-
Cell Treatment and RNA Extraction : Treat cells with the PROTAC degrader at a specific concentration (e.g., the DC50) for a defined time (e.g., 24-48 hours). Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., KRT80), and a SYBR Green or TaqMan master mix.[18] Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Run : Perform the qPCR run on a real-time PCR machine.
-
Data Analysis : Analyze the amplification data. Calculate the change in expression of the target gene relative to the housekeeping gene using the ΔΔCt method.
Conclusion
This compound is a potent chemical tool and potential therapeutic agent that induces the degradation of the SMARCA2 and SMARCA4 chromatin remodelers. By eliminating these key epigenetic regulators, it can induce profound changes in the cellular gene expression landscape. This activity is particularly relevant in the context of SMARCA4-mutant cancers, where the degradation of SMARCA2 can lead to cell cycle arrest and inhibition of tumor growth. The methodologies outlined in this guide provide a robust framework for researchers to quantify its degradation efficiency and elucidate its downstream effects on gene expression and cellular phenotypes.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. annualreviews.org [annualreviews.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. SMARCA2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d4-pharma.com [d4-pharma.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Heterozygous mutations in SMARCA2 reprogram the enhancer landscape by global retargeting of SMARCA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preludetx.com [preludetx.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2/4-degrader-7 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of PROTAC SMARCA2/4-degrader-7 (also known as compound I-439) in A549 human lung adenocarcinoma cells. A549 cells are a widely used model for non-small cell lung cancer (NSCLC) research. PROTAC SMARCA2/4-degrader-7 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of SMARCA2 and its paralog SMARCA4, core ATPase subunits of the SWI/SNF chromatin remodeling complex. The degradation of these proteins has emerged as a promising therapeutic strategy in cancers with specific genetic vulnerabilities.
Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. PROTAC SMARCA2/4-degrader-7 consists of a ligand that binds to SMARCA2/4 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2/4, marking them for degradation by the proteasome. This targeted protein degradation leads to the inhibition of SWI/SNF complex activity, affecting gene expression and subsequently inhibiting cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of SMARCA2 degraders in A549 cells.
Table 1: Degradation Efficiency of PROTAC SMARCA2/4-degrader-7 in A549 Cells
| Compound | Target Proteins | Cell Line | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC SMARCA2/4-degrader-7 | SMARCA2/SMARCA4 | A549 | 24 | <100 | >90 |
DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of protein degradation. Data sourced from publicly available information.[1][2]
Table 2: Anti-proliferative Activity of a SMARCA2-selective PROTAC (ACBI2) in A549 Cells
| Compound | Target Protein | Cell Line | Treatment Time (hours) | EC₅₀ (nM) |
| ACBI2 | SMARCA2 | A549 | 144-192 | Not specified, but data is available |
EC₅₀: Concentration required for 50% inhibition of cell proliferation. Note: While this data is for a different SMARCA2-selective degrader, it provides a reference for the expected anti-proliferative effects in A549 cells.[3]
Signaling Pathway Diagram
Degradation of SMARCA2 can impact downstream signaling pathways critical for cancer cell survival and proliferation, such as the Hippo-YAP and MAPK pathways.
References
Application Notes and Protocols for PROTAC SMARCA2 Degrader-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of specific proteins. PROTAC SMARCA2 degrader-7 is a heterobifunctional molecule designed to selectively target the SMARCA2 protein for degradation. SMARCA2 (also known as BRM) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] In certain cancers, particularly those with mutations in the paralog SMARCA4, cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[3]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for assessing its activity, and presents quantitative data from relevant studies. Two compounds are referred to as "this compound": compound I-428 and compound I-439, which target SMARCA2 and its paralog SMARCA4 for degradation.[4][5][6][7][8]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The degrader simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and subsequent degradation by the proteasome. The result is a highly efficient and selective removal of the SMARCA2 protein from the cell.
SMARCA2 Signaling Pathway
SMARCA2 is a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. By doing so, the SWI/SNF complex plays a pivotal role in the regulation of gene expression, influencing a wide array of cellular processes including proliferation, differentiation, and DNA repair.
Quantitative Data
The following tables summarize the in vitro degradation potency of this compound and other representative SMARCA2 degraders in various cell lines.
Table 1: In Vitro Degradation Potency of this compound
| Compound ID | Cell Line | Target(s) | DC50 | Dmax | Treatment Time (hours) | Reference |
| I-439 | A549 | SMARCA2/4 | <100 nM | >90% | 24 | [5][6] |
| I-428 | MV411 | SMARCA2 | <100 nM | - | - | [4][8] |
| I-428 | MV411 | SMARCA4 | 100-500 nM | - | - | [4][8] |
Table 2: In Vitro Degradation Potency of Other SMARCA2 Degraders
| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| ACBI2 | RKO | 1 (SMARCA2) | - | - | [9] |
| ACBI2 | RKO | 32 (SMARCA4) | - | - | [9] |
| A947 | SW1573 | ~10 (SMARCA2) | >95 | 20 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Western Blotting for SMARCA2 Degradation
This protocol is to quantify the reduction of SMARCA2 protein levels following treatment with the degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize SMARCA2 levels to the loading control.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Cell-Based Assays for Characterizing PROTAC SMARCA2 Degrader-7 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[1]
SMARCA2 (also known as BRM) is an ATP-dependent helicase and a core catalytic subunit of the SWI/SNF chromatin remodeling complex.[3][4] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[5] In certain cancers, particularly those with mutations in the related subunit SMARCA4, cancer cells become dependent on SMARCA2 for survival.[6] This makes selective degradation of SMARCA2 a promising therapeutic strategy.[7][8] PROTAC SMARCA2 degrader-7 is a chemical probe designed to induce the degradation of SMARCA2.[9][10] This document provides detailed protocols for cell-based assays to quantify the activity and efficacy of this compound.
Principle of Action: PROTAC-Mediated Degradation
This compound functions by forming a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[11][12] This proximity enables the E3 ligase to transfer ubiquitin molecules to SMARCA2, tagging it for recognition and degradation by the 26S proteasome.[1] The successful degradation of SMARCA2 ablates its function within the cell.
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. genecards.org [genecards.org]
- 5. SMARCA2 - Wikipedia [en.wikipedia.org]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Determination of DC50 for PROTAC SMARCA2 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from cells.[1] These heterobifunctional molecules work by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]
SMARCA2 (also known as BRM) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[4][5] In cancers that have lost the function of its paralog, SMARCA4 (also known as BRG1), cancer cells become dependent on SMARCA2 for survival.[6][7] This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target. PROTACs designed to degrade SMARCA2, such as SMARCA2 degrader-7, offer a promising therapeutic strategy for these SMARCA4-mutant cancers.[6][7]
A critical parameter for evaluating the potency of a PROTAC is the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%. This application note provides a detailed protocol for determining the DC50 of PROTAC SMARCA2 degrader-7.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The degrader facilitates the formation of a ternary complex between SMARCA2 and the E3 ligase.[1] Within this complex, the E3 ligase tags SMARCA2 with ubiquitin molecules. This polyubiquitination marks the SMARCA2 protein for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.[2] The PROTAC molecule is then released to repeat the cycle.
Caption: PROTAC-mediated degradation pathway of the SMARCA2 protein.
Quantitative Data Summary
The potency of SMARCA2 degraders can vary significantly based on the cell line, treatment duration, and specific chemical structure of the PROTAC. The table below summarizes the reported DC50 values for PROTAC SMARCA2/4 degrader-7 and other representative SMARCA2 degraders for context.
| PROTAC Degrader Name | DC50 Value | Cell Line | Treatment Duration | Citation(s) |
| SMARCA2/4-degrader-7 (I-439) | < 100 nM | A549 | 24 hours | [8][9] |
| A947 | 39 pM | SW1573 | Not Specified | [10][11] |
| PROTAC 1 | 300 nM (for SMARCA2) | MV-4-11 | Not Specified | [12] |
| YDR1 | 6.4 nM | H322 | 24-48 hours | [13] |
| YD54 | 1.2 nM | HCC515 | 24-48 hours | [13] |
Experimental Protocol: DC50 Determination via Western Blot
This protocol details the most common method for determining the DC50 value of a PROTAC degrader by measuring protein levels using Western Blot analysis.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., A549, a SMARCA4-mutant non-small cell lung cancer line).[8][9]
-
PROTAC: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Cell Culture: Complete growth medium (e.g., DMEM/F-12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Protein Quantification: BCA Protein Assay Kit.[14]
-
Western Blot:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-SMARCA2, Mouse or Rabbit anti-GAPDH or β-actin (as a loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.[14]
-
Chemiluminescent Substrate (ECL).[14]
-
Imaging system for chemiluminescence detection.[14]
-
Experimental Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 6-well plates at a density that will ensure they are in a logarithmic growth phase (~70-80% confluency) at the time of harvest (e.g., 5 x 10^5 cells/well).
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2.[15]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical 8-point dilution series might range from 1 pM to 10 µM.
-
Include a vehicle control well treated with the same final concentration of DMSO (e.g., 0.1%) as the highest PROTAC concentration.[14]
-
Carefully remove the medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time, typically 24 hours.[8][9]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) and scrape the cells.[14]
-
Transfer the lysate to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant and determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[14]
-
-
Sample Preparation and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) using lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-SMARCA2 and anti-loading control) overnight at 4°C, diluted in blocking buffer as per manufacturer's recommendations.
-
Wash the membrane three times with TBST.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands.[14]
-
Normalize the band intensity of SMARCA2 to the corresponding loading control (GAPDH or β-actin) for each sample.
-
Data Analysis and DC50 Calculation
-
Calculate the percentage of remaining SMARCA2 protein for each PROTAC concentration relative to the vehicle (DMSO) control, which is set to 100%.
-
Plot the percentage of SMARCA2 protein remaining (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
-
Use a non-linear regression analysis with a variable slope (four-parameter) dose-response curve to fit the data.
-
The DC50 is the concentration of the PROTAC that corresponds to a 50% reduction in the SMARCA2 protein level, as calculated by the curve-fitting software (e.g., GraphPad Prism).
Experimental Workflow Visualization
The following diagram outlines the complete workflow for determining the DC50 value.
Caption: Experimental workflow for determining the DC50 of a PROTAC.
Alternative and High-Throughput Protocols
While Western Blot is the gold standard for specificity, other methods can offer higher throughput for screening larger numbers of compounds:
-
NanoLuc® Luciferase-based Assays: This involves CRISPR-editing the target gene to include a small HiBiT tag. Degradation is then measured via a highly sensitive luminescent readout, allowing for kinetic measurements in live cells.[15][16]
-
ELISA-based Assays: An ELISA can be optimized to quantify the amount of remaining SMARCA2 protein in cell lysates, offering a plate-based, higher-throughput alternative to Western Blots.[]
-
In-Cell Western™ Assay: This immunofluorescence-based method allows for the direct quantification of protein levels in fixed cells in a microplate format, eliminating the need for lysis and blotting.
References
- 1. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Application Notes and Protocols: In Vivo Study Design for PROTAC SMARCA2 Degrader-7 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
This document outlines a comprehensive in vivo study design for "PROTAC SMARCA2 Degrader-7," a novel agent targeting SMARCA2 for degradation. SMARCA2 (also known as BRM) is a key component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the paralog SMARCA4 (also known as BRG1), tumor cells often become dependent on SMARCA2 for survival, making it a promising therapeutic target based on the principle of synthetic lethality.[1][2] The following protocols and data tables provide a framework for the preclinical evaluation of this compound in mouse models.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of various selective SMARCA2 PROTAC degraders in mouse xenograft models. This data serves as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vivo SMARCA2 Degradation in Xenograft Tumors
| Compound | Mouse Model | Tumor Type | Dose and Route | Duration | % SMARCA2 Degradation in Tumor | Reference |
| ACBI2 | Engrafted Mice | NCI-H1568, A549 | 80 mg/kg, p.o., q.d. | End of study | Near-complete | [3] |
| YDR1 | Immunocompromised Mice | H1568 | 80 mg/kg, p.o., q.d. | 4 days | 87% | [4] |
| YD54 | Athymic Nude Mice | H2023, HCC515, H2030 | 5 mg/kg, p.o., q.d. | 19 days | Not specified | [4] |
| A947 | Not specified | SMARCA4 mutant models | Not specified | Not specified | Potent in vivo efficacy | [1] |
| SMD-3236 | Not specified | SMARCA4 deficient xenograft | Single i.v. dose | 7 days | 85-93% | [5] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Mouse Model | Tumor Type | Dose and Route | Treatment Duration | Outcome | Reference |
| ACBI2 | A549 Xenograft | Lung Cancer | 80 mg/kg, p.o., q.d. | Not specified | Significant tumor growth inhibition | [3] |
| YDR1 | H1568, H2023, HCC515, H2030 Xenografts | Lung Cancer | 10-80 mg/kg, p.o., q.d. | Up to 21 days | Tumor growth inhibition | [4][6] |
| YD54 | H2023, HCC515, H2030 Xenografts | Lung Cancer | 5 mg/kg, p.o., q.d. | 19 days | Tumor growth inhibition | [4] |
| SMD-3236 | SMARCA4 deficient xenograft | Not specified | Weekly i.v. administration | Not specified | Highly effective in inhibiting tumor growth | [5] |
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Dose and Route | T½ (h) | Cmax (nM) | AUC (nM·h) | Oral Bioavailability (%) | Reference |
| ACBI2 | 30 mg/kg, p.o. | Not specified | Not specified | Not specified | 22% | [3] |
| YDR1 | 5-80 mg/kg, p.o. | Not specified | 100-1880 | Not specified | Favorable for in vivo studies | [4][6] |
| YD54 | Not specified | Not specified | Not specified | Not specified | Favorable for in vivo studies | [6] |
| Cmpd-1 | 3 mg/kg, p.o. | Not specified | Not specified | Not specified | Good | [7] |
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound, synthesized from methodologies reported for similar compounds.[8][]
Animal Models
-
Species: Immunocompromised mice (e.g., NOD-SCID, Nude) are typically used for xenograft studies to prevent rejection of human tumor cells.[10]
-
Sex: Female mice are often used, particularly for cell lines derived from female cancers.[11]
-
Age: 6-8 weeks old at the start of the experiment.
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions.[12]
-
Acclimatization: Allow at least one week for acclimatization before any experimental procedures.
Cell Culture and Xenograft Implantation
-
Cell Lines: Use SMARCA4-deficient cancer cell lines (e.g., NCI-H1568, A549, SW1573) to leverage the synthetic lethal relationship with SMARCA2.[13][14]
-
Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio).
-
Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[8]
Dosing and Administration
-
Formulation: The formulation will depend on the physicochemical properties of this compound. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[8]
-
Route of Administration: Oral gavage (p.o.) and intravenous (i.v.) injections are common routes.[3][5]
-
Dosing Regimen: Dosing can be once daily (q.d.) or on a different schedule depending on the compound's pharmacokinetic profile.
Efficacy Study
-
Tumor Growth Monitoring: Once tumors are palpable (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.[8]
-
Measurements:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose adjustment or cessation of treatment.[8]
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At specified time points after the last dose, euthanize animals and collect tumors, blood (for plasma), and other relevant organs.[8]
-
Protein Analysis:
-
Prepare tissue lysates from tumors and other organs.
-
Determine protein concentration using a BCA assay.
-
Analyze SMARCA2 and SMARCA4 protein levels via Western blotting or immunohistochemistry (IHC) to confirm target degradation and selectivity.[4]
-
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples at various time points after a single dose of this compound.
-
Plasma Preparation: Process blood to obtain plasma.
-
Compound Quantification: Analyze the concentration of the PROTAC in plasma and tumor tissue using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Determine key PK parameters such as Cmax, t½, AUC, and oral bioavailability.[3][6]
Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of SMARCA2 and downstream effects.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sklslabs.com [sklslabs.com]
- 8. benchchem.com [benchchem.com]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics Analysis of PROTAC SMARCA2 Degrader-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." PROTAC SMARCA2 degrader-7 is a heterobifunctional molecule that selectively targets SMARCA2, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, for ubiquitination and subsequent proteasomal degradation.[2] The SWI/SNF complex plays a crucial role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers.[3][4]
These application notes provide a comprehensive guide to performing a quantitative proteomics study to evaluate the efficacy and selectivity of this compound. The included protocols detail the experimental workflow from cell culture and treatment to mass spectrometry analysis and data interpretation. The representative data and visualizations offer insights into the expected outcomes of a successful SMARCA2 degradation experiment.
Mechanism of Action of this compound
This compound functions by forming a ternary complex between the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to SMARCA2, leading to its polyubiquitination. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.[5][6][7]
Quantitative Proteomics Data
The following table presents representative quantitative proteomics data from a hypothetical experiment where a cancer cell line was treated with this compound for 24 hours. The data illustrates the high selectivity of the degrader for SMARCA2 with minimal impact on its close homolog SMARCA4 and other key cellular proteins.
| Protein Name | Uniprot Acc. | Log2 Fold Change (Treated/Control) | p-value | Regulation |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 | P51531 | -3.5 | 0.0001 | Down |
| SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 4 | P51532 | -0.1 | 0.85 | Unchanged |
| SWI/SNF complex subunit SMARCC1 | Q92922 | -0.05 | 0.92 | Unchanged |
| SWI/SNF complex subunit SMARCC2 | Q8TAQ2 | 0.02 | 0.95 | Unchanged |
| SWI/SNF complex subunit SMARCD1 | Q969G3 | -0.08 | 0.88 | Unchanged |
| Proliferating cell nuclear antigen | P12004 | 0.15 | 0.75 | Unchanged |
| Cyclin-dependent kinase 1 | P06493 | 0.1 | 0.81 | Unchanged |
| Tubulin alpha-1A chain | Q71U36 | 0.05 | 0.93 | Unchanged |
| Histone H3.1 | P68431 | -0.02 | 0.96 | Unchanged |
| GAPDH | P04406 | 0.01 | 0.99 | Unchanged |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cancer cell line known to express SMARCA2 (e.g., a SMARCA4-deficient non-small cell lung cancer line).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
PROTAC Treatment:
-
Seed the cells in 10 cm dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of the degrader (e.g., 100 nM) for a specified time course (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration.
-
Prepare at least three biological replicates for each condition.
-
-
Cell Harvesting:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until further processing.
-
Protein Extraction, Digestion, and TMT Labeling
-
Cell Lysis:
-
Resuspend the cell pellets in lysis buffer (8 M urea (B33335) in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate the lysates on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Reduction and Alkylation:
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the samples 4-fold with 100 mM TEAB (pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Desalt the digested peptides using a C18 solid-phase extraction cartridge.
-
Dry the peptides using a vacuum concentrator.
-
Resuspend the peptides in 100 mM TEAB (pH 8.5).
-
Label the peptides with the respective TMTpro reagents according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample and dry it down.
-
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Chromatographic Separation:
-
Resuspend the labeled peptide mixture in 0.1% formic acid.
-
Load the peptides onto a C18 trap column followed by separation on an analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the MS1 scan resolution to 120,000 and the MS2 scan resolution to 50,000.
-
Use higher-energy collisional dissociation (HCD) for fragmentation.
-
Enable synchronous precursor selection (SPS) for MS3-based TMT quantification to minimize reporter ion interference.
-
Data Analysis
-
Database Search:
-
Process the raw mass spectrometry data using a software suite such as Proteome Discoverer, MaxQuant, or FragPipe.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with a list of common contaminants.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and TMTpro on peptide N-termini and lysine (B10760008) residues as variable modifications.
-
-
Protein Quantification and Statistical Analysis:
-
Quantify the TMT reporter ion intensities to determine the relative abundance of proteins across the samples.
-
Normalize the data to account for variations in sample loading.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly differentially expressed between the degrader-treated and vehicle control groups.
-
Visualize the data using volcano plots and heatmaps.
-
Downstream Signaling Pathway Analysis
Degradation of SMARCA2, a core component of the SWI/SNF complex, disrupts the complex's ability to remodel chromatin.[8] This can lead to widespread changes in gene expression, affecting various cellular processes such as cell cycle progression, proliferation, and DNA repair.[9][10] Quantitative proteomics can help elucidate these downstream effects by identifying changes in the abundance of proteins in these pathways.
Conclusion
This application note provides a detailed framework for conducting a quantitative proteomics analysis to assess the effects of this compound. The provided protocols are representative and may require optimization based on the specific cell line and experimental setup. By following these guidelines, researchers can obtain high-quality, reproducible data to characterize the potency, selectivity, and downstream biological consequences of SMARCA2 degradation, thereby accelerating the development of novel targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SWI/SNF Complex: A Frequently Mutated Chromatin Remodeling Complex in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PROTAC SMARCA2 Degrader-7 Induced Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC SMARCA2 degrader-7 is a heterobifunctional molecule that induces the degradation of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2] Dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive therapeutic target.[2][3][4] In cancers with mutations in the related SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[5][6] Therefore, selective degradation of SMARCA2 presents a promising therapeutic strategy.[6]
These application notes provide a comprehensive overview of the methods used to assess the efficacy and mechanism of action of this compound and similar molecules like ACBI1 and A947.
Mechanism of Action
This compound functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, tagging it for degradation by the proteasome.[9][10] This process leads to the selective clearance of the SMARCA2 protein from the cell.[7]
Quantitative Data Summary
The efficacy of PROTAC SMARCA2 degraders is typically quantified by their degradation concentration 50 (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell proliferation. The table below summarizes key quantitative data for various SMARCA2 degraders.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Notes |
| SMARCA2/4-degrader-7 | A549 | <100 | >90 | - | Degrades both SMARCA2 and SMARCA4.[11] |
| ACBI1 | MV-4-11 | 6 | - | 28 | Also degrades SMARCA4 (DC50 = 11 nM) and PBRM1 (DC50 = 32 nM).[12][13][14] |
| ACBI1 | NCI-H1568 | 3.3 | - | 68 | Also degrades PBRM1 (DC50 = 15.6 nM).[14] |
| ACBI2 | RKO | 1 | - | - | >30-fold selectivity for SMARCA2 over SMARCA4 (DC50 = 32 nM).[15][16] |
| A947 | SW1573 | - | - | - | Selective for SMARCA2 degradation.[17] |
| SMD-3040 | - | Low nM | >90 | - | Excellent selectivity for SMARCA2 over SMARCA4.[18] |
Experimental Protocols
A systematic approach is required to validate the activity and selectivity of PROTAC SMARCA2 degraders. The following protocols outline key experiments.
Western Blotting for SMARCA2 Degradation
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with the PROTAC degrader.
Materials:
-
This compound
-
Cell line of interest (e.g., MV-4-11, A549, SW1573)[11][12][19]
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).[11][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add chemiluminescent substrate.
-
-
Data Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize SMARCA2 levels to the loading control. Calculate DC50 and Dmax values.
Global Proteomics by Mass Spectrometry
Objective: To assess the selectivity of the PROTAC degrader across the entire proteome.[20]
Materials:
-
This compound
-
Treated and untreated cell lysates
-
Trypsin
-
TMT labeling reagents (for quantitative proteomics)
-
LC-MS/MS system
Protocol:
-
Sample Preparation: Prepare cell lysates as for Western blotting.
-
Protein Digestion: Digest proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, label peptides from different treatment groups with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins using proteomics software. Compare protein abundance between treated and control samples to identify off-target effects. Shorter treatment times (<6 hours) are often used to distinguish direct from indirect targets of degradation.[20][21]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.[21]
Materials:
-
This compound
-
Proteasome inhibitor (e.g., MG-132) to prevent degradation of the target.[20]
-
Antibody against the E3 ligase (e.g., anti-VHL) or SMARCA2
-
Protein A/G magnetic beads
-
Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC degrader and a proteasome inhibitor for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against the E3 ligase or SMARCA2.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blotting for the presence of SMARCA2 and the E3 ligase.
Cell Viability and Proliferation Assays
Objective: To determine the functional consequence of SMARCA2 degradation on cell growth and survival.
Materials:
-
This compound
-
CellTiter-Glo®, MTT, or similar viability assay kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of the PROTAC degrader.
-
Incubation: Incubate for a period relevant to cell proliferation (e.g., 3-7 days).[13]
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and plot the results against the drug concentration to determine the IC50 value.
Conclusion
The systematic application of these biochemical and cellular assays is crucial for the comprehensive evaluation of this compound. By quantifying degradation efficiency, assessing selectivity, confirming the mechanism of action, and measuring the impact on cell viability, researchers can build a robust data package to support further drug development efforts. These protocols provide a solid foundation for the preclinical assessment of this promising class of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PROTAC Design [protocols.io]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-7 in SMARCA4-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and mutations in its subunits are implicated in a significant portion of human cancers. Loss-of-function mutations in SMARCA4 (also known as BRG1), a key ATPase subunit of this complex, render cancer cells dependent on its paralog, SMARCA2 (also known as BRM), for survival. This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target in SMARCA4-mutant cancers.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins. This document provides detailed application notes and protocols for the use of PROTAC SMARCA2 degrader-7, a representative molecule in a class of potent and selective SMARCA2 degraders, for studying and potentially treating SMARCA4-mutant cancers. These degraders hijack the cell's natural protein disposal system to specifically eliminate the SMARCA2 protein, leading to selective anti-proliferative effects in cancer cells with a deficient SMARCA4 gene.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-mutant cells disrupts the residual SWI/SNF complex function, leading to enhancer reprogramming. This process renders enhancers of key cell-cycle genes inaccessible, suppressing their expression and ultimately inhibiting cancer cell growth.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various reported PROTAC SMARCA2 degraders. These compounds serve as examples of the potential of this therapeutic strategy.
In Vitro Degradation and Potency
| Compound | Target E3 Ligase | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | SMARCA4 Dmax | Growth Inhibition IC50 (SMARCA4-mutant) |
| A947 | VHL | SW1573 | 39 pM[2][3] | 96%[2][3] | 1.1 nM[2][3] | 92%[2] | 7 nM (mean)[2] |
| ACBI2 | VHL | RKO | 1 nM[4][5] | >95% | 32 nM[4][5] | - | - |
| SMD-3040 | VHL | HeLa | 12 nM | 91%[6] | >10 µM | <10% | 8.8-119 nM[6] |
| SMD-3236 | VHL | - | <1 nM[7][8][9] | >95%[7][8][10][9] | >1000 nM[7] | 41%[7] | - |
| YD23 | Cereblon | H1792/H1975 | 64 nM / 297 nM[11] | 88% | - | - | 0.11 µM (median)[11] |
| YDR1 | Cereblon | SMARCA4-mutant cells | 7.7 nM (average)[12] | 87-94% | 135-381 nM | 69-79% | - |
| YD54 | Cereblon | SMARCA4-mutant cells | 3.5 nM (average)[12] | 98.9-99.2% | - | - | - |
In Vivo Efficacy
| Compound | Xenograft Model | Dose and Schedule | Route of Administration | Tumor Growth Inhibition (TGI) |
| A947 | SMARCA4-mutant NSCLC | 40 mg/kg, single dose or every other week[2][13] | Intravenous (i.v.) | Significant |
| ACBI2 | A549 | 80 mg/kg, once daily[4] | Oral (p.o.) | Significant |
| SMD-3040 | Human melanoma | 25-50 mg/kg, twice weekly | Intravenous (i.v.) | Effective |
| SMD-3236 | H838 | Weekly administration[7][9] | Intravenous (i.v.) | Strong |
| YD23 | SMARCA4-mutant lung cancers | 12.5 mg/kg, once daily[11] | Intraperitoneal (i.p.) | 44-72%[11] |
| YDR1 | H1568 | 10-80 mg/kg, once daily[14] | Oral (p.o.) | Potent |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Experimental Workflow
Protocol 1: Western Blot Analysis for SMARCA2 and SMARCA4 Degradation
This protocol details the detection of SMARCA2 and SMARCA4 protein levels in cell lysates following treatment with a PROTAC degrader.
Materials:
-
SMARCA4-mutant and wild-type cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.[1]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing intermittently.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.[1]
-
Quantify band intensities using software like ImageJ to determine the extent of protein degradation.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
Materials:
-
SMARCA4-mutant and wild-type cancer cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[15][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC SMARCA2 degrader in a mouse xenograft model.
Materials:
-
SMARCA4-mutant cancer cell line
-
Immunocompromised mice (e.g., nude or NSG mice)
-
This compound and appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
-
Materials for animal handling and dosing (e.g., gavage needles for oral administration)
Procedure:
-
Xenograft Implantation:
-
Subcutaneously inject a suspension of SMARCA4-mutant cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Administer the this compound or vehicle according to the planned dose and schedule (e.g., daily oral gavage).[14]
-
Measure tumor volumes with calipers regularly (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, euthanize a subset of mice and excise the tumors.
-
Prepare tumor lysates and perform Western blot analysis as described in Protocol 1 to confirm in vivo SMARCA2 degradation.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Assess the tolerability of the treatment by monitoring changes in body weight.
-
Conclusion
PROTAC-mediated degradation of SMARCA2 represents a promising and selective therapeutic strategy for the treatment of SMARCA4-mutant cancers. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate compounds like this compound in their studies. Careful execution of these experiments will be crucial in advancing our understanding of this targeted therapy and its potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. ch.promega.com [ch.promega.com]
Application of PROTAC SMARCA2 Degrader-7 in Lung Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its subunits are frequently mutated in various cancers, including non-small cell lung cancer (NSCLC). SMARCA4 (BRG1), a key ATPase subunit of this complex, is often inactivated in lung tumors. In such cases, cancer cells become dependent on its paralog, SMARCA2 (BRM), for survival, a phenomenon known as synthetic lethality. This dependency presents a promising therapeutic window for selectively targeting SMARCA2 in SMARCA4-deficient lung cancers.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins. PROTAC SMARCA2 degrader-7 is a heterobifunctional molecule designed to selectively target SMARCA2 for ubiquitination and subsequent proteasomal degradation. This document provides detailed application notes and experimental protocols for the use of this compound in lung cancer research, focusing on its mechanism of action and preclinical evaluation.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-mutant lung cancer cells leads to enhancer reprogramming, particularly affecting genes crucial for cell cycle progression and proliferation, ultimately resulting in selective cancer cell death.[1]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant selective SMARCA2 degraders in lung cancer cell lines.
Table 1: In Vitro Degradation Efficiency of PROTAC SMARCA2 Degraders
| Degrader | Cell Line | SMARCA4 Status | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC SMARCA2/4-degrader-7 (I-439) | A549 | Deficient | <100 | >90 | 24 | [1][2] |
| YDR1 | H322 | Mutant | 6.4 | 99.2 | 24 | [3] |
| YDR1 | HCC515 | Mutant | 10.6 | 99.4 | 24 | [3] |
| YDR1 | H2030 | Mutant | 12.7 | 98.7 | 24 | [3] |
| YD54 | H322 | Mutant | 1.0 | 99.3 | 24 | [3] |
| YD54 | HCC515 | Mutant | 1.2 | 98.9 | 24 | [3] |
| YD54 | H2030 | Mutant | 10.3 | 98.6 | 24 | [3] |
| UM-SMD-3236 | (Not specified) | Deficient | <1 | >95 | (Not specified) | [4] |
Table 2: In Vitro Anti-proliferative Activity of Selective SMARCA2 Degraders
| Degrader | Cell Line | SMARCA4 Status | IC50 (nM) | Assay Duration (days) | Reference |
| PRT004 | NCI-H1693 | Deficient | (Potent inhibition) | 7 | Prelude Therapeutics Poster |
| UM-SMD-8801 | (SMARCA4 mutated lines) | Mutated | Low nanomolar | (Not specified) | [5] |
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in lung cancer research.
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol is for determining the degradation of SMARCA2 protein in lung cancer cells following treatment with this compound.
Materials:
-
SMARCA4-deficient lung cancer cell lines (e.g., A549, NCI-H1944)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed lung cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-SMARCA2) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of this compound on the viability of lung cancer cells.
Materials:
-
SMARCA4-deficient and SMARCA4-proficient lung cancer cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 3 to 7 days.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is to investigate the impact of SMARCA2 degradation on chromatin accessibility at specific gene enhancers.
Materials:
-
SMARCA4-deficient lung cancer cells
-
This compound
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Anti-SMARCA2 antibody and control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene enhancers (e.g., cell cycle genes) and negative control regions
-
SYBR Green qPCR master mix
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA by adding formaldehyde to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-SMARCA2 antibody or control IgG overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the enhancer regions of target genes.
-
Data Analysis: Calculate the fold enrichment of SMARCA2 binding at specific loci relative to the IgG control and input DNA.
Visualizations
Caption: Mechanism of this compound action.
Caption: Preclinical evaluation workflow for this compound.
Caption: Signaling pathway affected by SMARCA2 degradation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Measuring SMARCA2 Protein Levels Following PROTAC Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This mechanism allows for the targeted degradation of proteins, including those previously considered "undruggable".[1]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[4][5] This complex plays a critical role in regulating gene expression by altering chromatin structure.[4][6] In certain cancers with mutations in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[7][8] PROTAC-mediated degradation of SMARCA2 offers a promising strategy for treating these SMARCA4-mutant cancers.[7][8]
These application notes provide detailed protocols for measuring the degradation of SMARCA2 protein levels in response to PROTAC treatment. The described methods are essential for characterizing the potency, selectivity, and kinetics of novel SMARCA2-targeting PROTACs.
Core Concepts and Signaling Pathway
The fundamental principle behind this application is the PROTAC-induced degradation of the SMARCA2 protein. The following diagram illustrates the general mechanism of action for a SMARCA2-targeting PROTAC.
References
- 1. revvity.com [revvity.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. genecards.org [genecards.org]
- 6. SMARCA2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-7 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific target proteins.[1] This document provides detailed application notes and protocols for the in vivo administration of PROTAC SMARCA2 degraders, with a focus on "PROTAC SMARCA2 degrader-7" and other functionally similar molecules, in xenograft models. The primary application for these degraders is in the treatment of cancers with mutations in the SMARCA4 gene, where the paralogous protein SMARCA2 becomes essential for cell survival, a concept known as synthetic lethality.[2][3]
SMARCA2 (also known as BRM) is a catalytic subunit of the SWI/SNF chromatin-remodeling complex, which plays a crucial role in regulating gene expression by altering the accessibility of chromatin to transcription factors.[4][5] In cancers where SMARCA4 is inactivated, tumor cells become dependent on SMARCA2 for their growth and survival.[2] PROTACs that selectively target SMARCA2 for degradation offer a promising therapeutic strategy for these SMARCA4-deficient tumors.[3] These bifunctional molecules work by simultaneously binding to the target protein (SMARCA2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1]
This document outlines the necessary protocols for utilizing PROTAC SMARCA2 degraders in preclinical xenograft studies, including compound administration, tumor monitoring, and endpoint analysis. The provided data and methodologies are synthesized from various preclinical studies on different SMARCA2 degraders.
Data Presentation: In Vivo Efficacy of SMARCA2 Degraders
The following tables summarize the quantitative data from various studies on PROTAC SMARCA2 degraders in xenograft models.
| Degrader Name | Cancer Cell Line | Xenograft Model | Dosing Regimen | Route of Administration | SMARCA2 Degradation in Tumor | Tumor Growth Inhibition (TGI) | Citation |
| YDR1 | H1568 (Lung Cancer) | Flank Xenograft | 10, 20, 40, 80 mg/kg, daily for 4 days | Oral Gavage | 87% at 80 mg/kg | Not Specified | [6] |
| YD54 | HCC515, H2030 | Flank Xenograft | Not Specified | Not Specified | 76-96% | Well-tolerated, inhibited tumor growth | [6][7] |
| GLR-203101 | A549 (SMARCA4-deficient) | Cell-derived Xenograft | 25 mg/kg | Oral | Significant | Robust, dose-dependent | [8] |
| Compound 6 | NCI-H1568 | Tumor Xenograft | Single dose | Subcutaneous | 90% at 6h, 78% at 48h | Significant | [9] |
| ACBI2 | Not Specified | SMARCA4-deficient cancer models | 30 mg/kg | Oral | Not Specified | In vivo efficacy demonstrated | [9][10] |
| SMD-3236 | H838 (SMARCA4-deficient) | Human Cancer Xenograft | Weekly | Intravenous | Profound and persistent for 1 week | Effective inhibition | [11][12] |
| A947 | SMARCA4 mutant models | Not Specified | Not Specified | Not Specified | In vivo efficacy demonstrated | Potent in vivo efficacy | [2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of a PROTAC SMARCA2 degrader. The PROTAC molecule forms a ternary complex with the SMARCA2 protein and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Protocols
Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
SMARCA4-deficient human cancer cell line (e.g., A549, H1568, H838)
-
Immunocompromised mice (e.g., NOD/SCID, athymic nude)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Culture medium appropriate for the cell line
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium. If using, mix the cell suspension with Matrigel at a 1:1 ratio on ice.
-
Count the cells and adjust the concentration to the desired density (typically 1-10 x 10^6 cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
Caption: Experimental workflow for a xenograft study.
PROTAC SMARCA2 Degrader Formulation and Administration
This protocol provides a general guideline for the formulation and administration of PROTAC SMARCA2 degraders. Specific formulation details may vary depending on the compound's properties.
Materials:
-
PROTAC SMARCA2 degrader compound
-
Vehicle components (e.g., Tween 80, sterile water, DMSO, polyethylene (B3416737) glycol)
-
Sterile tubes and vials
-
Vortex mixer
-
Sonicator (optional)
-
Gavage needles (for oral administration) or appropriate syringes and needles for other routes
Procedure:
-
Formulation: Prepare the vehicle solution. For example, a common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The specific formulation should be optimized for the degrader's solubility and stability.
-
Weigh the required amount of the PROTAC SMARCA2 degrader and dissolve it in a small amount of a suitable solvent (e.g., DMSO) if necessary.
-
Add the dissolved degrader to the vehicle solution and vortex thoroughly to ensure a homogenous suspension or solution. Sonication may be used to aid dissolution.
-
Administration: Based on the study design, administer the formulated degrader to the mice via the specified route (e.g., oral gavage, intravenous injection, subcutaneous injection).[6][8][9][11]
-
Administer the vehicle solution to the control group using the same route and volume.
-
Follow the predetermined dosing schedule (e.g., daily, weekly).
Endpoint Analysis
This protocol outlines the procedures for analyzing the treatment efficacy at the end of the study.
Materials:
-
Calipers
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing
-
Formalin for tissue fixation
-
Lysis buffer for protein extraction
-
Reagents for Western blotting or immunohistochemistry (IHC)
Procedure:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers regularly throughout the study and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Euthanasia and Tissue Collection: At the study endpoint, euthanize the mice according to approved protocols.
-
Excise the tumors and weigh them.
-
Divide the tumor tissue for different analyses:
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis to quantify SMARCA2 protein levels.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of SMARCA2 expression and other biomarkers.
-
-
Protein Analysis (Western Blot):
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify the band intensities to determine the extent of SMARCA2 degradation.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed tissues, embed in paraffin, and section.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate sections with a primary antibody against SMARCA2.
-
Use a labeled secondary antibody and a chromogenic substrate to visualize SMARCA2 expression.
-
Analyze the slides under a microscope to assess the reduction in SMARCA2 staining in the tumor cells.[6]
-
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PROTAC SMARCA2 Degrader-7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of PROTAC SMARCA2 degrader-7 stock solutions. Given that the nomenclature "this compound" can refer to at least two distinct compounds, this document addresses both entities, herein identified by their compound numbers I-439 and I-428, to ensure accurate and reproducible experimental outcomes.
Compound Information and Physicochemical Properties
This compound compounds are designed to induce the degradation of the chromatin remodelers SMARCA2 and its close homolog SMARCA4. These proteins are key components of the SWI/SNF chromatin remodeling complex. The degradation is achieved by hijacking the ubiquitin-proteasome system. The fundamental physicochemical properties of the two identified "degrader-7" compounds are summarized below.
| Property | PROTAC SMARCA2/4-degrader-7 (I-439) | This compound (I-428) |
| Molecular Weight | 940.17 g/mol | 915.16 g/mol [1] |
| Target(s) | SMARCA2 and SMARCA4 | SMARCA2 and SMARCA4[1] |
| Mechanism of Action | Proteolysis-targeting chimera (PROTAC) | Proteolysis-targeting chimera (PROTAC) |
| Reported Potency (DC50) | <100 nM for SMARCA2/4 degradation in A549 cells | <100 nM for SMARCA2 and 100-500 nM for SMARCA4 degradation in MV411 cells[1] |
| E3 Ligase Ligand (Probable) | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) |
Solubility Guidelines
The solubility of PROTAC molecules can be challenging and is a critical factor for the preparation of homogenous stock solutions and subsequent experimental dilutions. It is highly recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Solubility Profile (General for PROTACs) | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Generally high solubility | Recommended for primary stock solutions. |
| Ethanol | Variable solubility | May be used for intermediate dilutions, but precipitation can occur. |
| Phosphate-Buffered Saline (PBS) | Low solubility | Not recommended for initial stock solutions. Final working concentrations in aqueous buffers should have a low percentage of the organic solvent used for the stock solution (e.g., <0.5% DMSO). |
| PEG300, Tween-80 | Can be used as co-solvents | Often employed in formulations for in vivo studies. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Materials:
-
This compound (I-439 or I-428) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing the degrader powder to reach room temperature before opening to prevent condensation.
-
Weighing:
-
For I-439 (MW 940.17) : Accurately weigh 9.40 mg of the powder.
-
For I-428 (MW 915.16) : Accurately weigh 9.15 mg of the powder.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous, sterile DMSO to the weighed powder.
-
Vortex the solution vigorously for 2-3 minutes.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM DMSO stock solution to achieve desired final concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates for dilution
Procedure:
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution in sterile DMSO or the appropriate cell culture medium. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Final Dilution: Add the final intermediate dilution to the cell culture medium to achieve the desired working concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.
-
Example Dilution for a 1 µM Working Solution:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to obtain a final 1 µM working solution.
-
-
Application to Cells: Mix the final working solution gently and add it to the cell cultures.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in preparing and utilizing the this compound, as well as its mechanism of action.
References
Application Notes and Protocols for SMARCA2 Degradation using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent detection and quantification of SMARCA2 degradation in cultured cells. This method is crucial for the development and characterization of novel therapeutics targeting SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.
Experimental Protocols
Immunofluorescence Protocol for Detecting SMARCA2 Degradation
This protocol outlines the steps for visualizing and quantifying the degradation of SMARCA2 protein in adherent cell lines following treatment with a degrading agent, such as a Proteolysis Targeting Chimera (PROTAC).
Materials:
-
Adherent cells (e.g., HeLa, SW1573)
-
Cell culture medium and supplements
-
Multi-well chamber slides or coverslips
-
SMARCA2-targeting degrader compound (e.g., PROTAC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-SMARCA2 antibody (validated for immunofluorescence)
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto chamber slides or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the SMARCA2 degrader at various concentrations and for the desired time points. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Fixation:
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1% - 0.5% Triton X-100 in PBS) for 5-10 minutes at room temperature to allow antibody access to intracellular targets.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SMARCA2 antibody in Blocking Buffer to its optimal concentration (e.g., 1:200 - 1:500).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture multiple images from different fields for each condition.
-
Quantify the mean fluorescence intensity of nuclear SMARCA2 staining using image analysis software (e.g., ImageJ, CellProfiler). The DAPI signal can be used to define the nuclear area for quantification.
-
Normalize the SMARCA2 fluorescence intensity to the vehicle control to determine the percentage of degradation.
-
Data Presentation
Quantification of SMARCA2 Degradation by Immunofluorescence
The following table provides representative data on the dose-dependent degradation of SMARCA2 in a cancer cell line treated with a PROTAC degrader for 24 hours. The data is presented as the mean nuclear fluorescence intensity relative to the vehicle control.
| Treatment Concentration (nM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % SMARCA2 Degradation |
| 0 (Vehicle) | 1000 | 50 | 0% |
| 1 | 850 | 45 | 15% |
| 10 | 550 | 30 | 45% |
| 50 | 250 | 20 | 75% |
| 100 | 120 | 15 | 88% |
| 500 | 80 | 10 | 92% |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: PROTAC-mediated degradation of SMARCA2 via the ubiquitin-proteasome system.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with PROTAC SMARCA2 Degrader-7
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins of interest through the cell's own ubiquitin-proteasome system. PROTAC SMARCA2 degrader-7 is a heterobifunctional molecule designed to selectively target the chromatin remodeler SMARCA2 and its close homolog SMARCA4 for degradation.[1] SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome structure.[2] In certain cancers, particularly those with mutations in the SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[3][4][5][6] Therefore, the targeted degradation of SMARCA2 presents a promising therapeutic strategy for these malignancies.[3][6]
Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound. This powerful technique allows for the high-throughput, quantitative analysis of individual cells, providing critical insights into protein degradation, cell cycle progression, and apoptosis. These application notes provide detailed protocols for utilizing flow cytometry to assess the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions by forming a ternary complex with SMARCA2 and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and degradation by the 26S proteasome.[7] The degradation of SMARCA2 disrupts the SWI/SNF complex, leading to alterations in gene expression that can inhibit cell proliferation and induce programmed cell death (apoptosis).[8][9]
Caption: PROTAC-mediated degradation of SMARCA2.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of a SMARCA4-mutant non-small cell lung cancer (NSCLC) cell line (e.g., NCI-H1944) treated with a selective SMARCA2 degrader.[10]
Table 1: Quantification of SMARCA2 Protein Degradation
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) of SMARCA2 | % Degradation |
| Vehicle (DMSO) | - | 1500 | 0% |
| PROTAC SMARCA2 degrader | 1 nM | 750 | 50% |
| PROTAC SMARCA2 degrader | 10 nM | 150 | 90% |
| PROTAC SMARCA2 degrader | 100 nM | 60 | 96% |
Table 2: Cell Cycle Analysis
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 45% | 35% | 20% |
| PROTAC SMARCA2 degrader | 10 nM | 65% | 20% | 15% |
| PROTAC SMARCA2 degrader | 100 nM | 75% | 15% | 10% |
Table 3: Apoptosis Analysis (Annexin V / PI Staining)
| Treatment | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | - | 95% | 3% | 2% |
| PROTAC SMARCA2 degrader | 10 nM | 70% | 20% | 10% |
| PROTAC SMARCA2 degrader | 100 nM | 50% | 35% | 15% |
Experimental Protocols
Protocol 1: Quantification of Intracellular SMARCA2 Degradation by Flow Cytometry
This protocol details the intracellular staining of SMARCA2 for the quantification of protein degradation following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., SMARCA4-mutant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Primary antibody against SMARCA2 (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Isotype control antibody (conjugated to the same fluorophore)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Fixation and Permeabilization: Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Washing: Wash the cells twice with Permeabilization Wash Buffer.
-
Intracellular Staining: Resuspend the cells in Permeabilization Wash Buffer containing the fluorophore-conjugated anti-SMARCA2 antibody or the corresponding isotype control. Incubate for 30-60 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with Permeabilization Wash Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the SMARCA2-stained cells compared to the isotype control and vehicle-treated cells.
Caption: Workflow for intracellular SMARCA2 staining.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Treated and control cells from Protocol 1 (Step 1)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in Protocol 1, Step 2.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer using a linear scale for the PI channel. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells from Protocol 1 (Step 1)
-
Annexin V Binding Buffer
-
Fluorophore-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add fluorophore-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add PI to the cell suspension immediately before analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the dot plot of Annexin V versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caption: Workflow for Annexin V/PI apoptosis assay.
SMARCA2 Signaling Pathway
SMARCA2, as a core component of the SWI/SNF complex, influences the expression of a multitude of genes involved in critical cellular processes. Its degradation by this compound can lead to cell cycle arrest and apoptosis through the modulation of key signaling pathways. For instance, the SWI/SNF complex is known to regulate the expression of cell cycle regulators like cyclins and cyclin-dependent kinase inhibitors.[11] It also plays a role in the p53 tumor suppressor pathway and can influence the expression of pro- and anti-apoptotic genes.[12]
Caption: Downstream effects of SMARCA2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 9. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PROTAC SMARCA2 Degrader-7 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with western blot analysis of PROTAC SMARCA2 degrader-7.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in my PROTAC SMARCA2 degrader western blot experiment?
A1: To ensure the validity of your results, it is crucial to include several controls. A vehicle control (e.g., DMSO) is essential to establish the baseline level of SMARCA2 expression. Additionally, an inactive control PROTAC is highly recommended.[1] This control is structurally similar to the active PROTAC but cannot bind to either the E3 ligase or the target protein, demonstrating that the observed degradation is due to the specific PROTAC mechanism and not off-target effects.[1] A positive control, if available, where SMARCA2 degradation is known to occur, can also be beneficial.
Q2: I am not seeing any degradation of SMARCA2. What are the possible reasons?
A2: A lack of SMARCA2 degradation could stem from several factors. The PROTAC itself may have poor cell permeability or may not be stable in the cell culture media.[2][3] It's also possible that the PROTAC is not effectively forming a stable ternary complex between SMARCA2 and the E3 ligase.[3] The choice of E3 ligase recruiter on the PROTAC is also critical; the target cell line may not express sufficient levels of the corresponding E3 ligase.[3] Finally, issues with the western blot technique itself, such as insufficient protein loading or low primary antibody concentration, could lead to a failure to detect degradation.[4]
Q3: My western blot shows multiple bands in the lane for SMARCA2. What does this mean?
A3: The presence of multiple bands can be attributed to several factors. SMARCA2 is known to have multiple isoforms, which may be detected by the antibody. Post-translational modifications such as phosphorylation or ubiquitination can also cause shifts in the protein's migration on the gel.[5] Protein degradation products, which can appear as a smear or distinct bands below the expected molecular weight, might also be present if the samples were not handled properly or if protease inhibitors were omitted from the lysis buffer.[5] It is also possible that the primary antibody is cross-reacting with other proteins, leading to non-specific bands.[6]
Q4: The background on my western blot is very high, making it difficult to see the SMARCA2 band. How can I reduce the background?
A4: High background can be caused by several issues in the western blot protocol. Insufficient blocking of the membrane can lead to non-specific antibody binding. Ensure you are blocking for an adequate amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent like 5% non-fat dry milk or BSA in TBST.[4] The concentration of the primary or secondary antibody may be too high, or the washing steps may be insufficient.[7] Increasing the number or duration of washes with TBST can help reduce background.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak SMARCA2 Signal | Insufficient protein loading. | Increase the amount of protein loaded per well (typically 20-30 µg).[4] |
| Low primary antibody concentration. | Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4] | |
| Inefficient protein transfer to the membrane. | Optimize transfer time and voltage. Confirm successful transfer using Ponceau S staining. | |
| Low expression of SMARCA2 in the cell line. | Confirm SMARCA2 expression levels in your cell line using a positive control lysate.[5] | |
| Inconsistent SMARCA2 Degradation | Variable cell health or passage number. | Standardize cell culture conditions, using cells within a defined passage number range and consistent seeding densities.[3] |
| PROTAC instability. | Assess the stability of your PROTAC in the cell culture medium over the time course of the experiment.[3] | |
| Unexpected Band Sizes | Protein degradation. | Use fresh samples and ensure protease inhibitors are included in the lysis buffer.[5][6] |
| Splice variants or post-translational modifications. | Consult literature for known isoforms or modifications of SMARCA2.[6] | |
| Antibody detecting non-specific proteins. | Run a negative control (e.g., lysate from a SMARCA2 knockout cell line) to confirm antibody specificity. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[7] Consider trying a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes after antibody incubations. Ensure the wash buffer contains a detergent like Tween 20.[8] |
Experimental Protocol: Western Blot for SMARCA2 Degradation
This protocol outlines the key steps for assessing the degradation of SMARCA2 after treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with the this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
Normalize all samples to the same protein concentration with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[4]
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against SMARCA2 (refer to manufacturer's datasheet for recommended dilution, e.g., 1:1000) overnight at 4°C.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[4]
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Quantify band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of SMARCA2 remaining relative to the vehicle control to determine the extent of degradation.
Visualizations
Caption: A troubleshooting workflow for PROTAC SMARCA2 degrader western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. static.abclonal.com [static.abclonal.com]
optimizing PROTAC SMARCA2 degrader-7 concentration and incubation time
Welcome to the technical support center for the optimization of PROTAC SMARCA2 degrader-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this degrader in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively target the SMARCA2 protein for degradation.[1] It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] This leads to the depletion of SMARCA2 protein levels within the cell.
Q2: What is the typical starting concentration and incubation time for SMARCA2 degrader-7?
Based on available data, a good starting point for concentration is in the low nanomolar to low micromolar range. For SMARCA2/4-degrader-7, a DC50 of less than 100 nM has been observed in A549 cells after 24 hours of treatment, with a maximal degradation (Dmax) of over 90%.[3] In MV411 cells, the DC50 for SMARCA2 is also less than 100 nM.[4] A standard initial incubation time is 24 hours. However, optimal conditions can vary depending on the cell line and experimental goals, so it is crucial to perform dose-response and time-course experiments.[5][6]
Q3: What is the "hook effect" and how can I avoid it with SMARCA2 degrader-7?
The hook effect is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[7] This occurs because the high concentration of the degrader leads to the formation of binary complexes (either with SMARCA2 or the E3 ligase alone) instead of the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[7] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[7] Testing lower concentrations is key to finding the "sweet spot" for maximal degradation.[7]
Q4: How do I confirm that SMARCA2 degradation is occurring through the expected PROTAC mechanism?
To validate the mechanism of action, you should confirm that degradation is dependent on the proteasome and the recruited E3 ligase. This can be done by co-treating cells with SMARCA2 degrader-7 and a proteasome inhibitor (e.g., MG132) or an inhibitor of the neddylation pathway (e.g., MLN4924), which is required for E3 ligase activity.[8] In the presence of these inhibitors, the degradation of SMARCA2 should be reduced or blocked.[8] Additionally, using a negative control compound with a modification in the E3 ligase binder that prevents its engagement should not result in SMARCA2 degradation.[8]
Quantitative Data Summary
The following table summarizes the degradation efficiency of PROTAC SMARCA2/4 degrader-7 in different cell lines.
| Cell Line | Target Protein(s) | DC50 | Dmax | Incubation Time |
| A549 | SMARCA2/4 | < 100 nM | > 90% | 24 hours[3] |
| MV411 | SMARCA2 | < 100 nM | Not Specified | Not Specified[4] |
| MV411 | SMARCA4 | 100-500 nM | Not Specified | Not Specified[4] |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for your cell line of interest using Western blotting.
Materials:
-
Cells expressing SMARCA2
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.[5]
-
PROTAC Preparation: Prepare a stock solution of SMARCA2 degrader-7 in a suitable solvent like DMSO. Create serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).[5] Prepare a vehicle control with the same final solvent concentration.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the degrader or the vehicle control.[9]
-
Incubation: Incubate the cells for a fixed period, typically 24 hours.[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.[10]
-
Block the membrane and incubate with the primary anti-SMARCA2 antibody and a loading control antibody.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Detect the protein bands using a chemiluminescent substrate.[9]
-
-
Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Plot the percentage of remaining SMARCA2 protein against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
Time-Course Experiment to Determine Optimal Incubation Time
This protocol helps to determine the kinetics of SMARCA2 degradation.
Procedure:
-
Follow steps 1 and 2 from the dose-response protocol.
-
Cell Treatment: Treat the cells with a fixed, effective concentration of SMARCA2 degrader-7 (determined from the dose-response experiment) and a vehicle control.[5]
-
Incubation and Harvesting: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).[5]
-
Follow steps 5 through 8 from the dose-response protocol.
-
Data Analysis: Plot the percentage of remaining SMARCA2 protein against time to observe the degradation kinetics.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low SMARCA2 degradation | - Poor cell permeability: The degrader may not be entering the cells effectively.[7] - Inefficient ternary complex formation: The degrader may not be bringing SMARCA2 and the E3 ligase together.[7] - Low E3 ligase expression: The specific E3 ligase recruited by the degrader may not be sufficiently expressed in your cell line.[7] | - Modify the degrader's linker to improve its physicochemical properties.[7] - Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[7] - Confirm the expression of the relevant E3 ligase in your cell line. Consider using a degrader that recruits a different E3 ligase.[7] |
| High cell toxicity | - Off-target effects: The degrader may be causing the degradation of other essential proteins.[12] - High concentration: The concentration of the degrader or the solvent (e.g., DMSO) may be too high. | - Perform a proteomics study to identify off-target proteins. - Optimize the degrader's target-binding component or linker to improve selectivity.[7] - Lower the concentration of the degrader and ensure the solvent concentration is not toxic to the cells. |
| Inconsistent results | - Variable cell conditions: Inconsistent cell passage number or seeding density can affect results.[7] - Degrader instability: The degrader may be unstable in the cell culture medium over time. | - Standardize cell culture conditions, including passage number and seeding density.[7] - Assess the stability of the degrader in the cell culture medium over the course of the experiment. |
| "Hook effect" observed | - Excessive degrader concentration: High concentrations favor binary complex formation over the productive ternary complex.[7] | - Perform a wide dose-response curve to identify the optimal concentration for maximum degradation, which will be at the peak of the bell-shaped curve.[7] Use concentrations below the point where the hook effect begins. |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing degrader concentration and time.
Caption: Role of SMARCA2 in the SWI/SNF chromatin remodeling pathway.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Enhancing the Experimental Utility of PROTAC SMARCA2 Degrader-7
Welcome to the technical support center for PROTAC SMARCA2 degrader-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility and stability of this molecule. By addressing potential experimental hurdles, we aim to facilitate smoother and more reliable research outcomes.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound during their experiments. This guide provides a structured approach to troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffers or Media | This compound, like many PROTACs, likely has poor aqueous solubility due to its high molecular weight and lipophilicity. | 1. Optimize Solvent System: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform a serial dilution in a cosolvent system (e.g., DMSO/PEG400/saline) before final dilution in aqueous buffer. 2. pH Adjustment: Evaluate the effect of pH on solubility. Buffering the aqueous solution to a slightly acidic or basic pH (depending on the pKa of the molecule) may improve solubility. 3. Use of Solubilizing Excipients: Consider the addition of non-ionic surfactants (e.g., Tween-80, Cremophor EL) or cyclodextrins to the formulation to enhance solubility. |
| Inconsistent Results in Cellular Assays | 1. Compound Precipitation: The degrader may be precipitating out of the cell culture medium over the course of the experiment. 2. Degradation in Media: The compound may be unstable in the cell culture medium, leading to a decrease in the effective concentration over time. | 1. Pre-warm Media: Always add the compound to pre-warmed cell culture media and mix thoroughly to aid dissolution. 2. Check for Precipitate: Before adding to cells, visually inspect the final working solution for any signs of precipitation. 3. Assess Stability: Perform a stability study of the degrader in cell culture media over the experimental time course. Analyze samples at different time points by LC-MS to determine the concentration of the intact compound. |
| Low Bioavailability in in vivo Studies | 1. Poor Solubility: Low aqueous solubility limits absorption from the dosing site. 2. Metabolic Instability: The degrader may be rapidly metabolized in the liver or other tissues. | 1. Formulation Strategies: Employ advanced formulation techniques such as amorphous solid dispersions (ASDs) with polymers like HPMCAS, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2] 2. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the metabolic fate of the compound.[3] |
| Difficulty in Preparing Stock Solutions | The compound may be difficult to dissolve even in organic solvents like DMSO. | 1. Use High-Quality DMSO: Ensure the use of anhydrous, high-purity DMSO. 2. Gentle Warming and Sonication: Gentle warming (to 37°C) and brief sonication can aid in the dissolution of the compound. Avoid excessive heat, which could lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to use 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). For long-term storage, aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.
Q2: My this compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?
A2: This is a common issue with hydrophobic PROTACs. To mitigate precipitation, try a serial dilution approach. First, dilute the DMSO stock into an intermediate, less polar solvent or a cosolvent system before the final dilution into the aqueous buffer. Additionally, ensure rapid and thorough mixing upon final dilution.
Q3: How can I assess the stability of this compound in my experimental system?
A3: To assess chemical stability, you can incubate the degrader in your experimental buffer or media at the relevant temperature for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the intact compound using a suitable analytical method like LC-MS. For metabolic stability, an in vitro assay using liver microsomes is recommended (see Experimental Protocols section).[3]
Q4: Are there any general formulation strategies to improve the solubility of PROTACs for in vivo studies?
A4: Yes, several strategies can be employed. Amorphous solid dispersions (ASDs) are a common and effective approach where the PROTAC is dispersed in a polymer matrix to enhance its dissolution rate.[1][2] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly improve the oral absorption of poorly soluble compounds.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein.[2][4][5] It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by shaking for 1-2 hours at room temperature. This will give a final concentration of 100 µM with 1% DMSO.
-
Perform serial dilutions into subsequent wells containing PBS to create a range of concentrations.
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC or LC-MS.
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol assesses the metabolic stability of this compound.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS system
Procedure:
-
Prepare a working solution of this compound in a buffer-acetonitrile mixture.
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, mix the HLM with phosphate buffer.
-
Add the this compound working solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining parent compound.
-
The rate of disappearance of the compound is used to calculate its metabolic half-life.[3]
Visualizations
PROTAC Mechanism of Action
References
Technical Support Center: Overcoming Resistance to PROTAC SMARCA2 Degrader-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. It is a heterobifunctional molecule, meaning it has two key parts: one end binds to the SMARCA2 protein, and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome. This approach aims to eliminate the protein entirely, rather than just inhibiting its function.
Q2: Why is targeting SMARCA2 degradation a promising therapeutic strategy?
In certain cancers with mutations that inactivate the SMARCA4 gene, the cells become dependent on the paralog protein SMARCA2 for survival. This is a concept known as synthetic lethality. By selectively degrading SMARCA2 in these SMARCA4-mutant cancer cells, it is possible to induce cell cycle arrest and inhibit tumor growth.[1][2][3] This strategy offers a targeted therapeutic approach for these specific cancer types.
Q3: What are the known E3 ligases recruited by different SMARCA2 degraders?
Different PROTAC SMARCA2 degraders have been developed to recruit various E3 ligases. The most common ones are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][5] Knowing which E3 ligase your specific degrader utilizes is crucial, as resistance can sometimes arise from mutations in the components of the E3 ligase complex.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with SMARCA2 or the E3 ligase alone) rather than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
Problem 1: No or low degradation of SMARCA2 observed.
Possible Cause 1: Suboptimal PROTAC concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for SMARCA2 degradation and to rule out the "hook effect".
Possible Cause 2: Insufficient treatment time.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal duration of treatment for maximal SMARCA2 degradation.
Possible Cause 3: Poor cell permeability or stability of the PROTAC.
-
Troubleshooting Step: If possible, use a positive control PROTAC with known good cell permeability. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.
Possible Cause 4: Low expression of the recruited E3 ligase in the cell line.
-
Troubleshooting Step: Verify the expression level of the relevant E3 ligase (e.g., VHL or CRBN) in your cell line by Western blot or qPCR. If the expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
Possible Cause 5: The target is not engaged by the PROTAC.
-
Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to SMARCA2 within the cells. A positive thermal shift indicates target engagement.[5][6][7][8][9]
Problem 2: Lack of selectivity, with degradation of both SMARCA2 and SMARCA4.
Possible Cause 1: The PROTAC is designed as a dual degrader.
-
Troubleshooting Step: Review the literature or supplier information for your specific PROTAC. Some SMARCA2/4 degraders are intentionally designed to degrade both proteins.[10]
Possible Cause 2: High structural homology between SMARCA2 and SMARCA4 bromodomains.
-
Troubleshooting Step: Achieving high selectivity can be challenging due to the significant homology between the SMARCA2 and SMARCA4 bromodomains.[1] Consider screening different PROTACs with modifications to the linker or the E3 ligase binder, as these can influence the conformation of the ternary complex and improve selectivity.[11]
Problem 3: Development of resistance to the SMARCA2 degrader over time.
Possible Cause 1: Mutations in the SMARCA2 or SMARCA4 binding site.
-
Troubleshooting Step: Sequence the SMARCA2 and SMARCA4 genes in the resistant cell lines to identify potential mutations in the bromodomain that could prevent PROTAC binding.
Possible Cause 2: Overexpression of drug efflux pumps like ABCB1 (MDR1).
-
Troubleshooting Step:
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of the ABCB1 gene in resistant cells compared to parental cells.
-
Western Blot: Analyze the protein expression of ABCB1.
-
Flow Cytometry-based Efflux Assays: Use a fluorescent substrate of ABCB1 (e.g., rhodamine 123) to measure the pump's activity. Increased efflux in resistant cells is indicative of this mechanism.
-
Co-treatment with an ABCB1 inhibitor: Treat resistant cells with the SMARCA2 degrader in combination with an ABCB1 inhibitor (e.g., verapamil (B1683045) or tariquidar) to see if sensitivity is restored.[12][13][14][15][16]
-
Possible Cause 3: Genomic alterations in the recruited E3 ligase complex.
-
Troubleshooting Step: Sequence the components of the recruited E3 ligase complex (e.g., VHL, CUL2, elongins B and C for VHL-based PROTACs; or CRBN, DDB1, CUL4A for CRBN-based PROTACs) in resistant cells to check for mutations that might impair its function.[3]
Quantitative Data Summary
Table 1: In Vitro Degradation Potency and Efficacy of Select PROTAC SMARCA2 Degraders
| PROTAC Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ACBI2 | SMARCA2 | VHL | RKO | 1 | >90 | [4] |
| ACBI2 | SMARCA4 | VHL | RKO | 32 | ~50 | [4] |
| A947 | SMARCA2 | VHL | SW1573 | <10 | >90 | [17] |
| A947 | SMARCA4 | VHL | SW1573 | ~500 | ~50 | [17] |
| Compound 5 | SMARCA2 | VHL | RKO | 78 | 46 | [4] |
| Compound 5 | SMARCA4 | VHL | RKO | >1000 | No degradation | [4] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of SMARCA2 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of concentrations of the degrader or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the this compound or vehicle control at the desired concentration for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble SMARCA2 at each temperature by Western blot as described in Protocol 1.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates thermal stabilization of SMARCA2 and confirms target engagement.[5][6][7][8][9]
-
Visualizations
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 13. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing cytotoxicity of PROTAC SMARCA2 degrader-7 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of PROTAC SMARCA2 degrader-7 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 and its close homolog SMARCA4, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to SMARCA2/4 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of SMARCA2/4 and its subsequent degradation by the proteasome.[4] By degrading SMARCA2, this PROTAC can exploit synthetic lethality in cancers with SMARCA4 mutations, leading to anti-proliferative effects.[5][6]
Q2: Why am I observing significant cytotoxicity with this compound?
Significant cytotoxicity can stem from several factors:
-
On-target cytotoxicity: The degradation of SMARCA2 itself can induce apoptosis and cell cycle arrest, which is the intended therapeutic effect in cancer cells but manifests as cytotoxicity in viability assays.[7][8] Inhibition of SMARCA2 has been shown to negatively regulate cell cycle and proliferation genes.[7]
-
Off-target degradation: The PROTAC may be degrading proteins other than SMARCA2 and SMARCA4, leading to unintended cellular toxicity.[9][10]
-
Ligand-based effects: The individual small molecules that bind to SMARCA2 or the E3 ligase may have inherent cytotoxic activity independent of protein degradation.
-
High PROTAC concentration: Excessive concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) is favored over the productive ternary complex, reducing degradation efficiency and potentially increasing off-target effects and cytotoxicity.[9]
-
Cell line sensitivity: The specific genetic background of the cell line used can influence its sensitivity to SMARCA2 degradation.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Several control experiments can help distinguish between on-target and off-target effects:
-
Inactive control PROTAC: Synthesize or obtain an inactive version of the PROTAC where the E3 ligase-binding ligand is modified to prevent binding. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement and subsequent protein degradation.[9]
-
SMARCA2 knockout/knockdown cells: Use CRISPR/Cas9 or shRNA to generate cell lines with reduced or no SMARCA2 expression. If this compound is not cytotoxic in these cells, it strongly indicates the toxicity is on-target.
-
Proteasome inhibitor co-treatment: Pre-treating cells with a proteasome inhibitor like MG132 should rescue the degradation of SMARCA2 and, if the cytotoxicity is on-target, should also reduce the observed cell death.[11]
-
Global proteomics: Employ mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with the PROTAC. This can reveal any unintended off-target proteins.[5][9]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at effective degradation concentrations.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | This may be an inherent consequence of SMARCA2 degradation in the chosen cell line. Consider using a lower concentration of the PROTAC for a longer duration to see if a therapeutic window can be achieved. Also, confirm if apoptosis is the intended outcome for your cancer model.[7][8] |
| Off-target effects | Perform a dose-response curve to find the lowest concentration that gives maximal SMARCA2 degradation with minimal cytotoxicity.[9] Modify the linker or the warhead of the PROTAC to improve selectivity.[10] |
| Compound instability | Assess the stability of the PROTAC in your cell culture medium over the time course of the experiment. Degradation products may be cytotoxic. |
Problem 2: Inconsistent degradation and cytotoxicity results.
| Possible Cause | Troubleshooting Steps |
| Cell culture conditions | Standardize cell passage number, seeding density, and confluency, as these can affect the ubiquitin-proteasome system's efficiency. |
| PROTAC solubility | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) and then in the culture medium. Poor solubility can lead to variable effective concentrations. |
| Experimental variability | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
The following tables summarize key quantitative data for various reported SMARCA2 degraders. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| A947 | SW1573 | 0.039 | 96 | 24 | [12][13] |
| YDR1 | H1792 | 69 | 87 | 24 | [14] |
| YD54 | H1792 | 8.1 | 98.9 | 24 | [14] |
| AstraZeneca Cpd Ex 18 | HeLa | 2 | 92.4 | N/A | [15] |
| SMD-3236 | NCI-H520 | 0.5 | 96 | N/A | [11] |
| PROTAC SMARCA2/4-degrader-7 | A549 | <100 | >90 | 24 | [2] |
Table 2: In Vitro Anti-proliferative Activity of SMARCA2 PROTACs
| Compound | Cell Line (SMARCA4 status) | IC50 (nM) | Reference |
| A947 | A549 (mutant) | 1.6 | [13] |
| A947 | NCI-H1568 (mutant) | 0.8 | [13] |
| A947 | Calu-6 (wild-type) | >1000 | [13] |
| GLR-203101 | H1568, A549, SK-MEL-5 (deficient) | Selectively inhibited viability | [1] |
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing cell viability by measuring ATP levels.
Materials:
-
Cells in culture
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for SMARCA2 Degradation
This protocol is for quantifying the degradation of SMARCA2 protein.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SMARCA2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[10]
-
Transfer the proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[10]
-
Re-probe the membrane with an anti-loading control antibody.
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 remaining relative to the vehicle control.
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
Cells in culture
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound as for the viability assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Compare the signal from treated cells to that of the vehicle control. A positive control (e.g., staurosporine) should be included.
Visualizations
Caption: Workflow for assessing PROTAC efficacy and cytotoxicity.
Caption: Proposed signaling pathway from SMARCA2 degradation to apoptosis.
Caption: Logic diagram for troubleshooting the source of cytotoxicity.
References
- 1. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
dealing with incomplete degradation with PROTAC SMARCA2 degrader-7
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PROTAC SMARCA2 degrader-7, with a focus on addressing the common issue of incomplete protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera, a heterobifunctional molecule designed to selectively target the SMARCA2 protein for degradation.[1][2][3] It consists of three components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two.[1][2] By bringing SMARCA2 into close proximity with the E3 ligase, the PROTAC facilitates the tagging of SMARCA2 with ubiquitin chains, marking it for destruction by the cell's proteasome.[3][4][5] This approach is often used in cancer research, particularly in tumors with mutations in the related SMARCA4 gene, creating a synthetic lethal dependency on SMARCA2.[6][7][8]
View Diagram: Mechanism of Action
Caption: Troubleshooting logic for incomplete SMARCA2 degradation.
Q4: My degradation is incomplete or plateaus at a certain level (e.g., 60-70%). What is the first thing to check?
A4: First, verify your experimental setup.
-
Compound Integrity: Ensure your PROTAC stock solution is correctly prepared, stored, and has not degraded. Use a fresh aliquot if possible.
-
Concentration and Time: Incomplete degradation can occur if the concentration is too low or the incubation time is too short. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) and a wide dose-response experiment to ensure you have identified the optimal conditions. Some degraders show maximal effect after 18-24 hours.
[7][9]* Detection Method: Confirm your Western Blot protocol is optimized. Ensure complete protein transfer and that you are using a high-quality, validated primary antibody for SMARCA2. Use a reliable loading control (e.g., GAPDH, Actin) to normalize your data accurately.
[1]
Q5: I see less degradation at high concentrations than at moderate concentrations. What is happening?
A5: This phenomenon is known as the "hook effect." At very high concentrations, the PROTAC can form separate binary complexes with SMARCA2 and the E3 ligase, rather than the productive ternary complex required for degradation. This reduces degradation efficiency, resulting in a bell-shaped dose-response curve. To confirm this, run a broad dose-response curve (from pM to µM). The optimal degradation will occur at an intermediate concentration, not the highest one.
Q6: How can I confirm that the degrader is engaging SMARCA2 and the E3 ligase inside the cell?
A6: To confirm the formation of the essential ternary complex (SMARCA2-PROTAC-E3 Ligase), you can perform a co-immunoprecipitation (Co-IP) experiment. [10]Treat cells with the PROTAC degrader and a proteasome inhibitor (like MG132) to prevent the degradation of the complex. Then, immunoprecipitate the E3 ligase (e.g., VHL) and perform a Western Blot to detect co-precipitated SMARCA2. A positive signal confirms the complex is forming.
Q7: Could the issue be with the cell's degradation machinery?
A7: Yes. The efficacy of a PROTAC depends entirely on a functional ubiquitin-proteasome system (UPS).
-
E3 Ligase Expression: The target cells must express sufficient levels of the E3 ligase recruited by your PROTAC (e.g., VHL or CRBN). You can verify expression levels via Western Blot or qPCR. If expression is low, the degradation capacity will be limited.
-
Proteasome Function: To test if the proteasome is the limiting factor, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC. [11][12]These inhibitors should block degradation and "rescue" the SMARCA2 protein levels. If you do not see a rescue, it may point to a non-proteasomal clearance mechanism or an issue with the ubiquitination step.
Q8: What if my cell line seems resistant to SMARCA2 degradation?
A8: Cellular resistance can arise from several factors.
-
Compensatory Mechanisms: The cell may upregulate the synthesis of SMARCA2, offsetting the rate of degradation. You can investigate this by measuring SMARCA2 mRNA levels via qPCR.
-
Genomic Alterations: Acquired resistance in cancer models can be caused by mutations or loss of core components of the recruited E3 ligase complex.
[13]* PROTAC Efflux: The compound may be actively transported out of the cell by efflux pumps. While harder to diagnose, this can sometimes be overcome by using higher concentrations or co-treatment with efflux pump inhibitors.
Experimental Protocols
View Diagram: Standard Experimental Workflow
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol outlines the steps to quantify SMARCA2 protein levels following treatment with the degrader.
[1]
-
Cell Seeding: Plate your chosen cell line (e.g., A549, SW1573) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Typical concentration ranges for a dose-response curve are 0.1 nM to 5000 nM. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (and SMARCA4 if testing selectivity) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (WST-8/MTT)
This protocol assesses the downstream functional effect of SMARCA2 degradation on cell proliferation.
[11]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 500-2000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Prepare 2X serial dilutions of the PROTAC degrader in culture medium. Add 100 µL of the 2X dilutions to the appropriate wells to achieve a 1X final concentration. Include vehicle control wells.
-
Incubation: Incubate the plate for an extended period, typically 5-7 days, as the effects of degradation on cell proliferation are not immediate.
[11]4. Viability Measurement:
-
Add 10 µL of WST-8 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the results against the log of the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting ternary complex formation with PROTAC SMARCA2 degrader-7
Welcome to the technical support center for troubleshooting ternary complex formation with PROTAC SMARCA2 degrader-7. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1] It functions by forming a ternary complex, bringing together the target protein (SMARCA2) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[2][3] This targeted degradation strategy can be used to study the function of SMARCA2 and explore its potential as a therapeutic target in diseases like cancer.[4][5]
Q2: What are the key components of the ternary complex formed by this compound?
A2: The ternary complex consists of three key components:
-
SMARCA2: The target protein to be degraded.
-
This compound: The heterobifunctional molecule that acts as a bridge.
-
E3 Ubiquitin Ligase: An enzyme (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN) for many PROTACs) that is recruited by the PROTAC to ubiquitinate the target protein.[6][7]
Q3: Why is the formation of a stable ternary complex critical for PROTAC activity?
A3: The formation of a stable ternary complex is the rate-limiting step for successful protein degradation.[6] An efficient and stable complex correctly orients the E3 ligase and the target protein, enabling efficient transfer of ubiquitin to the target. The stability and cooperativity of this complex often correlate with the potency and rate of degradation.[8][9] An unstable or improperly formed complex will not lead to efficient ubiquitination and subsequent degradation.
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[10] This occurs at high concentrations where the PROTAC is more likely to form binary complexes (either with SMARCA2 or the E3 ligase alone) rather than the productive ternary complex.[11] This excess of binary complexes effectively sequesters the components needed for the ternary complex, reducing the efficiency of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on problems related to ternary complex formation.
Issue 1: No or weak degradation of SMARCA2 observed.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Step: PROTACs are often large molecules that may not efficiently cross the cell membrane.[10]
-
Suggested Solution:
-
Modify the linker of the PROTAC to improve its physicochemical properties.
-
Consider using a different cell line that may have better uptake.
-
Use a cell permeabilization agent as a positive control, though this is not suitable for routine experiments.
-
-
-
Possible Cause 2: Lack of Target or E3 Ligase Engagement.
-
Troubleshooting Step: The PROTAC may not be binding to SMARCA2 or the intended E3 ligase within the cell.
-
Suggested Solution:
-
Perform in-vitro binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins to confirm binary engagement.
-
Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA).
-
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Troubleshooting Step: Even with binary engagement, the PROTAC may not efficiently bring the two proteins together.[12]
-
Suggested Solution:
-
Optimize the linker length and composition, as this is crucial for the correct geometry of the ternary complex.[10]
-
Perform in-vitro ternary complex formation assays like TR-FRET or AlphaLISA to directly measure complex formation.
-
-
-
Possible Cause 4: Low E3 Ligase Expression.
-
Troubleshooting Step: The chosen E3 ligase may not be expressed at sufficient levels in the experimental cell line.[10]
-
Suggested Solution:
-
Verify the expression levels of the recruited E3 ligase (e.g., VHL or CRBN) in your cell model using Western blotting or qPCR.
-
Choose a cell line known to have high expression of the relevant E3 ligase.
-
-
Issue 2: A significant "hook effect" is observed at higher concentrations.
-
Possible Cause: At high concentrations, the PROTAC is forming binary complexes with either SMARCA2 or the E3 ligase, preventing the formation of the productive ternary complex.[10]
-
Troubleshooting Steps & Solutions:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[10]
-
Lower Concentrations: Test the PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[10]
-
Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[10]
-
Biophysical Assays: Use assays like TR-FRET or SPR to measure ternary complex formation at various PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile.[10]
-
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 Degradation
This protocol quantifies the reduction in SMARCA2 protein levels following treatment with the PROTAC.
Materials:
-
Cells of interest (e.g., MV411)
-
This compound
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for the desired time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary anti-SMARCA2 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay confirms that the PROTAC can induce the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in vitro.[12]
Materials:
-
Purified, tagged SMARCA2 protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
This compound
-
Fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-Allophycocyanin)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the purified proteins and serial dilutions of the PROTAC in the assay buffer.
-
Assay Setup: In a microplate, combine the purified SMARCA2, the E3 ligase complex, and the labeled antibodies with the varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation and antibody binding.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50) and to observe any potential hook effect.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SMARCA2 degraders from reported studies. These values can serve as a benchmark for your own experiments.
| Compound | Target(s) | DC50 | Dmax (%) | Cell Line | Reference |
| This compound | SMARCA2, SMARCA4 | 0.2-1.0 µM (estimated) | >90 | MV411 | [1] |
| SMARCA2/4-degrader-7 | SMARCA2, SMARCA4 | <100 nM | >90 | A549 | [13] |
| ACBI1 | SMARCA2, SMARCA4 | Not specified | Not specified | Not specified | [14] |
| A947 | SMARCA2 | ~30-fold selective for SMARCA2 over SMARCA4 | Not specified | SW1573 | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment time, and specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
addressing PROTAC hook effect with SMARCA2 degrader-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMARCA2 degrader-7 in their experiments. The information is designed to help address common challenges, with a focus on the PROTAC hook effect.
Troubleshooting Guide
Problem 1: Observation of a Bell-Shaped Dose-Response Curve (Hook Effect)
Symptom: As the concentration of SMARCA2 degrader-7 increases, the degradation of the SMARCA2 protein initially increases but then decreases at higher concentrations, resulting in a bell-shaped or "hooked" curve on your Western Blot or other protein quantification assay.
Likely Cause: You are observing the "hook effect," a phenomenon common to PROTACs. At excessively high concentrations, SMARCA2 degrader-7 forms non-productive binary complexes with either the SMARCA2 protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2][3] This sequestration of the individual components prevents the formation of the critical ternary complex, leading to a reduction in degradation efficiency.[4]
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect:
-
Perform a detailed dose-response experiment with a wider range of SMARCA2 degrader-7 concentrations. It is crucial to include both lower (picomolar to nanomolar) and higher (micromolar) concentrations to fully define the bell-shaped curve.
-
Use a sufficient number of data points, especially around the peak and downturn of the curve, to accurately determine the optimal concentration for degradation.
-
-
Determine the Optimal Concentration (DC50 and Dmax):
-
From your detailed dose-response curve, identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).
-
For future experiments, use concentrations at or below the Dmax to ensure you are in the productive degradation range.
-
-
Biophysical Validation of Ternary Complex Formation:
-
Employ biophysical assays such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation of the SMARCA2-degrader-7-E3 ligase ternary complex.
-
These assays can help correlate the observed hook effect with a decrease in ternary complex formation at high degrader concentrations.
-
Problem 2: No or Low Degradation of SMARCA2
Symptom: After treating cells with SMARCA2 degrader-7, you observe minimal or no reduction in SMARCA2 protein levels.
Likely Causes & Troubleshooting Steps:
-
Suboptimal PROTAC Concentration: You may be working at a concentration that is too low to induce degradation or is already in the hook effect region.
-
Solution: Perform a broad dose-response experiment as described in Problem 1.
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary.
-
Solution: Conduct a time-course experiment at a fixed, optimal concentration of SMARCA2 degrader-7 to determine the ideal incubation time for maximal degradation.
-
-
Low E3 Ligase Expression: The recruited E3 ligase must be present in sufficient quantities for effective degradation.
-
Solution: Confirm the expression of the relevant E3 ligase in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line.
-
-
Cell Permeability Issues: PROTACs are relatively large molecules and may have poor cell permeability.
-
Solution: While not easily modifiable for a specific degrader, this is a critical consideration. If you suspect permeability issues, you may need to explore alternative delivery methods or structural analogs of the degrader if available.
-
-
Compound Instability: The degrader may be unstable in your cell culture media.
-
Solution: Assess the stability of SMARCA2 degrader-7 in your specific media over the time course of your experiment using techniques like LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect?
A1: The PROTAC hook effect is a phenomenon where the efficacy of a PROTAC, such as SMARCA2 degrader-7, decreases at high concentrations. This results in a characteristic bell-shaped dose-response curve. It is caused by the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex necessary for protein degradation.[1][2][3][4]
Q2: What is SMARCA2 and why is it a target for degradation?
A2: SMARCA2 (also known as BRM) is a catalytic subunit of the SWI/SNF chromatin remodeling complex.[5] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin.[5] In certain cancers with mutations in the SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival. Targeting SMARCA2 for degradation in these contexts is a promising therapeutic strategy.
Q3: What are DC50 and Dmax?
A3:
-
DC50 is the concentration of the degrader at which 50% of the target protein is degraded. It is a measure of the degrader's potency.
-
Dmax is the maximum percentage of protein degradation that can be achieved with a given degrader. It reflects the efficacy of the degrader.
Q4: How do I choose the right concentration of SMARCA2 degrader-7 for my experiments?
A4: The optimal concentration should be determined empirically for each cell line and experimental setup. A comprehensive dose-response experiment is essential to identify the concentration that gives you the desired level of degradation without entering the hook effect region. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to map out the degradation profile.
Quantitative Data
The following table summarizes the reported degradation data for a SMARCA2/4 degrader, compound I-439, which is also referred to as SMARCA2/4-degrader-7.
| Compound | Cell Line | DC50 | Dmax | Treatment Time |
| SMARCA2/4-degrader-7 (compound I-439) | A549 | <100 nM | >90% | 24 hours |
Experimental Protocols
Western Blot Protocol for SMARCA2 Degradation
This protocol outlines the steps to quantify SMARCA2 protein levels following treatment with SMARCA2 degrader-7.
1. Cell Culture and Treatment:
- Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest.
- Treat cells with a range of SMARCA2 degrader-7 concentrations (and a vehicle control, e.g., DMSO) for the desired incubation time.
2. Cell Lysis:
- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE:
- Normalize protein concentrations for all samples.
- Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Run the gel to separate proteins by size.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
7. Detection and Analysis:
- Apply an ECL substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imager.
- Quantify the band intensities using densitometry software and normalize the SMARCA2 signal to the loading control.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the SMARCA2-degrader-7-E3 ligase ternary complex.
1. Materials and Reagents:
- SPR instrument and sensor chips (e.g., CM5).
- Recombinant purified SMARCA2 protein, E3 ligase, and SMARCA2 degrader-7.
- Immobilization and running buffers.
2. Immobilization of E3 Ligase:
- Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.
3. Binary Interaction Analysis (Degrader-E3 Ligase):
- Inject a series of concentrations of SMARCA2 degrader-7 over the immobilized E3 ligase to determine the binding affinity (KD) of this binary interaction.
4. Ternary Complex Formation Analysis:
- Prepare a series of solutions containing a fixed concentration of SMARCA2 degrader-7 and varying concentrations of SMARCA2 protein.
- Inject these mixtures over the immobilized E3 ligase.
- An increase in the SPR signal compared to the binary interaction indicates the formation of a ternary complex.
- Analyze the data to determine the affinity and stability of the ternary complex.
Visualizations
Caption: PROTAC-mediated degradation of SMARCA2.
Caption: The PROTAC hook effect at high degrader concentrations.
Caption: Role of SMARCA2 in the SWI/SNF complex.
References
Technical Support Center: Optimizing In Vivo Delivery of PROTAC SMARCA2 Degrader-7
Welcome to the technical support center for the in vivo application of PROTAC SMARCA2 Degrader-7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC SMARCA2 degrader?
A PROTAC (Proteolysis Targeting Chimera) SMARCA2 degrader is a heterobifunctional molecule designed to selectively target the SMARCA2 protein for degradation.[1][2][3] It consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] By simultaneously binding to both SMARCA2 and an E3 ligase, the PROTAC forms a ternary complex.[1] This proximity induces the E3 ligase to tag the SMARCA2 protein with ubiquitin molecules, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][3][5] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][6]
Q2: What are the common challenges with in vivo delivery of PROTACs like SMARCA2 Degrader-7?
Due to their high molecular weight and complex structures, PROTACs often face several in vivo delivery challenges:[5][7][8][9]
-
Poor Aqueous Solubility: This can impede formulation and administration.[5][7][8][9]
-
Low Cell Permeability: Difficulty crossing cell membranes to reach the intracellular target.[5][7][8][10]
-
Suboptimal Pharmacokinetic Properties: This can lead to rapid clearance from the body and insufficient exposure to the target tissue.[5][10]
-
Off-Target Toxicity: Unintended degradation of other proteins can cause adverse effects.[5][6]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) can reduce the efficiency of ternary complex formation and subsequent degradation.[5][7][8]
Q3: What formulation strategies can improve the in vivo delivery of SMARCA2 degraders?
Several formulation strategies can be employed to overcome the delivery challenges of PROTACs:
-
Lipid-Based Nanoparticles (LNPs): These include liposomes and solid lipid nanoparticles, which can encapsulate hydrophobic PROTACs, improve solubility, and facilitate cellular uptake.[7][11][12]
-
Polymeric Micelles and Nanoparticles: These systems can enhance solubility, prolong circulation time, and enable targeted delivery.[6][7]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix to improve its dissolution rate and oral bioavailability.[13]
-
Prodrugs: Modifying the PROTAC into a prodrug form can improve its physicochemical properties for better absorption.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.
Issue 1: Poor Oral Bioavailability and Low In Vivo Exposure
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility. [5][7][8][9] | Improve Solubility: Test various formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., SMEDDS/SNEDDS), or nano-milling.[14][15] Consider co-solvents, but be mindful of their potential toxicity. |
| Low cell permeability. [5][7][8][10] | Enhance Permeability: Modify the linker to optimize physicochemical properties.[16][17] Strategies include adjusting lipophilicity, reducing polar surface area, or introducing intramolecular hydrogen bonds to create a more compact structure.[15][17] The use of permeation enhancers can also be explored.[14] |
| High metabolic instability. | Increase Metabolic Stability: Modify the linker or warhead to block sites of metabolism. Replacing metabolically liable groups or using cyclic linkers can improve stability.[15][17] |
Issue 2: Lack of In Vivo Efficacy (No Target Degradation)
| Possible Cause | Troubleshooting/Optimization Strategy |
| Insufficient Dose. | Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations.[5] |
| Suboptimal Dosing Frequency. | Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the half-life of the PROTAC in vivo. Adjust the dosing frequency based on the PK data to maintain a therapeutic concentration at the target site.[5] |
| Poor Target Engagement in Tissue. | Pharmacodynamic (PD) Analysis: Collect tumor and plasma samples at various time points post-dosing. Assess target engagement and degradation in the tissue using methods like Western blot, immunohistochemistry (IHC), or mass spectrometry.[5][18] |
| Inefficient Ternary Complex Formation. | In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.[5] Use biophysical assays like TR-FRET or SPR to confirm ternary complex formation.[15] |
Issue 3: Observed In Vivo Toxicity
| Possible Cause | Troubleshooting/Optimization Strategy |
| Formulation-Related Toxicity. | Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.[5] Test different, well-tolerated formulation vehicles. |
| Off-Target Effects. | Selectivity Profiling: Use proteomic approaches to identify unintended degraded proteins. Modify the PROTAC's target-binding ligand or linker to improve selectivity.[15] Consider using a different E3 ligase that may have a more favorable off-target profile.[15] |
| On-Target Toxicity in Healthy Tissues. | Targeted Delivery Systems: Employ targeted delivery strategies, such as antibody-drug conjugates or ligand-targeted nanoparticles, to increase the concentration of the PROTAC at the tumor site while minimizing exposure to healthy tissues.[6] |
Quantitative Data Summary
The following tables summarize key in vivo data for published SMARCA2 degraders.
Table 1: In Vivo Efficacy of SMARCA2 PROTACs
| Compound | Animal Model | Dosing Route & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| ACBI2 | SMARCA4-deficient xenograft | Oral | Significant TGI | [2][19] |
| A947 | SMARCA4 mutant xenograft | Not specified | Potent in vivo efficacy | [20][21] |
| SMD-3040 | SMARCA4-deficient xenograft | Not specified | Strong tumor growth inhibition | [22] |
| Compound 6 | NCI-H1568 xenograft | Subcutaneous | Significant TGI | [18] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of SMARCA2 PROTACs
| Compound | Key PK/PD Parameter | Value | Reference |
| ACBI2 | Oral Bioavailability (mouse) | 22% | [23] |
| ACBI2 | SMARCA2 Degradation (in vivo) | Near complete | [23] |
| Compound 6 | Clearance (mouse) | 7 mL/min/kg | [18] |
| Compound 6 | SMARCA2 Degradation (tumor) | 90% reduction at 6h post-dose | [18] |
| GLR-203101 | Oral Bioavailability | Moderate (mouse and rat) | [24] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing SMARCA4-deficient cancer xenografts (e.g., NCI-H1568, A549).[18][24]
-
Compound Formulation: Prepare the PROTAC SMARCA2 degrader in a suitable vehicle based on prior solubility and tolerability studies. Common vehicles include solutions with Kolliphor or dispersions in citrate (B86180) buffer with suspending agents like Methocel and Tween.[5][13]
-
Dosing: Administer the compound and vehicle control to respective groups of mice via the chosen route (e.g., oral gavage, subcutaneous injection) at a predetermined dose and schedule.[5][18]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[5]
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.[5]
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of SMARCA2 protein relative to a loading control (e.g., actin) and the vehicle control group.[5]
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.[5]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Logical relationship of PROTAC delivery challenges and solutions.
References
- 1. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
common pitfalls in PROTAC-mediated degradation experiments
Welcome to the Technical Support Center for PROTAC-Mediated Degradation Experiments. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing any degradation of my target protein. What's wrong?
A1: A lack of degradation is a common issue with several potential causes. Systematically troubleshooting this problem is key to identifying the bottleneck in the PROTAC mechanism of action.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[1][2]
-
Solution: Modify the PROTAC's linker or warheads to improve physicochemical properties. Prodrug strategies can also be employed to mask polar groups.[1]
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended protein of interest (POI) or the E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the POI and the E3 ligase individually, it may not effectively bring them together into a stable and productive ternary complex.[1][4]
-
Unproductive Ternary Complex Geometry: A ternary complex may form, but its specific orientation might not be suitable for the E3 ligase to transfer ubiquitin to the target protein.[6]
-
Solution: Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated.[1] A lack of ubiquitination despite complex formation points to a geometrical issue, often requiring redesign of the PROTAC linker.
-
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in your cell line or may be unsuitable for the target protein.[1]
-
Solution: Verify the expression level of the E3 ligase in your cell model. If expression is low or the ligase is inappropriate, try a PROTAC that recruits a different E3 ligase (e.g., switch from a VHL-based recruiter to a CRBN-based one).[1]
-
Troubleshooting Workflow: No Observed Degradation
Here is a logical workflow to diagnose a lack of PROTAC activity.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Q2: I see less protein degradation at high PROTAC concentrations. What is the "hook effect"?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where the degradation efficiency decreases at high concentrations, leading to a characteristic bell-shaped dose-response curve.[1][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either POI-PROTAC or E3-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3) required for degradation.[7][8]
Mitigation & Troubleshooting:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to fully characterize the dose-response relationship and identify the optimal concentration for maximum degradation (Dmax).[1][7]
-
Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[1][7]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or mass photometry to directly measure ternary complex formation at various PROTAC concentrations.[1][9] This can help correlate the hook effect with the abundance of ternary vs. binary complexes.
Visualizing the Hook Effect
This diagram illustrates how excess PROTAC leads to the formation of unproductive binary complexes.
Caption: Optimal vs. high PROTAC concentrations and complex formation.
Q3: How do I confirm that the observed protein loss is due to the intended PROTAC mechanism?
A3: Rigorous validation is crucial to confirm that protein reduction is a direct result of the PROTAC hijacking the ubiquitin-proteasome system.[10] This involves a series of mechanistic rescue experiments.
Key Validation Experiments:
-
Proteasome Dependence: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein.[10] If the PROTAC is working correctly, you should see an accumulation of the protein compared to cells treated with the PROTAC alone.
-
E3 Ligase Dependence: Pre-incubating cells with an excess of the free E3 ligase ligand (e.g., VH032 for VHL-based PROTACs or pomalidomide (B1683931) for CRBN-based PROTACs) should competitively block the PROTAC from binding to the E3 ligase, thereby rescuing the target protein from degradation.[10]
-
Cullin-RING Ligase (CRL) Dependence: Pre-treatment with a NEDD8-activating enzyme (NAE) inhibitor, such as MLN4924, prevents the activation of the CRL complex (of which VHL and CRBN are components), which should inhibit degradation.[10]
Workflow for Validating Mechanism of Action
Caption: Logic diagram for validating the mechanism of degradation.[10]
Q4: My PROTAC degrades other proteins besides my target. How can I assess and improve selectivity?
A4: Off-target effects are a significant concern and can arise from the PROTAC degrading unintended proteins.[1][11] Assessing and improving selectivity is critical for developing a safe and effective therapeutic.
Assessment & Improvement Strategies:
-
Quantitative Proteomics: This is the gold standard for assessing selectivity. Techniques like Tandem Mass Tagging (TMT) or label-free quantification provide a global, unbiased view of protein level changes across the entire proteome following PROTAC treatment.[1][12] This can identify off-target proteins and help distinguish direct degradation from downstream effects of on-target degradation by using shorter treatment times.[13]
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest to minimize engagement with other proteins.[1]
-
Modify the Linker: The linker's length, composition, and attachment points influence the geometry of the ternary complex and can determine which proteins are presented for ubiquitination. Systematic modification of the linker can significantly improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates. Switching the recruited E3 ligase may abrogate off-target effects seen with another.[1]
Quantitative Data Summary
This table provides typical parameters used in PROTAC experiments. Values are highly dependent on the specific PROTAC, target, and cell line.
| Parameter | Typical Range/Value | Method of Determination | Common Pitfall |
| DC50 | 1 nM - 10 µM | Western Blot, In-Cell ELISA | Hook effect can lead to inaccurate DC50 calculation. |
| Dmax | >80% | Western Blot, In-Cell ELISA | May be limited by protein synthesis rates or cell health. |
| Incubation Time | 2 - 24 hours | Time-course Western Blot | Sub-optimal time can miss peak degradation.[7] |
| Proteasome Inhibitor | MG132: 1-10 µM | Mechanistic Validation Assay | High concentrations can be toxic to cells. |
| NAE Inhibitor | MLN4924: 0.1-1 µM | Mechanistic Validation Assay | Incomplete inhibition can give misleading results. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol outlines the quantification of target protein degradation following PROTAC treatment.[8]
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the full dose-response, including any potential hook effect.[8] A vehicle-only control (e.g., DMSO) is essential.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection & Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
Protocol 2: In-Cell Ubiquitination Assay (via Immunoprecipitation)
This assay confirms that the PROTAC induces ubiquitination of the target protein.[1][15]
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration, a vehicle control, and a positive control. It is critical to also include a condition with the PROTAC plus a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC + MG132 lane indicates polyubiquitination of the target protein.
-
Protocol 3: Ternary Complex Formation Assay (General Principles for SPR)
Surface Plasmon Resonance (SPR) can measure the kinetics and affinity of binary and ternary complex formation.[6]
-
Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3):
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
Fit the resulting sensorgram data to determine the binding affinity and kinetics (KDbinary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams reflect the formation of the ternary complex. Fit the data to determine the kinetic parameters (KDternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (alpha) as α = KDbinary / KDternary. An alpha value > 1 indicates positive cooperativity, which is a desirable feature for a PROTAC.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. refeyn.com [refeyn.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Enhancing the Bioavailability of SMARCA2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing SMARCA2 PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable SMARCA2 degraders.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of SMARCA2 PROTAC
-
Question: My SMARCA2 PROTAC has very low solubility in aqueous buffers, hindering downstream assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity.[1][2] Here are several strategies to address this:
-
Formulation Strategies:
-
Co-solvents: Experiment with biocompatible co-solvents such as DMSO, PEG300, or ethanol (B145695) in your formulation. A common starting point for in vivo studies is a vehicle of 10% DMSO, 40% PEG300, and 50% saline.[3]
-
Excipients: Investigate the use of solubility-enhancing excipients like cyclodextrins or surfactants.[4]
-
Amorphous Solid Dispersions (ASDs): For preclinical development, consider creating ASDs with polymers like HPMCAS or Eudragit® to improve dissolution and maintain a supersaturated state.[2]
-
-
Chemical Modifications:
-
Introduce Polar Groups: If feasible in your synthesis plan, introduce polar functional groups into the linker or non-critical regions of the E3 ligase ligand or warhead to increase hydrophilicity.[3]
-
Salt Forms: Explore the formation of different salt forms of your PROTAC, as this can significantly impact solubility.[3]
-
-
Assay Buffer Optimization:
-
For in vitro assays, consider adding a small percentage of serum albumin (e.g., 0.25% BSA) to the buffer, which can help solubilize lipophilic compounds and mimic physiological conditions.[5]
-
-
Issue 2: Low Permeability in Caco-2 Assays
-
Question: My SMARCA2 PROTAC shows low apparent permeability (Papp) and/or a high efflux ratio in the Caco-2 permeability assay. How can I improve its intestinal permeability?
-
Answer: Low permeability is a major hurdle for the oral bioavailability of PROTACs.[6][7] Here’s how to troubleshoot this issue:
-
Investigate Efflux: A high efflux ratio (typically >2) suggests your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
-
Confirmation: To confirm, co-dose your PROTAC with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B Papp value will confirm its substrate status.[3]
-
Mitigation: Modify the PROTAC structure to reduce its affinity for the transporter. This often involves subtle changes to the linker or E3 ligase ligand.
-
-
Improve Passive Permeability:
-
Linker Optimization: The linker plays a crucial role in permeability.[1]
-
Rigidify the Linker: Replace flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring or cyclic linkers, which can improve permeability.[1][6]
-
Intramolecular Hydrogen Bonding: Design the linker to promote intramolecular hydrogen bonding. This can shield polar groups and reduce the molecule's effective size and polarity, creating a more "chameleonic" conformation that is better able to traverse the cell membrane.[1]
-
-
Reduce Polar Surface Area (TPSA): Minimize the number of hydrogen bond donors and acceptors where possible without compromising target engagement.[8]
-
-
Issue 3: High First-Pass Metabolism and Poor In Vivo Exposure
-
Question: After oral administration in mice, my SMARCA2 PROTAC shows very low plasma exposure (AUC) and a short half-life, despite having reasonable solubility and permeability. What is the likely cause and how can it be addressed?
-
Answer: This scenario strongly suggests high first-pass metabolism in the gut wall or liver.[1][6]
-
Identify Metabolic Hotspots:
-
In Vitro Metabolism Studies: Incubate your PROTAC with liver microsomes or hepatocytes to identify the primary sites of metabolic modification.[3]
-
-
Mitigate Metabolism:
-
Structural Modification: Once metabolic hotspots are identified, modify these positions to block metabolism. Common strategies include deuteration or the introduction of a fluorine atom.
-
Linker Modification: The linker is often susceptible to metabolism. Strategies to improve metabolic stability include:
-
-
Prodrug Strategy:
-
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with SMARCA2 PROTACs?
A1: The primary obstacles stem from the inherent physicochemical properties of PROTACs, which typically fall into the "beyond Rule of Five" (bRo5) chemical space.[1][6] This means they often have:
-
High Molecular Weight (MW > 500 Da): This reduces passive diffusion across membranes.[6]
-
Large Polar Surface Area (TPSA): This hinders membrane permeability.[3]
-
High Number of Rotatable Bonds: This can lead to unfavorable conformations for absorption.[6]
-
Poor Aqueous Solubility: Due to their often lipophilic nature.[1]
-
Susceptibility to Efflux and Metabolism: As large molecules, they can be recognized by efflux transporters and metabolic enzymes.[1][3]
Q2: How does the choice of E3 ligase ligand (e.g., VHL vs. CRBN) affect the bioavailability of a SMARCA2 PROTAC?
A2: The choice of E3 ligase ligand can significantly impact the physicochemical properties and, consequently, the bioavailability of the PROTAC.
-
CRBN-based PROTACs: Ligands for CRBN, like pomalidomide, are generally smaller and less polar than many VHL ligands. This can result in PROTACs with a lower molecular weight and TPSA, making them more "drug-like" and potentially easier to optimize for oral bioavailability.[1][9] Several orally bioavailable SMARCA2 PROTACs, such as YDR1 and YD54, utilize a CRBN ligand.[9][10]
-
VHL-based PROTACs: While achieving oral bioavailability with VHL-based PROTACs has been considered more challenging, it is feasible.[1][11] ACBI2 is a notable example of an orally bioavailable VHL-recruiting SMARCA2 PROTAC.[8][12][13] Success with VHL-based PROTACs often requires extensive optimization of the linker and warhead to compensate for the properties of the VHL ligand.[8]
Q3: What is the "hook effect" and how can it impact my in vivo experiments?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where, at high concentrations, the degradation efficiency decreases.[4] This is because the PROTAC is more likely to form non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) rather than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[4][14] For in vivo studies, this means that simply increasing the dose may not lead to better efficacy and could even be detrimental. It is crucial to perform dose-response studies to identify the optimal concentration range for target degradation.[4]
Q4: Is there a trade-off between selectivity and bioavailability for SMARCA2 PROTACs?
A4: Yes, a trade-off between selectivity (SMARCA2 vs. its close homolog SMARCA4) and bioavailability is often observed.[8] For example, in the development of ACBI2, extending the linker between the SMARCA2/4 binder and the VHL ligand improved oral bioavailability but at the expense of some selectivity over SMARCA4.[8] This highlights the multi-parameter optimization challenge in PROTAC design, where achieving the ideal conformation for selective ternary complex formation may not align with the conformational requirements for good membrane permeability and low metabolism.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for select orally bioavailable SMARCA2 PROTACs.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ACBI2 | VHL | RKO | 1 | >90 | [15] |
| NCI-H1568 | 1-13 | >90 | [13] | ||
| YDR1 | CRBN | H1792 (SMARCA4-WT) | 60 (48h) | 94 | [10] |
| H322 (SMARCA4-mutant) | 6.4 | 99.2 | [10] | ||
| YD54 | CRBN | H1792 (SMARCA4-WT) | 16 (48h) | 99.2 | [10] |
| H322 (SMARCA4-mutant) | 1 | 99.3 | [10] | ||
| A947 | VHL | SW1573 | ~5 | >90 | [16][17] |
Table 2: In Vivo Pharmacokinetic Properties of SMARCA2 PROTACs
| PROTAC | Species | Route | Dose (mg/kg) | Oral Bioavailability (%) | Citation |
| ACBI2 | Mouse | Oral | 30 | 22 | [8][15] |
| YDR1 | Mouse | Oral | 30 | Favorable (data not specified) | [9][10] |
| YD54 | Mouse | Oral | 30 | Favorable (data not specified) | [9][10] |
Experimental Protocols
1. Caco-2 Permeability Assay for PROTACs
This protocol is adapted for the specific challenges of PROTACs, such as low solubility and non-specific binding.[5][11]
-
Objective: To determine the intestinal permeability and potential for active efflux of a SMARCA2 PROTAC.
-
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (HBSS, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, digoxin (B3395198) for P-gp substrate)
-
LC-MS/MS system
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values > 200 Ω·cm².[18]
-
Preparation of Dosing Solution: Prepare a dosing solution of the PROTAC (e.g., 10 µM) in transport buffer. To improve solubility and reduce non-specific binding, supplement the buffer with 0.25-1% BSA.[5][11]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) side and fresh transport buffer (with BSA) to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure as in step 4, but add the dosing solution to the basolateral side and sample from the apical side. This is done to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of the PROTAC in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
-
2. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a SMARCA2 PROTAC.
-
Materials:
-
Male C57BL/6 or similar strain mice (8-10 weeks old)
-
PROTAC formulation (optimized for solubility and stability)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
-
-
Methodology:
-
Animal Acclimation: Acclimate mice for at least one week before the study.
-
Dosing Groups:
-
Oral (PO) Group: Fast mice overnight with free access to water. Administer the PROTAC formulation via oral gavage at the desired dose (e.g., 30 mg/kg).
-
Intravenous (IV) Group: Administer the PROTAC (at a lower dose, e.g., 1-2 mg/kg) via tail vein injection to a separate cohort of mice. This group is essential for calculating absolute oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both PO and IV groups.
-
Calculate key pharmacokinetic parameters using software like Phoenix WinNonlin:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 13. opnme.com [opnme.com]
- 14. syngeneintl.com [syngeneintl.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 17. researchgate.net [researchgate.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
troubleshooting guide for PROTAC SMARCA2 degrader-7 experiments
Welcome to the technical support center for PROTAC SMARCA2 degrader-7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for experiments involving this degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound I-428) is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 and SMARCA4 proteins.[1][2] These two proteins are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[3] The degrader is a heterobifunctional molecule that binds to both the target protein (SMARCA2/4) and an E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of SMARCA2/4, marking it for degradation by the proteasome.[4]
Q2: What are the expected outcomes of successful SMARCA2/4 degradation?
Degradation of SMARCA2 and SMARCA4 disrupts the function of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[3][5] This can lead to cell cycle arrest and inhibition of proliferation, particularly in cancer cells that are dependent on these proteins.[3][6]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been shown to degrade SMARCA2 and SMARCA4 in the human leukemia cell line MV411.[1][2]
Q4: What is the typical concentration range to use for this degrader?
The effective concentration can vary between cell lines. For MV411 cells, the half-maximal degradation concentration (DC50) for SMARCA2 is less than 100 nM, and for SMARCA4 it is between 100-500 nM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem 1: No or weak degradation of SMARCA2/4 is observed.
Possible Cause 1: Suboptimal PROTAC Concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. High concentrations can sometimes lead to a "hook effect," where degradation is inhibited due to the formation of non-productive binary complexes.[4][7]
Possible Cause 2: Inappropriate Time-course.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. The kinetics of degradation can vary between cell types.
Possible Cause 3: Low E3 Ligase Expression.
-
Solution: Ensure that the cell line you are using expresses the E3 ligase that is recruited by this compound. If expression is low, consider using a different cell line.
Possible Cause 4: Poor Cell Permeability.
-
Solution: While less common for optimized PROTACs, poor cell permeability can be a factor. If other troubleshooting steps fail, consider assessing the intracellular concentration of the degrader using techniques like mass spectrometry.[8]
Possible Cause 5: Compound Instability.
-
Solution: Ensure the degrader is stored correctly and is not degraded. Assess the stability of the compound in your cell culture medium over the time course of your experiment.[4]
Problem 2: Inconsistent degradation results between experiments.
Possible Cause 1: Variable Cell Conditions.
-
Solution: Standardize your cell culture conditions. Use cells within a consistent passage number range, maintain a consistent seeding density, and ensure cells are healthy and not overly confluent.[4]
Possible Cause 2: Issues with Western Blot Protocol.
-
Solution: Refer to the detailed Western Blot protocol and troubleshooting guide below to ensure optimal protein extraction, loading, transfer, and antibody incubation.
Problem 3: Off-target effects are observed.
Possible Cause 1: Non-specific binding of the degrader.
-
Solution: To confirm that the observed effects are due to SMARCA2/4 degradation, include appropriate controls. This could involve using a negative control compound that does not bind to the target or the E3 ligase. Additionally, performing rescue experiments by overexpressing SMARCA2 or SMARCA4 can help validate the on-target effects.
Possible Cause 2: Downstream effects of SMARCA2/4 degradation.
-
Solution: Degradation of SMARCA2/4 will lead to changes in the expression of downstream genes. To distinguish direct off-targets from downstream effects, consider performing proteomic and transcriptomic analyses at early time points.[9]
Quantitative Data
The following table summarizes the known degradation potency of this compound in the MV411 cell line. Researchers should generate their own dose-response curves for their specific experimental system.
| Compound | Target | Cell Line | DC50 |
| This compound | SMARCA2 | MV411 | < 100 nM |
| (Compound I-428) | SMARCA4 | MV411 | 100 - 500 nM |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2/4 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 and SMARCA4 proteins following treatment with this compound.
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for SMARCA2 and SMARCA4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control for the desired time course.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.[10]
-
Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Protocol 2: Cell Viability Assay (e.g., CCK-8)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound (and vehicle control)
-
Cell culture reagents
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the degrader concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing degrader activity.
Caption: Troubleshooting decision tree for lack of degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. preludetx.com [preludetx.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC SMARCA2 Degraders for Researchers
In the rapidly evolving field of targeted protein degradation, SMARCA2 has emerged as a compelling therapeutic target, particularly in cancers with SMARCA4 mutations where a synthetic lethal relationship exists. This guide provides a comparative analysis of prominent SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs), including PROTAC SMARCA2 degrader-7, ACBI1, ACBI2, A947, SMD-3040, and PRT3789. This objective overview is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Performance of SMARCA2 Degraders
The following table summarizes the performance data of various SMARCA2 degraders based on available information. It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as cell lines and treatment durations, vary between studies.
| Degrader | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Cell Line | Treatment Time | E3 Ligase Recruited | Reference |
| This compound (I-439) | SMARCA2/4 | <100 nM | >90% | <100 nM | A549 | 24 h | VHL | [1][2][3] |
| This compound (I-428) | SMARCA2/4 | <100 nM | N/A | 100-500 nM | MV411 | N/A | VHL | [1][4][5][6][7] |
| ACBI1 | SMARCA2/4, PBRM1 | 6 nM | >95% | 11 nM | MV-4-11 | 18 h | VHL | [8][9][10] |
| ACBI2 | SMARCA2 (selective) | 1 nM | >95% | 32 nM | RKO | 18 h | VHL | [9][11][12][13][14] |
| A947 | SMARCA2 (selective) | 39 pM | 96% | 1.1 nM | SW1573 | 20 h | VHL | [9][15][16][17] |
| SMD-3040 | SMARCA2 (selective) | 12 nM | 91% | >1000 nM | HeLa | 24 h | VHL | [18][19][20][21][22] |
| PRT3789 | SMARCA2 (selective) | 21 nM (plasma) | N/A | >19-fold selective | In vivo / PBMCs | N/A | VHL | [23][24][25][26][27] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of SMARCA2 degraders.
Western Blotting for Protein Degradation
This protocol outlines the general steps for assessing protein degradation via Western blotting. Specific antibody concentrations and incubation times may need to be optimized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]
- 20. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 21. Reference Detail [ckb.genomenon.com]
- 22. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. PRT3789 is a First-in-Human SMARCA2-Selective Degrader that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. preludetx.com [preludetx.com]
A Head-to-Head Comparison of Two Potent SMARCA2 Degraders: PROTAC SMARCA2 Degrader-7 and ACBI1
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Among the promising targets is SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. Its degradation is a potential therapeutic strategy for cancers with mutations in the paralogous gene SMARCA4. This guide provides a detailed, objective comparison of two prominent SMARCA2-targeting PROTACs: PROTAC SMARCA2 degrader-7 and ACBI1, presenting key experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Overview of the Degraders
This compound , also identified as compounds I-428 and I-439, is a heterobifunctional molecule designed to induce the degradation of both SMARCA2 and its close homolog SMARCA4.[1][2] It incorporates a ligand that binds to the bromodomain of the target proteins and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase via its (S,R,S)-AHPC ligand to trigger ubiquitination and subsequent proteasomal degradation.[1]
ACBI1 is another potent PROTAC that degrades not only SMARCA2 and SMARCA4 but also PBRM1, another member of the PBAF subtype of the SWI/SNF complex.[3][4] Similar to this compound, ACBI1 is composed of a bromodomain-binding ligand, a linker, and a VHL E3 ligase ligand.[3][5] Its development was guided by a structure-based design approach, leading to a highly cooperative and potent degrader.[6] A stereoisomer, cis-ACBI1, which does not bind to VHL, serves as a valuable negative control for experiments.[7]
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and ACBI1, facilitating a direct comparison of their degradation potency and anti-proliferative effects.
Table 1: In Vitro Degradation Potency (DC50)
| Compound | Target(s) | DC50 (nM) | Cell Line | Treatment Time |
| This compound | SMARCA2 | < 100 | A549 | 24 hours |
| SMARCA4 | < 100 | A549 | 24 hours | |
| SMARCA2 | < 100 | MV411 | Not Specified | |
| SMARCA4 | 100-500 | MV411 | Not Specified | |
| ACBI1 | SMARCA2 | 6 | MV-4-11 | 18 hours |
| SMARCA4 | 11 | MV-4-11 | 18 hours | |
| PBRM1 | 32 | MV-4-11 | 18 hours |
Table 2: Maximum Degradation (Dmax)
| Compound | Target(s) | Dmax (%) | Cell Line | Treatment Time |
| This compound | SMARCA2/4 | > 90 | A549 | 24 hours |
| ACBI1 | Not explicitly stated in the provided search results. |
Table 3: Anti-proliferative Activity (IC50)
| Compound | IC50 (nM) | Cell Line | Treatment Time |
| This compound | Not explicitly stated in the provided search results. | ||
| ACBI1 | 29 | MV-4-11 | 7 days |
| 68 | NCI-H1568 | 7 days |
Mechanism of Action and Signaling Pathway
Both this compound and ACBI1 function by inducing the formation of a ternary complex between the target protein (SMARCA2/4) and the VHL E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The degradation of SMARCA2 and SMARCA4, the catalytic subunits of the SWI/SNF complex, disrupts its chromatin remodeling function, which in turn affects gene expression and can lead to cell cycle arrest and apoptosis in susceptible cancer cells.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. cis ACBI1 | C49H58FN9O7S | CID 137628618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of PROTAC SMARCA2 Degrader-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PROTAC SMARCA2 degrader-7 (also known as Compound I-428) for its target protein, SMARCA2, versus the closely related paralog, SMARCA4. Both SMARCA2 and SMARCA4 are ATP-dependent helicases and core catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene regulation. Due to their high degree of homology, achieving selective degradation of SMARCA2 over SMARCA4 is a key challenge in the development of targeted therapies for cancers with SMARCA4 mutations, where SMARCA2 becomes a synthetic lethal target.
This document summarizes the available quantitative data on the degradation of SMARCA2 and SMARCA4 by this compound, provides detailed experimental methodologies for assessing selectivity, and includes visualizations to illustrate the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of SMARCA2 vs. SMARCA4 Degradation
The selectivity of this compound has been evaluated by determining its half-maximal degradation concentration (DC50) for both SMARCA2 and SMARCA4 in the MV411 human leukemia cell line.
| Compound | Target | Cell Line | DC50 (nM) |
| This compound (Compound I-428) | SMARCA2 | MV411 | < 100 |
| SMARCA4 | MV411 | 100 - 500 |
Data sourced from MedchemExpress and TargetMol product datasheets.
This data indicates that this compound demonstrates a degree of selectivity for SMARCA2 over SMARCA4, with a lower concentration required to achieve 50% degradation of SMARCA2 compared to its paralog.
Signaling Pathway and Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action of a PROTAC degrader.
Experimental Protocols
Accurate assessment of PROTAC selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays used to determine the degradation of SMARCA2 and SMARCA4.
Cell Culture and Treatment
-
Cell Line: MV411 (human acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) to achieve 70-80% confluency at the time of treatment. The culture medium is then replaced with fresh medium containing the various concentrations of the PROTAC or a vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 24 hours, to allow for protein degradation.
Western Blotting for Protein Degradation Analysis
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of SMARCA2 and SMARCA4 are normalized to the loading control.
-
Data Analysis: The normalized protein levels are plotted against the logarithm of the PROTAC concentration. A four-parameter logistic regression model is used to fit the data and determine the DC50 and Dmax (maximum degradation) values.
High-Throughput Quantitative Degradation Assay (e.g., HiBiT Assay)
The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in real-time or in an endpoint format.
-
Cell Line Generation: CRISPR/Cas9 gene editing is used to insert an 11-amino-acid HiBiT tag into the endogenous loci of the SMARCA2 and SMARCA4 genes in the desired cell line.
-
Assay Principle: The HiBiT tag complements with a larger, engineered LgBiT protein to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.
-
Lytic Detection Protocol:
-
Cells expressing HiBiT-tagged SMARCA2 or SMARCA4 are seeded in a 96-well or 384-well plate and treated with the PROTAC degrader at various concentrations.
-
After the desired incubation period, a lytic detection reagent containing the LgBiT protein and luciferase substrate is added to the wells.
-
The plate is incubated for a short period to allow for cell lysis and the luminescent signal to stabilize.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control. The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of a PROTAC degrader.
Unveiling the Specificity of PROTAC SMARCA2 Degrader-7: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTAC SMARCA2 degrader-7's specificity against other prominent SMARCA2-targeting PROTACs. This analysis is supported by experimental data and detailed methodologies to aid in the critical evaluation of these targeted protein degraders.
The selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, presents a promising therapeutic strategy for cancers with inactivating mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this; however, ensuring specificity for SMARCA2 over the highly homologous SMARCA4 remains a significant challenge. This guide evaluates the specificity profile of this compound and compares it with leading alternatives in the field.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process involves the formation of a ternary complex between the PROTAC, the target protein (in this case, SMARCA2), and an E3 ubiquitin ligase.
Caption: General mechanism of PROTAC-mediated degradation of SMARCA2.
Quantitative Comparison of SMARCA2 PROTAC Degraders
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of this compound and its alternatives against SMARCA2 and its closely related paralog, SMARCA4. Lower DC50 values indicate higher potency, while higher Dmax values represent more complete degradation. The selectivity is indicated by the ratio of DC50 values (SMARCA4/SMARCA2).
Table 1: Performance of this compound
| Compound Name | Target(s) | Cell Line | DC50 (nM) | Dmax (%) |
| This compound (Compound I-439) | SMARCA2/4 | A549 | <100 | >90 |
Data sourced from MedchemExpress and Biorbyt.[1][2][3][4][5]
Table 2: Comparative Performance of Alternative SMARCA2 PROTACs
| Compound Name | Target | Cell Line | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Selectivity (SMARCA4/SMARCA2) |
| YDR1 | SMARCA2 | H1792 (24h) | 69 | 87 | 135 | 79 | ~2 |
| H322 | 6.4 | 99.2 | - | - | - | ||
| HCC515 | 10.6 | 99.4 | - | - | - | ||
| H2030 | 12.7 | 98.7 | - | - | - | ||
| H2126 | 1.2 | 99.6 | - | - | - | ||
| YD54 | SMARCA2 | H1792 (24h) | 8.1 | 98.9 | 19 | 98 | ~2.3 |
| H322 | 1 | 99.3 | - | - | - | ||
| HCC515 | 1.2 | 98.9 | - | - | - | ||
| H2030 | 10.3 | 98.6 | - | - | - | ||
| H2126 | 1.6 | 98.9 | - | - | - | ||
| SMD-3236 | SMARCA2 | - | <1 | >95 | >2000 | - | >2000 |
| ACBI2 | SMARCA2 | RKO | 1 | - | 32 | - | ~30 |
| A947 | SMARCA2 | SW1573 | Potent | - | Moderately Selective | - | - |
| PROTAC 1 | SMARCA2/4 | MV-4-11 | 300 | ~65 | 250 | ~70 | ~0.83 |
Data for YDR1 and YD54 from a 2024 study by Reddy et al.[6][7] Data for SMD-3236 from a 2025 publication.[8][9] Data for ACBI2 from a 2023 commentary.[10] Data for A947 from a 2022 study.[11][12] Data for PROTAC 1 from a study on partial degraders.[13]
From the data presented, this compound demonstrates potent degradation of both SMARCA2 and SMARCA4, indicating a lack of selectivity. In contrast, degraders such as SMD-3236 exhibit exceptional selectivity for SMARCA2, a highly desirable characteristic for targeted therapies aiming to exploit the synthetic lethal relationship between SMARCA2 and SMARCA4-mutant cancers. YDR1 and YD54 also show a preference for SMARCA2 degradation, albeit with lower selectivity compared to SMD-3236.[6][7][8][9] ACBI2 and A947 represent a middle ground with moderate selectivity.[10][11][12]
Experimental Protocols
To ensure the validity and reproducibility of specificity and performance data, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the characterization of PROTAC degraders.
Western Blotting for Protein Degradation Analysis
This protocol is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Standard workflow for Western Blot analysis of PROTAC-mediated degradation.
Detailed Steps:
-
Cell Culture and Treatment: Plate adherent cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with a range of concentrations of the PROTAC degrader and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane overnight at 4°C with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).[15]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
Quantification: Capture the image and perform densitometric analysis to quantify the protein band intensities, normalizing the target protein levels to the loading control.[14]
Mass Spectrometry-Based Proteomics for Specificity Profiling
Global proteomics provides an unbiased and comprehensive assessment of a PROTAC's specificity by quantifying changes across the entire proteome.
Caption: Workflow for identifying on-target and off-target effects of PROTACs using proteomics.
Detailed Steps:
-
Sample Preparation: Treat cell lines with the PROTAC degrader at a specific concentration and for a defined time, alongside a vehicle control.[16]
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[17]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins.[17]
-
Specificity Assessment: Compare the protein abundance profiles between the PROTAC-treated and control samples. Proteins that are significantly downregulated in the treated samples are potential targets or off-targets of the degrader.[7]
Cell Viability Assay
This assay determines the effect of the PROTAC degrader on cell proliferation and viability, which is a crucial functional readout of target degradation, especially in cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the concentration that inhibits cell growth by 50% (GI50).
Conclusion
The validation of a PROTAC's specificity is paramount in its development as a therapeutic agent. While this compound is effective at degrading SMARCA2, its concomitant degradation of SMARCA4 suggests a non-selective profile. For therapeutic applications targeting SMARCA4-deficient cancers, highly selective degraders like SMD-3236 are more promising candidates. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation SMARCA2-targeting PROTACs. The use of unbiased techniques like global proteomics is essential to fully characterize the on- and off-target effects of these powerful molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.com [invivochem.com]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempro-innovations.com [chempro-innovations.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide: PROTAC SMARCA2 Degrader-7 versus RNAi for SMARCA2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in cancers with mutations in its paralog, SMARCA4. This guide provides an objective comparison of two prominent methods for reducing SMARCA2 protein levels: the novel PROTAC (Proteolysis Targeting Chimera) technology, specifically focusing on SMARCA2 degrader-7, and the established RNA interference (RNAi) approach. This comparison is supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Mechanism of Action
PROTAC SMARCA2 Degrader-7 operates by hijacking the cell's natural protein disposal system. This heterobifunctional molecule simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein.
RNAi functions at the post-transcriptional level. Small interfering RNAs (siRNAs) are introduced into the cell, where they are incorporated into the RNA-induced silencing complex (RISC). The siRNA guides RISC to the messenger RNA (mRNA) of SMARCA2, leading to its cleavage and subsequent degradation. This prevents the translation of the SMARCA2 mRNA into protein, effectively knocking down its expression.
Performance Comparison
The choice between a PROTAC degrader and RNAi for SMARCA2 knockdown depends on several factors, including the desired specificity, potency, and duration of the effect. The following tables summarize the quantitative data for PROTAC SMARCA2 degraders and the expected performance of RNAi.
Table 1: Quantitative Performance of PROTAC SMARCA2 Degraders
| Degrader | DC50 | Dmax | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line | Reference |
| PROTAC SMARCA2/4-degrader-7 | <100 nM | >90% | Not Specified | A549 | [1] |
| A947 | 39 pM | 96% | ~28-fold | SW1573 | [2][3] |
| YDR1 | 1.2 - 12.7 nM | >98% | Moderately selective | H322, HCC515, H2030, H2126 | [4] |
| YD54 | 1 - 10.3 nM | >98% | More impact on SMARCA4 at 24h | H322, HCC515, H2030, H2126 | [4] |
| SMD-3236 | <1 nM | >95% | >2000-fold | Not Specified | [5] |
| ACBI2 | 1 nM | Not Specified | >30-fold | RKO | [6] |
Note: Data for this compound is limited. The table includes data from other well-characterized SMARCA2 PROTACs for a broader comparison.
Table 2: General Performance Characteristics of RNAi for SMARCA2 Knockdown
| Parameter | Performance | Considerations | References |
| Knockdown Efficiency | Variable (can achieve >90%) | Highly dependent on siRNA sequence, delivery method, and cell type. A meta-analysis of 429 experiments showed that 18.5% of studies failed to achieve a fold change of down-regulation above 0.7. | [7] |
| Specificity | Prone to off-target effects | Off-target effects are a known issue, primarily through miRNA-like binding of the siRNA seed region to unintended mRNAs. These can be mitigated by careful siRNA design, chemical modifications, and using pools of siRNAs. | [8][9][10][11][12][13] |
| Duration of Effect | Transient | The effect is temporary and depends on the stability of the siRNA and the turnover rate of the target protein and mRNA. | |
| Mechanism | Post-transcriptional gene silencing | Acts on mRNA, not the protein directly. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for SMARCA2 Protein Levels
This protocol is essential for quantifying the reduction in SMARCA2 protein levels following treatment with either a PROTAC degrader or siRNA.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]
-
RT-qPCR for SMARCA2 mRNA Levels (for RNAi validation)
This protocol is used to measure the levels of SMARCA2 mRNA to confirm successful knockdown by RNAi.
-
RNA Extraction:
-
Isolate total RNA from cells using a suitable kit (e.g., RNeasy).
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
-
Quantitative PCR:
-
Perform real-time PCR using primers specific for SMARCA2 and a reference gene (e.g., GAPDH).
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect PCR product accumulation.
-
-
Data Analysis:
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to assess the functional consequences of SMARCA2 knockdown.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density.
-
-
Treatment:
-
Treat cells with a range of concentrations of the PROTAC degrader or transfect with siRNA.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 7 days).[2]
-
-
Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated or non-targeting control siRNA-treated cells to determine the effect on cell viability.[2]
-
Visualizations
Mechanism of Action Diagrams
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Workflow
Caption: General experimental workflow for comparing SMARCA2 knockdown methods.
SMARCA2 Signaling Pathway Context
Caption: Role of SMARCA2 in the SWI/SNF complex and gene regulation.
Conclusion
Both PROTAC SMARCA2 degraders and RNAi are powerful tools for reducing SMARCA2 levels and studying its function.
-
PROTACs offer the advantage of directly targeting and eliminating the SMARCA2 protein, which can lead to a more rapid and sustained phenotype. The high potency and selectivity of newer generation PROTACs make them attractive candidates for therapeutic development. However, the development and optimization of a specific PROTAC can be a complex process.
-
RNAi is a widely accessible and versatile technique for gene knockdown. It is a valuable research tool for target validation. However, researchers must be vigilant about potential off-target effects, which can confound experimental results. Careful experimental design and validation are crucial when using RNAi.
The selection of either technology will depend on the specific experimental goals, the required level of specificity, and the desired duration of the effect. For therapeutic applications, the high selectivity and catalytic nature of PROTACs present a compelling advantage. For exploratory research and target validation, RNAi remains a valuable and readily available method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 12. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. static.abclonal.com [static.abclonal.com]
- 16. researchgate.net [researchgate.net]
- 17. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL and CRBN-Based SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4.[1] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by hijacking the cell's ubiquitin-proteasome system. The choice of E3 ligase recruited by the PROTAC is a critical design decision that significantly influences the degrader's performance.[] This guide provides an objective comparison of SMARCA2 PROTACs that recruit two of the most utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).
General Principles of PROTAC Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase (like VHL or CRBN), and a linker connecting the two.[3] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
Comparative Performance of VHL and CRBN-Based SMARCA2 PROTACs
The selection between VHL and CRBN as the E3 ligase for a SMARCA2 PROTAC can impact its degradation efficiency, selectivity, and pharmacokinetic properties.[] Below is a summary of performance data for notable VHL and CRBN-based SMARCA2 PROTACs reported in the literature.
VHL-Recruiting SMARCA2 PROTACs
VHL-based PROTACs have been extensively developed for SMARCA2 degradation.[5][6] These degraders often exhibit high potency and selectivity.
| PROTAC | Target(s) | DC50 | Dmax | Cell Line | Key Findings |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | Demonstrates high potency and a 28-fold selectivity for SMARCA2 over SMARCA4.[7] |
| ACBI2 | SMARCA2 | 1 nM | >90% | RKO | Orally bioavailable with a >30-fold selectivity window over SMARCA4.[8] |
| Compound 11 | SMARCA2 | 78 nM | 46% | RKO | Orally bioavailable and showed an 89% reduction of SMARCA2 in xenograft models.[8] |
CRBN-Recruiting SMARCA2 PROTACs
CRBN-based PROTACs represent a more recent development for SMARCA2 degradation, offering an alternative to VHL-based approaches and potentially different resistance profiles.[9][10]
| PROTAC | Target(s) | DC50 | Dmax | Cell Line | Key Findings |
| YDR1 | SMARCA2 | 6.4 nM | 99.2% | H322 | Orally bioavailable and shows synergistic antitumor activity with KRAS G12C inhibitors.[9][10] |
| YD54 | SMARCA2 | 1 nM | 99.3% | H322 | Potently degrades SMARCA2 with minimal impact on SMARCA4.[9][10] |
| GLR-203101 | SMARCA2 | Not specified | Not specified | HeLa, SW1573, HEK-293 | Orally bioavailable and demonstrates robust, dose-dependent antitumor activity in vivo.[11] |
Key Experimental Methodologies
The evaluation of SMARCA2 PROTACs involves a series of standard and specialized assays to determine their efficacy and mechanism of action.
Western Blotting for SMARCA2 Degradation
This is a fundamental technique to quantify the reduction in SMARCA2 protein levels following PROTAC treatment.[12]
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PROTAC SMARCA2 Degrader-7 and A947
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed head-to-head comparison of two prominent SMARCA2 degraders: PROTAC SMARCA2 degrader-7 and A947. Both molecules are designed to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance based on available experimental data.
Executive Summary
This compound and A947 are both heterobifunctional molecules that induce the degradation of SMARCA2 by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. While both compounds effectively degrade SMARCA2, they exhibit distinct profiles in terms of degradation potency, selectivity, and binding affinity. A947 demonstrates notably higher potency and selectivity for SMARCA2 over its close homolog SMARCA4.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and A947 based on published experimental findings.
Table 1: Degradation Potency (DC50)
| Compound | Target | DC50 | Cell Line | Reference |
| This compound | SMARCA2 | <100 nM | MV411 | [1] |
| SMARCA4 | 100-500 nM | MV411 | [1] | |
| SMARCA2/4 | <100 nM | A549 | [2] | |
| A947 | SMARCA2 | 39 pM | SW1573 | |
| SMARCA4 | 1.1 nM | SW1573 |
Table 2: Binding Affinity (Kd)
| Compound | Target | Kd | Assay | Reference |
| This compound | SMARCA2 | Not Available | - | |
| SMARCA4 | Not Available | - | ||
| A947 | SMARCA2 Bromodomain | 93 nM | Not Specified | |
| SMARCA4 Bromodomain | 65 nM | Not Specified |
Table 3: E3 Ligase Recruitment
| Compound | E3 Ligase Ligand | Recruited E3 Ligase | Reference |
| This compound | (S,R,S)-AHPC | VHL | [1] |
| A947 | VHL Ligand | VHL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize SMARCA2 degraders.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in cellular protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV411, A549, or SW1573) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
3. Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the degrader concentration to determine the DC50 value.
Binding Affinity Assays
Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase.
General Principle of Surface Plasmon Resonance (SPR):
-
Immobilize the purified target protein (e.g., SMARCA2 bromodomain) onto a sensor chip.
-
Flow different concentrations of the PROTAC over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Analyze the association and dissociation kinetics to determine the binding affinity (Kd).
Visualizations
Signaling Pathway
The degradation of SMARCA2 in SMARCA4-mutant cancers leads to the disruption of the SWI/SNF complex, affecting chromatin remodeling and gene expression, which can ultimately induce cell cycle arrest and apoptosis.
Caption: PROTAC-mediated degradation of SMARCA2 and its downstream effects.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of PROTAC degraders.
Caption: A typical experimental workflow for PROTAC degrader evaluation.
References
Navigating the Kinome Landscape: A Comparative Analysis of SMARCA2 PROTAC Degrader Selectivity
A deep dive into the cross-reactivity profiles of leading SMARCA2 PROTACs offers crucial insights for researchers in oncology and drug discovery. This guide provides a comparative analysis of PROTAC SMARCA2 degrader-7 and other prominent SMARCA2-targeting PROTACs, focusing on their selectivity and the experimental methodologies used to determine it.
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. For researchers focused on cancers with SMARCA4 mutations, selective degradation of its paralog SMARCA2 is a promising therapeutic strategy.[1][2][3] This guide examines the cross-reactivity of several key SMARCA2 PROTAC degraders, providing a framework for selecting the appropriate tool compound for research and development.
Performance Comparison of SMARCA2 Degraders
The central challenge in targeting SMARCA2 lies in achieving high selectivity over its close homolog SMARCA4, with which it shares significant structural similarity.[1] Various strategies, including linker optimization and recruitment of different E3 ligases, have been employed to develop highly selective degraders.[1][4][5] Below is a summary of the degradation potency and selectivity of several notable SMARCA2 PROTACs.
| Compound Name | Target(s) | E3 Ligase Recruited | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (SMARCA2 vs SMARCA4) | Cell Line | Reference |
| PROTAC SMARCA2/4-degrader-7 (compound I-439) | SMARCA2/4 | Not Specified | <100 nM | <100 nM | Dual Degrader | A549 | [6][7] |
| ACBI2 | SMARCA2 | VHL | 1 nM | 32 nM | >30-fold | RKO | [1][5] |
| A947 | SMARCA2 | VHL | Sub-nanomolar | ~30x less potent vs SMARCA2 | ~30-fold | Not Specified | [1] |
| YDR1 | SMARCA2 | Cereblon | 69 nM (24h), 60 nM (48h) | 135 nM (24h), 381 nM (48h) | Moderate | H1792 | [4] |
| YD54 | SMARCA2 | Cereblon | 8.1 nM (24h), 16 nM (48h) | Not Specified | Highly Selective | H1792 | [4] |
| SMD-3236 | SMARCA2 | VHL | 0.5 nM | >1000 nM | >2000-fold | Not Specified | [8] |
| G-6599 | SMARCA2/4 | FBXO22 | Potent (DC50 improved >1000-fold from initial hits) | Potent (DC50 improved >100-fold from initial hits) | Dual Degrader | SW1573 | [9] |
Experimental Methodologies
The determination of a PROTAC's selectivity is paramount. The following experimental protocols are commonly employed to assess the cross-reactivity profile of SMARCA2 degraders.
Western Blotting for Target Degradation
-
Objective: To quantify the dose-dependent degradation of SMARCA2 and its homolog SMARCA4.
-
Protocol:
-
Cancer cell lines (e.g., A549, RKO, H1792) are seeded and cultured.
-
Cells are treated with a serial dilution of the PROTAC degrader or DMSO as a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Post-treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified using densitometry.
-
DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are calculated from the dose-response curves.
-
Quantitative Proteomics (Tandem Mass Tag Mass Spectrometry)
-
Objective: To assess the global selectivity of the degrader across the entire proteome.[4]
-
Protocol:
-
Cells are treated with the PROTAC degrader or DMSO at a fixed concentration (e.g., 100 nM) for a defined period (e.g., 48 hours).[4]
-
Cells are harvested, lysed, and the proteins are digested into peptides.
-
Peptides from each condition are labeled with isobaric tandem mass tags (TMT).
-
The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of thousands of proteins is quantified. A volcano plot is often used to visualize proteins that are significantly up- or downregulated. SMARCA2 should be among the most significantly downregulated proteins, with minimal off-target effects observed.[4]
-
CRISPR-Cas9 Mediated Knockout for Mechanistic Validation
-
Objective: To confirm that the degradation is dependent on the recruited E3 ligase.
-
Protocol:
-
The gene encoding the E3 ligase (e.g., CRBN for Cereblon-based PROTACs) is knocked out in the target cell line using CRISPR-Cas9 technology.[4]
-
The knockout and wild-type cells are then treated with the PROTAC degrader.
-
Western blotting is performed to assess the degradation of SMARCA2.
-
A rescue of SMARCA2 protein levels in the knockout cells compared to the wild-type cells confirms the E3 ligase-dependent mechanism of action.[2][4]
-
Signaling Pathways and Experimental Workflow
To better visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC SMARCA2 Degrader.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
benchmarking PROTAC SMARCA2 degrader-7 against published data
In the rapidly evolving landscape of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful approach to eliminate disease-causing proteins. This guide provides a comprehensive benchmark of PROTAC SMARCA2 degrader-7 against other published SMARCA2 degraders, offering researchers, scientists, and drug development professionals a thorough comparison of their performance based on available data.
Introduction to this compound
This compound, also known as compound I-439, is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2] SMARCA2 has emerged as a critical therapeutic target in cancers with mutations in its paralog, SMARCA4. Degrader-7 functions by simultaneously binding to SMARCA2 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.
Comparative Performance Data
The efficacy of a PROTAC degrader is primarily assessed by its degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and its maximal degradation level (Dmax). The following table summarizes the performance of this compound and other notable SMARCA2 degraders based on published data.
| Degrader | Target(s) | Cell Line | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Selectivity (SMARCA2 vs SMARCA4) |
| This compound (I-439) | SMARCA2/4 | A549 | < 100 nM | > 90% | < 100 nM | > 90% | Non-selective |
| This compound (I-428) | SMARCA2/4 | MV411 | < 100 nM | - | 100-500 nM | - | Moderately Selective |
| A947 | SMARCA2 | SW1573 | 39 pM | 96% | 1.1 nM | 92% | ~28-fold |
| ACBI1 | SMARCA2/4 | - | 6 nM | - | - | - | 1.8-fold |
| SMD-3040 | SMARCA2 | - | Low nM | > 90% | - | - | Excellent |
| YDR1 & YD54 | SMARCA2 | - | Potent | - | - | - | Selective |
Experimental Protocols
The data presented in this guide is derived from standard biochemical and cellular assays. Below are detailed methodologies for key experiments typically used to characterize PROTAC SMARCA2 degraders.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of SMARCA2 and SMARCA4 proteins following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549, SW1573) are cultured to ~80% confluency. The cells are then treated with varying concentrations of the PROTAC degrader or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the protein levels are normalized to the loading control. The DC50 and Dmax values are then calculated from the dose-response curves.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC degrader for a prolonged period (e.g., 72 hours).
-
ATP Measurement: The CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP, is measured using a luminometer.
-
Data Analysis: The cell viability is expressed as a percentage relative to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-induced SMARCA2 degradation.
Caption: Experimental workflow for evaluating PROTAC degraders.
Caption: Logical comparison of key degrader features.
References
A Researcher's Guide to Validating Proteomics Data for PROTAC SMARCA2 Degrader-7
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key methodologies for validating the proteomics data of PROTAC SMARCA2 Degrader-7. By presenting objective comparisons and detailed experimental protocols, this document aims to equip researchers with the necessary tools to rigorously assess on-target efficacy and potential off-target effects of this targeted protein degrader.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This compound is a heterobifunctional molecule that selectively targets SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, for degradation. Given that SMARCA2 is a synthetically lethal target in cancers with mutations in its paralog SMARCA4, the precise validation of its degradation is paramount.[1][2]
This guide focuses on three critical orthogonal methods for validating proteomics data: quantitative mass spectrometry, Western blotting, and the HiBiT bioluminescent reporter system. Each method offers unique advantages in quantifying protein degradation, and their combined use provides a comprehensive and robust validation strategy.
Comparative Analysis of Validation Methods
A multi-faceted approach is crucial for the thorough validation of PROTAC-mediated protein degradation.[3] While quantitative mass spectrometry provides a global, unbiased view of proteome-wide changes, targeted methods like Western blotting and HiBiT assays offer confirmation and deeper insights into the degradation kinetics and potency.
Quantitative Data Summary
The following table summarizes the typical performance of each validation method in the context of a PROTAC-mediated degradation experiment. The data presented are representative values for a potent SMARCA2 degrader and are intended for comparative purposes.
| Feature | Quantitative Mass Spectrometry (TMT-based) | Western Blot | HiBiT Assay |
| Primary Output | Relative protein abundance across the proteome | Semi-quantitative band intensity of a specific protein | Quantitative luminescent signal proportional to protein level |
| Typical DC₅₀ Value | 1-20 nM | 5-50 nM | 0.5-15 nM |
| Typical Dₘₐₓ Value | >95% | >90% | >98% |
| Sensitivity | High (femtogram to picogram range) | Moderate (picogram to nanogram range) | Very High (attomole to femtomole range) |
| Dynamic Range | 3-4 orders of magnitude | 1-2 orders of magnitude | 6-7 orders of magnitude |
| Throughput | Moderate | Low | High |
| Specificity | High (based on peptide sequence) | Variable (dependent on antibody quality) | Very High (based on genetic tagging) |
| Off-Target Analysis | Yes (proteome-wide) | No | No (unless specifically tagged) |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the biological context of the target protein is essential for accurate data interpretation. The following diagrams illustrate the general workflow for validating PROTAC efficacy and the central role of SMARCA2 in cellular signaling.
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[4][5] The degradation of SMARCA2 can therefore have profound effects on various cellular processes.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed protocols for the three validation methods discussed.
Quantitative Mass Spectrometry (TMT-based)
This method allows for the unbiased, proteome-wide quantification of protein abundance changes following PROTAC treatment.[6]
a. Cell Culture and PROTAC Treatment:
-
Culture human cancer cell lines (e.g., SMARCA4-mutant lung cancer cells) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 nM to 1 µM) and for different time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Harvest cells by scraping and wash with ice-cold PBS.
b. Protein Extraction and Digestion:
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
c. TMT Labeling and Sample Pooling:
-
Label the peptide samples with Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions.
-
Pool the labeled samples in equal amounts.
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
e. Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance upon PROTAC treatment.
-
Determine the on-target degradation of SMARCA2 and identify any potential off-target proteins.
Western Blotting
Western blotting is a widely used technique to confirm the degradation of a specific target protein.[7]
a. Sample Preparation:
-
Treat cells with this compound and prepare cell lysates as described for mass spectrometry.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities using image analysis software.
-
Normalize the SMARCA2 band intensity to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.
HiBiT Assay
The HiBiT assay is a highly sensitive, quantitative method for measuring protein levels in real-time, making it ideal for determining degradation kinetics.[8][9][10]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous SMARCA2 locus in the desired cell line.
-
Select and validate a clonal cell line expressing HiBiT-tagged SMARCA2.
b. Cell Plating and Treatment:
-
Plate the HiBiT-SMARCA2 cells in a white, opaque 96-well plate.
-
Treat the cells with a serial dilution of this compound.
c. Lytic Endpoint Assay:
-
After a set incubation time (e.g., 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
d. Live-Cell Kinetic Assay:
-
Add the Nano-Glo® Live Cell Substrate to the cells.
-
Measure the baseline luminescence before adding the PROTAC.
-
Add the PROTAC and immediately begin measuring luminescence kinetically over time (e.g., every 15 minutes for 24 hours).
e. Data Analysis:
-
For endpoint assays, normalize the luminescence signal to the DMSO control to calculate the percentage of degradation and determine the DC₅₀ and Dₘₐₓ values.
-
For kinetic assays, analyze the time-course data to determine the rate of degradation.
By employing these complementary validation techniques, researchers can build a comprehensive and reliable dataset to support the development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Degradation [worldwide.promega.com]
A Comparative Analysis of SMARCA2 PROTAC Linkers for Targeted Protein Degradation
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy, particularly for challenging targets like SMARCA2. A critical component in the efficacy and selectivity of these heterobifunctional molecules is the linker connecting the target protein binder to the E3 ligase recruiter. This guide provides a comparative analysis of different linkers used in prominent SMARCA2 PROTACs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel cancer therapies.
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. PROTACs offer a powerful modality to induce the degradation of SMARCA2, thereby inhibiting the growth of such tumors. The linker's length, rigidity, and composition are pivotal in determining the formation and stability of the ternary complex (SMARCA2-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of degradation.
Quantitative Comparison of SMARCA2 PROTACs
The following tables summarize the performance of several key SMARCA2 PROTACs, highlighting the influence of their linkers on degradation potency (DC50), maximal degradation (Dmax), and binding affinity (Kd).
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax | Cell Line |
| ACBI1 | VHL | PEG-based | SMARCA2 | 6 nM[1][2][3][4] | >90% | MV-4-11 |
| SMARCA4 | 11 nM[1][2][3][4] | >90% | MV-4-11 | |||
| ACBI2 | VHL | Alkyl/Ether-based | SMARCA2 | 1 nM[5][6] | 81%[7] | RKO |
| SMARCA4 | 32 nM[5][6] | 67%[7] | RKO | |||
| A947 | VHL | Not specified | SMARCA2 | 39 pM[8][9] | 96%[8][9] | SW1573 |
| SMARCA4 | 1.1 nM[8][9] | 92%[8][9] | SW1573 | |||
| SMD-3040 | VHL | Not specified | SMARCA2 | 12 nM[10][11] | >90%[12][13] | Hela |
| YD54 | Cereblon | Rigid heterocyclic | SMARCA2 | 1-10.3 nM[14] | >98%[14] | Various |
| YDR1 | Cereblon | Rigid heterocyclic | SMARCA2 | 1.2-12.7 nM[14] | >98%[14] | Various |
Table 1: Degradation Potency and Efficacy of SMARCA2 PROTACs. This table compares the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) of different SMARCA2 PROTACs, showcasing the impact of varied linker designs and E3 ligase recruitment on their degradation profiles.
| PROTAC | Target Protein | Binding Affinity (Kd) |
| A947 | SMARCA2 | 93 nM[15] |
| SMARCA4 | 65 nM[15] |
Table 2: Binding Affinity of A947. This table shows the binding affinity of the SMARCA2-targeting component of A947 to both SMARCA2 and SMARCA4 bromodomains.
Visualizing PROTAC-Mediated Degradation
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for SMARCA2 PROTAC linker optimization.
Detailed Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the reduction in SMARCA2 protein levels in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MV-4-11, RKO) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the SMARCA2 PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in live cells.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for a NanoLuc® luciferase-fused SMARCA2 and a HaloTag®-fused E3 ligase (e.g., VHL or CRBN).
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[17][18][19]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of the PROTAC's warhead to the SMARCA2 bromodomain.
Methodology:
-
Sample Preparation: Prepare a solution of the purified SMARCA2 bromodomain protein in the ITC cell and a solution of the PROTAC (or its SMARCA2-binding warhead) in the injection syringe. Ensure both solutions are in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the ligand solution into the protein solution while monitoring the heat changes.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow over time for each injection to obtain the heat change per mole of ligand added. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[20][21][22]
Conclusion
The linker component of a SMARCA2 PROTAC is a critical determinant of its therapeutic potential. As demonstrated by the comparative data, subtle changes in linker length, rigidity, and composition can profoundly impact degradation potency and, crucially, selectivity over the highly homologous SMARCA4. For instance, the evolution from the less selective ACBI1 to the more SMARCA2-selective ACBI2 highlights the successful application of structure-guided design to modulate linker properties for improved performance.[23] Similarly, the exceptional picomolar potency of A947 underscores the potential for finely tuned linkers to achieve highly efficient degradation.[9] The development of cereblon-recruiting PROTACs like YD54 and YDR1 with rigid heterocyclic linkers further expands the toolkit for SMARCA2 degradation, offering alternative E3 ligase engagement strategies.[14]
This guide provides a framework for the rational design and evaluation of SMARCA2 PROTACs. By systematically analyzing the structure-activity relationships of different linkers and employing rigorous experimental validation, researchers can accelerate the development of novel, effective, and selective therapies for SMARCA4-deficient cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SMD-3040 - Immunomart [immunomart.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for PROTAC SMARCA2 Degrader-7 in Research
For researchers and professionals in drug development, the targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, presents a promising therapeutic strategy, particularly in cancers with SMARCA4 mutations. While PROTAC SMARCA2 degrader-7 is a known agent in this field, a variety of alternative degraders have been developed, each with unique performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable tool for specific research needs.
Performance Comparison of SMARCA2 Degraders
The efficacy of a PROTAC degrader is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which indicates potency, and the maximum degradation level (Dmax), which reflects efficacy. Selectivity, especially against the closely related paralog SMARCA4, is also a critical factor to minimize off-target effects. The following tables summarize the performance of several notable alternatives to this compound.
| Degrader | E3 Ligase Recruited | DC50 | Dmax | Selectivity for SMARCA2 over SMARCA4 | Cell Line | Reference |
| SMD-3236 | VHL | < 1 nM | > 95% | > 2000-fold | H838 | [1][2][3][4] |
| UM-SMD-8801 | VHL | < 10 nM | > 90% | > 1000-fold | Not Specified | [5] |
| A947 | VHL | 39 pM | Not Specified | Moderately Selective | SW1573 | [6][7] |
| ACBI2 | VHL | 1-13 nM | Not Specified | ~30-fold | RKO, NCI-H1568 | [8][9][10] |
| YDR1 | Cereblon | 1.2 - 12.7 nM | 98.7% - 99.6% | Selective | H322, HCC515, H2030, H2126 | [11][12][13] |
| YD54 | Cereblon | 1 - 10.3 nM | 98.6% - 99.3% | Selective | H322, HCC515, H2030, H2126 | [12][14] |
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade target proteins. The general mechanism of action for a SMARCA2 PROTAC is depicted below.
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to characterize and compare SMARCA2 degraders.
Western Blotting for SMARCA2 Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of SMARCA2 degradation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a degrader.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the SMARCA2 degrader or vehicle control for the desired duration (e.g., 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental and Characterization Workflow
The development and characterization of a novel PROTAC degrader follows a logical workflow, from initial design to in vivo testing.
Signaling Pathway: SMARCA2 in Chromatin Remodeling
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The degradation of SMARCA2 can have profound effects on cellular processes, particularly in the context of SMARCA4-deficient cancers where there is a synthetic lethal dependency on SMARCA2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 11. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Index of SMARCA2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of numerous Proteolysis Targeting Chimeras (PROTACs) aimed at selectively degrading SMARCA2. A critical parameter for the clinical success of these degraders is their therapeutic index – the window between the dose required for therapeutic efficacy and the dose at which toxicity is observed. This guide provides a comparative analysis of the preclinical data on various SMARCA2 PROTACs, focusing on their degradation potency, selectivity, and in vivo anti-tumor activity to infer their therapeutic potential.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), in this case, SMARCA2, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: The catalytic cycle of PROTAC-mediated SMARCA2 degradation.
Comparative Analysis of SMARCA2 PROTACs
The following tables summarize the available preclinical data for several recently developed SMARCA2 PROTACs. This data provides a basis for comparing their potency, selectivity, and potential for a favorable therapeutic index.
In Vitro Degradation Potency and Selectivity
The half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) are key metrics for assessing PROTAC potency in cell-based assays. Selectivity is often evaluated by comparing the degradation of SMARCA2 to its highly homologous paralog, SMARCA4.
| PROTAC | E3 Ligase Ligand | Cell Line(s) | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 Degradation | Reference(s) |
| ACBI1 | VHL | Various cancer cells | Potent | >90 | Degrades SMARCA4 | [1] |
| ACBI2 | VHL | RKO | 1 | >90 | DC50 = 32 nM (>30-fold selective) | [2][3][4] |
| A947 | VHL | SW1573 | Potent | >90 | Moderately selective | [5][6][7] |
| UM-SMD-3236 | VHL | Cells | <1 | >95 | >400-fold selective (Dmax ~50%) | [8] |
| YDR1 | Cereblon | H1792 (SMARCA4-WT), H322, HCC515, H2030, H2126 (SMARCA4-mutant) | 60-69 (WT), 1.2-12.7 (mutant) | 87-94 (WT), >98 (mutant) | Minimally altered at effective SMARCA2 degradation concentrations | [9][10] |
| YD54 | Cereblon | H1792 (SMARCA4-WT), H322, HCC515, H2030, H2126 (SMARCA4-mutant) | 8.1-16 (WT), 1-10.3 (mutant) | >98 (WT), >98 (mutant) | Minimally altered at effective SMARCA2 degradation concentrations | [9][10] |
| GLR-203101 | CRBN | HeLa, SW1573, HEK-293 | Not specified | Not specified | No off-target effects on common CRBN neosubstrates | [11] |
In Vivo Anti-Tumor Efficacy
The ultimate measure of a PROTAC's therapeutic potential is its ability to inhibit tumor growth in vivo at well-tolerated doses.
| PROTAC | Xenograft Model | Dosing | Outcome | SMARCA2 Degradation in Tumor | Reference(s) |
| ACBI2 | SMARCA4-deficient cancer models | Oral administration | Tumor stasis | Almost complete | [2][3] |
| A947 | SMARCA4 mutant models | Not specified | Potent in vivo efficacy | Not specified | [5][6][7] |
| UM-SMD-3236 | SMARCA4 deficient xenograft models | Weekly intravenous administration | Highly effective tumor growth inhibition with no signs of toxicity | 85-93% for 7 days | [8] |
| YDR1 | SMARCA4 mutant xenograft tumors | 80 mg/kg daily oral gavage | Potent tumor growth inhibition, well-tolerated for up to 21 days | 87% | [9][10] |
| GLR-203101 | SMARCA4-deficient A549 cell-derived xenograft | 25 mg/kg oral administration | Robust, dose-dependent antitumor activity | Significant | [11] |
Experimental Protocols
Accurate evaluation of SMARCA2 PROTACs relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT/CCK-8)
This assay determines the effect of a PROTAC on cell viability and proliferation.
Caption: Workflow for determining the IC50 of SMARCA2 PROTACs.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SMARCA4-deficient and wild-type lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the SMARCA2 PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period, typically 72 to 120 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[12]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the PROTAC concentration.
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction in SMARCA2 protein levels following PROTAC treatment.[13]
Caption: Key steps in the Western blot protocol for assessing protein degradation.
Methodology:
-
Sample Preparation:
-
Treat cells with varying concentrations of the SMARCA2 PROTAC for a specific duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate the proteins by size.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[13]
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities and normalize the SMARCA2 and SMARCA4 levels to the loading control to determine the percentage of degradation.
-
In Vivo Efficacy Studies
Xenograft models are crucial for evaluating the anti-tumor activity and tolerability of SMARCA2 PROTACs in a living organism.[]
Methodology:
-
Model Establishment: Implant human cancer cells (e.g., SMARCA4-deficient cell lines) subcutaneously into immunocompromised mice.
-
PROTAC Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the SMARCA2 PROTAC via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules.[]
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumor and tissue samples.
-
Analyze SMARCA2 protein levels in the collected samples by Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.[]
-
-
Data Analysis:
-
Compare tumor growth inhibition between the treated and control groups.
-
Assess the tolerability of the PROTAC based on body weight changes and clinical observations.
-
Conclusion
The development of selective SMARCA2 PROTACs represents a significant advancement in targeting cancers with SMARCA4 mutations. The data presented in this guide highlights the promising in vitro and in vivo activity of several candidate molecules. PROTACs such as UM-SMD-3236 and YDR1 have demonstrated high potency, excellent selectivity, and significant anti-tumor efficacy in preclinical models with no reported toxicity at effective doses, suggesting a favorable therapeutic index. The ability to achieve oral bioavailability, as seen with ACBI2, YDR1, and GLR-203101, is a critical step towards clinical translation.
Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules will be crucial in identifying candidates with the best potential for clinical success. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to ensure robust and reproducible evaluation of novel SMARCA2-targeting PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. news.ycombinator.com [news.ycombinator.com]
- 16. benchchem.com [benchchem.com]
In Vivo Efficacy of SMARCA2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This guide provides a comparative overview of the in vivo efficacy of several SMARCA2 degraders based on publicly available preclinical and clinical data.
Comparative In Vivo Performance of SMARCA2 Degraders
The following table summarizes the in vivo performance of various SMARCA2 degraders from preclinical studies and early clinical trials. Direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
| Degrader Name | Cancer Model(s) | Dosing Regimen | Key Efficacy Readouts | SMARCA2 Degradation | Selectivity (vs. SMARCA4) | Reference(s) |
| PRT3789 | SMARCA4-mutant solid tumors (NSCLC, esophageal) | Intravenous, once weekly (dose escalation) | Partial responses and prolonged stable disease in a Phase 1 trial (NCT05639751). | Dose-dependent degradation in PBMCs and tumor tissue. | Highly selective for SMARCA2. | |
| PRT7732 | SMARCA4-deficient lung cancer xenografts | Oral, daily | Significant tumor growth inhibition. | Robust SMARCA2 protein reduction in tumor tissues for 24h post-dosing. | Complete selectivity over SMARCA4 protein in a SMARCA4 WT lung cancer model in mice. | |
| A947 | SMARCA4 mutant non-small cell lung cancer (NSCLC) xenografts | Not specified | Potent in vivo efficacy, leading to tumor stasis. | >95% reduction of SMARCA2 levels in tumors. | ~28-fold selectivity for |
Safety Operating Guide
Navigating the Safe Disposal of PROTAC SMARCA2 Degrader-7: A Comprehensive Guide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of PROTAC SMARCA2 degrader-7, a targeted protein degrader. Following these procedural, step-by-step instructions will help maintain a safe laboratory environment and ensure compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1] In case of a spill, prevent the chemical from entering drains and remove all sources of ignition.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to minimize environmental impact and ensure the safety of laboratory personnel.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and spill cleanup materials. Place these materials into a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents. Store this waste in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., "Toxic," "Harmful"), and the date of accumulation.
3. Temporary Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1] The storage area should be cool and dry.[1]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste. Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
5. Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not publicly available, the following table summarizes its key identifiers, which are essential for proper waste manifest documentation.
| Identifier | Value | Reference |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 2568277-71-2 | [4] |
| Molecular Formula | C50H62N10O5S | [4] |
| Molecular Weight | 915.16 g/mol | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PROTAC SMARCA2 degrader-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC SMARCA2 degrader-7. The following procedural instructions are designed to ensure a safe laboratory environment through proper handling, personal protection, and disposal.
Immediate Safety and Handling Precautions
This compound is a potent, biologically active compound designed for targeted protein degradation.[1][2] Due to its nature, it must be handled with care by trained personnel to minimize exposure risk. The primary hazards involve accidental ingestion, inhalation, and contact with skin or eyes.[3] All materials that come into contact with this compound should be treated as hazardous.[4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following equipment should be used to prevent exposure.[3][6]
| PPE Category | Item | Specifications and Recommendations |
| Eye & Face Protection | Safety Goggles | Must be tightly fitting and equipped with side shields to protect against dust and splashes.[3] |
| Face Shield | Recommended in conjunction with safety goggles when preparing stock solutions or when there is a significant splash hazard.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Use chemical-impermeable gloves, such as nitrile.[3] Inspect gloves for any tears before use and replace them immediately if contaminated or damaged.[7] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Ventilation | All handling of the solid compound and preparation of solutions should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dusts and aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to maintain compound integrity and ensure personnel safety.[3]
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated location, away from incompatible materials.[3] Recommended storage temperature is typically -20°C for long-term stability.
-
-
Preparation of Stock Solutions :
-
Conduct all weighing of the solid compound and preparation of solutions inside a certified chemical fume hood to control dust and vapors.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Ensure all labware (e.g., spatulas, weigh boats, vials) is clean and dedicated for use with potent compounds if possible.
-
-
Use in Experiments :
-
When adding the compound to cell cultures or other experimental systems, handle solutions with care to avoid splashes or aerosol generation.
-
Clearly label all vessels containing the compound with its full name and any hazard warnings.[7]
-
Disposal Plan: Step-by-Step Waste Management
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[4][5] Do not discharge the chemical into drains.[3]
-
Waste Segregation :
-
Designate separate, clearly labeled waste streams for all materials that have come into contact with the compound. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks, wipes, absorbent paper).
-
Contaminated PPE (e.g., gloves, disposable lab coats).[4]
-
-
-
Waste Collection :
-
Solid Waste : Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste : Collect in a sealed, shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Waste Labeling and Storage :
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation.[4]
-
Store waste containers in a secure, designated satellite accumulation area within the lab, away from general traffic.
-
-
Final Disposal :
-
Arrange for the collection and disposal of hazardous waste through your institution's approved waste management program.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.[3]
-
Evacuate and Secure : Evacuate personnel from the immediate spill area. Keep people away from and upwind of the spill.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spreading if it is safe to do so.[3]
-
Cleanup :
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect all cleanup materials and contaminated absorbents into a sealed, labeled container for hazardous waste disposal.[5]
-
-
Decontamination : Decontaminate the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by washing.[5]
Compound Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Data |
| CAS Number | 2568277-71-2 |
| Molecular Formula | C₅₀H₆₂N₁₀O₅S |
| Molecular Weight | 915.16 g/mol |
| Purity | ≥98% |
| Bioactivity (DC₅₀) | Degrades SMARCA2 in MV411 cells with a DC₅₀ of <100 nM. Degrades SMARCA4 in MV411 cells with a DC₅₀ of 100-500 nM.[8] |
Visualization of Safe Handling Workflow
The following diagram illustrates the essential workflow for safely handling this compound from initial preparation to final disposal.
Safe Handling and Disposal Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
